Etilefrine pivalate hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
78425-92-0 |
|---|---|
分子式 |
C15H24ClNO3 |
分子量 |
301.81 g/mol |
IUPAC 名称 |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |
InChI 键 |
ZNCLKRBVDTXBCF-UHFFFAOYSA-N |
相关CAS编号 |
709-55-7 (Parent) |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine (B194583) pivalate (B1233124) hydrochloride is a sympathomimetic agent utilized in the management of hypotensive states. It functions as a prodrug, undergoing hydrolysis to its active moiety, etilefrine. The therapeutic effects of etilefrine are mediated through its action as a direct-acting agonist on the sympathetic nervous system, primarily targeting α1 and β1 adrenergic receptors. This dual agonism results in a coordinated physiological response characterized by increased peripheral vascular resistance and enhanced cardiac output, which collectively contribute to an elevation in systemic blood pressure. This technical guide provides a comprehensive examination of the molecular mechanism of action of etilefrine pivalate hydrochloride, detailing its conversion to etilefrine, its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and its integrated physiological effects. Furthermore, this document summarizes available quantitative data, outlines detailed experimental protocols for its pharmacological characterization, and presents visual diagrams of the key signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction: From Prodrug to Active Agonist
This compound is the pivaloyl ester of etilefrine. This esterification serves to increase the lipophilicity of the molecule, which in turn enhances its oral bioavailability by protecting it from extensive first-pass metabolism in the gut wall.[1][2] Following administration, etilefrine pivalate is hydrolyzed by esterases, primarily in the liver, to release the active compound, etilefrine.[2] Etilefrine is a synthetic sympathomimetic amine, structurally related to phenylephrine (B352888), that exerts its effects by directly stimulating adrenergic receptors.[3]
Core Mechanism: Dual Adrenergic Receptor Agonism
The primary mechanism of action of etilefrine is its direct agonism at both α1 and β1 adrenergic receptors.[3][4] There is also some evidence to suggest a minor agonistic activity at β2 adrenergic receptors.[5] This multi-receptor engagement leads to a synergistic effect on the cardiovascular system to counteract hypotension.
α1-Adrenergic Receptor-Mediated Vasoconstriction
Etilefrine binds to and activates α1-adrenergic receptors located on the vascular smooth muscle cells of arterioles and veins.[6] These receptors are coupled to the Gq/11 family of G-proteins.[7] Activation of the Gq protein initiates a signaling cascade that results in vasoconstriction and an increase in peripheral vascular resistance.[6]
β1-Adrenergic Receptor-Mediated Cardiac Stimulation
Concurrently, etilefrine stimulates β1-adrenergic receptors, which are predominantly expressed in cardiac tissue.[3] These receptors are coupled to Gs G-proteins.[8] The activation of this pathway leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, resulting in an overall increase in cardiac output.[9]
Intracellular Signaling Pathways
The physiological responses to etilefrine are orchestrated by distinct intracellular signaling cascades triggered by the activation of α1 and β1 adrenergic receptors.
The α1-Adrenergic (Gq) Signaling Pathway
Upon etilefrine binding to the α1-adrenergic receptor, the associated Gq protein is activated. The α-subunit of the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[7] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC) and leads to the phosphorylation of various downstream proteins, ultimately resulting in smooth muscle contraction.
The β1-Adrenergic (Gs) Signaling Pathway
The binding of etilefrine to β1-adrenergic receptors activates the stimulatory G-protein, Gs. The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[11] cAMP acts as a second messenger and activates protein kinase A (PKA).[12] PKA then phosphorylates several target proteins within the cardiomyocyte, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release. These events collectively result in increased myocardial contractility and an accelerated heart rate.
Modulation of the AMPK/Akt Pathway
Recent evidence suggests a cross-talk between adrenergic signaling and key metabolic pathways, such as the AMP-activated protein kinase (AMPK) and protein kinase B (Akt) pathways. α1-adrenoceptor activation can lead to the phosphorylation and activation of AMPK, a central regulator of cellular energy homeostasis. This activation appears to be mediated by an increase in intracellular calcium, independent of changes in the AMP:ATP ratio. The downstream effects of this AMPK activation can include increased glucose uptake in skeletal muscle. The precise interplay between etilefrine's mixed adrenergic agonism and the AMPK/Akt signaling cascade is an area of ongoing research, as some studies also indicate that AMPK activation can lead to the dephosphorylation and inhibition of Akt.
Quantitative Data
While specific receptor binding affinities (Ki) and functional potencies (EC50) for etilefrine are not consistently reported in publicly available literature, the following tables summarize key quantitative parameters related to its pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Parameters of Etilefrine
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | ~55% | Human | Oral | [13] |
| 35% (fast-release tablet) | Human | Oral | [14] | |
| 17% (sustained-release) | Human | Oral | [14] | |
| Time to Peak (Tmax) | ~30 minutes | Human | Oral | [14] |
| Elimination Half-life (t1/2) | ~2 hours | Human | IV/Oral | [13] |
| Volume of Distribution (Vd,β) | 160 L | Human | IV | [13] |
| Plasma Protein Binding | 23% | Human | - | [3] |
| Total Urinary Excretion (24h) | ~80% of dose | Human | IV/Oral | [13] |
| Excretion as Unchanged Drug | 7% | Human | Oral | [3] |
| 28% | Human | IV | [3] | |
| Excretion as Conjugates | 73% | Human | Oral | [3] |
| 44% | Human | IV | [3] |
Table 2: Pharmacodynamic Effects of Etilefrine/Etilefrine Pivalate
| Parameter | Effect | Dose/Concentration | Species/Model | Reference |
| Systolic Blood Pressure | +40.3 mmHg | 20 mg/day (long-term) | Human | [15] |
| Blood Pressure Amplitude | +37.5 mmHg | 20 mg/day (long-term) | Human | [15] |
| Cardiac Output | Significant Increase | IV infusion | Human | [9] |
| Peripheral Vascular Resistance | Decrease at low dose, Increase at high dose | 1-8 mg (and higher) IV | Human | [4] |
| AMPKα (Thr172) Phosphorylation | 1.5-2.0 fold increase | 10 µM | PC-3 and 293T cells | [1] |
| Akt (Ser473) Phosphorylation | 0.2-0.4 fold decrease | 10 µM | PC-3 and 293T cells | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Protocol 1: In Vitro Hydrolysis of Etilefrine Pivalate
Objective: To determine the rate of conversion of etilefrine pivalate to etilefrine in human plasma.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add a known concentration of etilefrine pivalate to fresh human plasma pre-warmed to 37°C. Include a control sample with heat-inactivated plasma to assess non-enzymatic hydrolysis.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile) and precipitating the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentrations of both etilefrine pivalate and etilefrine using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the concentration of etilefrine pivalate remaining and etilefrine formed over time. Calculate the rate of hydrolysis and the half-life of etilefrine pivalate in human plasma.
Protocol 2: Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of etilefrine for α1 and β1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with α1A-AR or β1-AR).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [125I]-Cyanopindolol for β1), and increasing concentrations of unlabeled etilefrine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of etilefrine to generate a competition curve. Determine the IC50 (the concentration of etilefrine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[16][17]
Protocol 3: Isolated Tissue Bath for Functional Potency
Objective: To determine the functional potency (EC50) of etilefrine in inducing vasoconstriction (α1 effect) and positive inotropy (β1 effect).
Methodology:
-
Tissue Preparation:
-
Mounting: Suspend the tissue rings or papillary muscle in an isolated organ bath containing oxygenated physiological salt solution at 37°C. Connect the tissue to an isometric force transducer.[20]
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Drug Administration: Add cumulative concentrations of etilefrine to the organ bath and record the changes in contractile force.
-
Data Analysis: Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., phenylephrine for aorta, isoproterenol (B85558) for papillary muscle). Plot the response against the log concentration of etilefrine to generate a concentration-response curve and determine the EC50.[18]
Protocol 4: Western Blot for AMPK and Akt Phosphorylation
Objective: To investigate the effect of etilefrine on the phosphorylation status of AMPK and Akt in a relevant cell line (e.g., vascular smooth muscle cells or cardiomyocytes).
Methodology:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with various concentrations of etilefrine for a specified time period. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[23]
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated Akt (Ser473), and total Akt. Also, probe for a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[24][25]
Conclusion
This compound acts as an effective antihypotensive agent through its conversion to etilefrine, a direct-acting agonist at α1 and β1 adrenergic receptors. Its mechanism involves the Gq-mediated vasoconstriction of peripheral blood vessels and the Gs-mediated stimulation of cardiac function, leading to a restorative increase in blood pressure. The interaction of etilefrine with the AMPK/Akt signaling pathway presents a further layer of complexity that warrants additional investigation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and similar sympathomimetic compounds, which is essential for advancing research and development in the field of cardiovascular pharmacology.
References
- 1. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of etilefrine (Effortil) on central hemodynamics and aorto-coronary bypass blood flow. A pre-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 12. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells | MDPI [mdpi.com]
- 13. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 19. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Etilefrine (B194583) Pivalate (B1233124) Hydrochloride, a derivative of the sympathomimetic agent etilefrine. The synthesis involves a four-step process commencing with the readily available starting material, 3-hydroxyacetophenone. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and replication.
Synthesis Pathway Overview
The synthesis of etilefrine pivalate hydrochloride is accomplished through a sequence of four key chemical transformations:
-
Acylation: The phenolic hydroxyl group of 3-hydroxyacetophenone is acylated using pivaloyl chloride to yield 3-pivaloyloxyacetophenone. This step protects the hydroxyl group and introduces the pivalate moiety.
-
Bromination: The α-carbon of the acetophenone (B1666503) derivative is selectively brominated to produce 3-pivaloyloxy-2-bromoacetophenone. This introduces a leaving group, setting the stage for the subsequent amination reaction.
-
Amination: The bromo-intermediate is reacted with N-ethylbenzylamine to form 3-pivaloyloxy-2-(benzylethylamino)acetophenone. This step introduces the ethylamino group, a core structural feature of etilefrine.
-
Reductive Debenzylation and Hydrochloride Salt Formation: The final intermediate undergoes catalytic hydrogenation to simultaneously reduce the ketone and remove the N-benzyl protecting group. The reaction is conducted in the presence of hydrochloric acid to directly yield the final product, this compound.[1]
The overall synthetic scheme is depicted in the following diagram:
References
An In-Depth Technical Guide to the Chemical Properties of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride, a prodrug of the sympathomimetic agent Etilefrine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, synthesis, and mechanism of action. All quantitative data are presented in structured tables for clarity. Furthermore, this guide includes detailed experimental protocols for the determination of key chemical properties and visual diagrams of its signaling pathways and synthetic workflow to facilitate a deeper understanding of its behavior and function.
Introduction
Etilefrine pivalate hydrochloride is the pivalate ester of etilefrine, an adrenergic agonist. The esterification is a strategic modification to create a prodrug with altered pharmacokinetic properties. Etilefrine itself is a sympathomimetic amine used for the management of hypotension.[1] By functioning as a prodrug, etilefrine pivalate is designed to be hydrolyzed in the body to release the active etilefrine. This guide will delve into the specific chemical and physical characteristics of the hydrochloride salt of etilefrine pivalate.
Physicochemical Properties
The following tables summarize the known physicochemical properties of Etilefrine Pivalate, its hydrochloride salt, and the parent compound, Etilefrine Hydrochloride, for comparative purposes. Data for this compound is limited in publicly available literature; therefore, some properties are inferred from the free base or the parent drug.
Table 1: General and Physical Properties
| Property | This compound | Etilefrine Pivalate (Free Base) | Etilefrine Hydrochloride |
| Molecular Formula | C₁₅H₂₄ClNO₃[2] | C₁₅H₂₃NO₃[3] | C₁₀H₁₆ClNO₂[4] |
| Molecular Weight | 301.81 g/mol [2] | 265.35 g/mol [3] | 217.69 g/mol [4] |
| Appearance | Solid (Assumed) | - | White crystalline powder[5] |
| Melting Point | Not Reported | Not Reported | 122 °C[4] |
| Solubility | Soluble in DMSO[2] | Not Reported | Freely soluble in water, soluble in ethanol (B145695) (96%), practically insoluble in methylene (B1212753) chloride.[4] |
| pKa | Not Reported | Not Reported | Not Reported |
Table 2: Spectroscopic Data
| Data Type | This compound |
| ¹H NMR | Data not readily available. Expected to show signals corresponding to the ethylamino group, the aromatic protons, the benzylic proton, and the characteristic signal for the pivaloyl group's nine equivalent protons. |
| ¹³C NMR | Data not readily available. |
| Mass Spectrometry | Data not readily available. The free base would be expected to show a molecular ion peak corresponding to its molecular weight. |
| UV-Vis Spectroscopy | Data not readily available. Expected to have an absorption maximum related to the substituted benzene (B151609) ring. |
Mechanism of Action and Signaling Pathways
Etilefrine, the active metabolite of etilefrine pivalate, exerts its pharmacological effects by acting as an agonist at α₁ and β₁ adrenergic receptors.[6] This dual agonism leads to vasoconstriction and increased cardiac output, respectively, resulting in an elevation of blood pressure.
α₁-Adrenergic Receptor Signaling Pathway
Activation of α₁-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and smooth muscle contraction.[7]
Caption: α₁-Adrenergic Receptor Signaling Pathway.
β₁-Adrenergic Receptor Signaling Pathway
Stimulation of β₁-adrenergic receptors, which are Gs protein-coupled, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8] This cascade enhances cardiac contractility and heart rate.
Caption: β₁-Adrenergic Receptor Signaling Pathway.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 3'-hydroxyacetophenone.[9] The general workflow is outlined below.
Caption: Synthesis Workflow of Etilefrine Pivalate HCl.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key chemical properties of this compound. These are generalized protocols and may require optimization for this specific compound.
Determination of Melting Point (Capillary Method)
This protocol is based on standard pharmacopeial methods.
-
Apparatus: Calibrated melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Finely powder a dry sample of this compound.
-
Introduce the powdered sample into a capillary tube to a height of 2-4 mm.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.
-
Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound in various solvents.
-
Materials: Analytical balance, vials, magnetic stirrer, temperature-controlled water bath, filtration device (e.g., syringe filters), HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a vial.
-
Seal the vial and place it in a temperature-controlled water bath set to a specific temperature (e.g., 25°C).
-
Stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the compound in solution to UV light.
-
-
Method Development:
-
Develop a mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer) that separates the parent drug from all degradation products.
-
Optimize the flow rate, column temperature, and detection wavelength.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Sample Analysis:
-
Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to those of a standard solution.
-
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound. While there is a need for more publicly available experimental data specifically for the pivalate hydrochloride salt, this document consolidates the existing knowledge and provides a framework for its further investigation and characterization. The provided experimental protocols and visual diagrams of its mechanism of action and synthesis are intended to be valuable resources for researchers and professionals in the field of drug development.
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 943-17-9 CAS MSDS (Etilefrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
Etilefrine Pivalate Hydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) pivalate (B1233124) hydrochloride is the hydrochloride salt of the pivalate ester of etilefrine. Etilefrine itself is a sympathomimetic amine, acting as a direct α- and β-adrenergic agonist, which leads to vasoconstriction and an increase in cardiac output. The pivalate ester modification makes etilefrine pivalate a prodrug of etilefrine. This technical guide provides an in-depth overview of the solubility of etilefrine pivalate hydrochloride in various solvents, a critical parameter for its formulation and delivery.
Physicochemical Properties
| Property | Value |
| Chemical Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate hydrochloride |
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 301.81 g/mol |
| CAS Number | 42145-91-5 |
Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, the following information has been compiled from various sources.
Quantitative Solubility
A specific solubility value for this compound has been reported in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks |
| DMSO | 50 | 165.67 | Sonication is recommended to facilitate dissolution[1]. |
Qualitative Solubility of the Active Moiety (Etilefrine Hydrochloride)
While not the pivalate ester, the solubility of the active metabolite, etilefrine hydrochloride, can provide some insights into the polarity and potential solubility characteristics.
| Solvent | Solubility |
| Water | Very soluble |
| Ethanol (95%) | Freely soluble |
| Acetic Acid (100%) | Sparingly soluble |
| Diethyl Ether | Practically insoluble |
Prodrug Activation and Mechanism of Action
Etilefrine pivalate is a prodrug designed to improve the bioavailability of etilefrine. In the body, it undergoes enzymatic hydrolysis, primarily by esterases, to release the active etilefrine molecule. Etilefrine then exerts its pharmacological effect by stimulating adrenergic receptors.
Caption: Prodrug activation pathway of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the common "shake-flask" method.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
-
Caption: General experimental workflow for solubility determination.
Conclusion
References
Etilefrine Pivalate Hydrochloride: An In-Depth Technical Guide on Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the adrenergic receptor binding profile of etilefrine (B194583), the active metabolite of etilefrine pivalate (B1233124) hydrochloride. Etilefrine is a direct-acting sympathomimetic agent with primary activity as an agonist at α1 and β1 adrenergic receptors.[1][2][3][4] This dual agonism leads to vasoconstriction and an increase in cardiac output, respectively, forming the basis of its therapeutic use in treating hypotensive states.[3][4] While etilefrine pivalate was developed as a more lipophilic prodrug of etilefrine, specific quantitative binding affinity data for the pivalate ester is not extensively available in peer-reviewed literature.[5] This guide, therefore, focuses on the well-documented pharmacology of etilefrine, presenting its mechanism of action, downstream signaling pathways, and detailed experimental protocols for assessing its receptor binding and functional potency.
Introduction
Etilefrine is a synthetic sympathomimetic amine, structurally related to phenylephrine, used clinically for the management of orthostatic hypotension.[6] Etilefrine pivalate is the 3-pivalate ester of etilefrine, a modification that increases its lipophilicity.[5] As a prodrug, etilefrine pivalate is metabolized to its active form, etilefrine.[7] The primary mechanism of action of etilefrine involves the stimulation of the sympathetic nervous system through its interaction with adrenergic receptors.[3][4] Specifically, it acts as an agonist at α1 and β1 adrenergic receptors.[1][2][3][4] Its α1-adrenergic activity on vascular smooth muscle leads to vasoconstriction and an increase in peripheral resistance, while its β1-adrenergic activity on the heart results in positive inotropic and chronotropic effects, thereby increasing cardiac output.[3][4] This document serves as a technical resource for researchers, providing a detailed overview of the adrenergic receptor pharmacology of etilefrine.
Adrenergic Receptor Binding Affinity and Functional Potency
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity. Functional potency, on the other hand, is a measure of the concentration of a ligand required to elicit a specific physiological response and is often expressed as the half-maximal effective concentration (EC50).
Quantitative Data
Comprehensive and consistently reported binding affinity data (Ki or Kd values) for etilefrine and its pivalate ester across all adrenergic receptor subtypes are limited in the publicly available scientific literature.[2] The following tables are presented to structure the available qualitative information and to serve as a template for future quantitative findings.
Table 1: Etilefrine Binding Affinity at Adrenergic Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki/Kd) | Reference |
| α1-adrenergic | Etilefrine | Data not consistently reported | [2] |
| β1-adrenergic | Etilefrine | Data not consistently reported | [2] |
| β2-adrenergic | Etilefrine | Lower affinity suggested | [8][9] |
Note: This table highlights the need for further research to quantitatively determine the binding affinities of etilefrine at various adrenergic receptor subtypes.
Table 2: Etilefrine Functional Potency at Adrenergic Receptors
| Receptor Subtype | Assay Type | Functional Potency (EC50) | Reference |
| α1-adrenergic | Vascular smooth muscle contraction | Data not consistently reported | [2] |
| β1-adrenergic | Cardiac muscle contraction/rate increase | Data not consistently reported | [2] |
Note: While functional assays have confirmed the agonistic activity of etilefrine at α1 and β1 receptors, specific EC50 values are not uniformly available across different studies and experimental conditions.
Signaling Pathways
The physiological effects of etilefrine are mediated through the activation of distinct intracellular signaling cascades following its binding to α1 and β1 adrenergic receptors.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, by etilefrine initiates a signaling pathway that leads to the contraction of vascular smooth muscle.
Caption: α1-Adrenergic Receptor Signaling Pathway.
β1-Adrenergic Receptor Signaling
Stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, by etilefrine results in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
Pharmacokinetics of Etilefrine Pivalate Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) is a direct-acting sympathomimetic agent with agonist activity on α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output. It is clinically used to treat orthostatic hypotension. However, etilefrine undergoes significant first-pass metabolism, primarily through conjugation in the liver and gastrointestinal tract, which limits its oral bioavailability.[1][2][3] Etilefrine pivalate (B1233124), a prodrug of etilefrine, was developed to circumvent this issue. The pivalate ester is hypothesized to mask the phenolic hydroxyl group susceptible to first-pass metabolism, leading to increased bioavailability of the parent compound, etilefrine.[4] A study in humans demonstrated that equimolar oral doses of etilefrine pivalate were nearly twice as active as etilefrine, supporting the hypothesis that acylation with pivalic acid inhibits first-pass inactivation.[4]
This technical guide provides an in-depth overview of the known pharmacokinetics of etilefrine in animal models, which can serve as a foundational reference for studies on its pivalate prodrug. It also details relevant experimental protocols and the underlying signaling pathways.
Pharmacokinetics of Etilefrine in Animal Models
While specific data for the pivalate ester is lacking, studies on etilefrine hydrochloride in rats provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The following table summarizes the available pharmacokinetic data for etilefrine in rats.
| Parameter | Animal Model | Route of Administration | Dose | Bioavailability | Key Findings | Reference |
| Bioavailability | Rats | Intragastric | Not Specified | <10% | Significantly lower bioavailability compared to buccal administration, indicating a high first-pass effect. | [5] |
| Bioavailability | Rats | Buccal | 2.5 mg/kg & 10 mg/kg | >20% | Rapid absorption was observed. Higher plasma concentrations were achieved at the higher dose and with longer application time. | [5] |
Metabolism
Etilefrine is primarily metabolized through conjugation. The main metabolic pathway is the formation of a phenolic sulphate.[2] A minor metabolic route involves the formation of hydroxymandelic acid.[1] The metabolic pattern in humans after administration of etilefrine and its stearic acid ester prodrug was found to be identical, with the sulfuric acid ester of etilefrine being the major metabolite.[6] This suggests that the pivalate prodrug would likely follow the same metabolic fate after hydrolysis to the active etilefrine moiety.
Experimental Protocols
This section details the methodologies for key experiments in the pharmacokinetic evaluation of etilefrine.
Animal Studies
A representative experimental design for assessing the pharmacokinetics of etilefrine in rats is as follows:
-
Animal Model: Male Wistar rats.[5]
-
Drug Administration:
-
Sample Collection: Serial blood samples are collected from the jugular vein at predetermined time points post-administration. Plasma is separated by centrifugation.
-
Sample Preparation:
-
Protein Precipitation: A common method for plasma sample preparation involves protein precipitation with a cold organic solvent mixture (e.g., methanol (B129727) and ethanol), followed by centrifugation to remove the precipitated proteins.[7]
-
Solid-Phase Extraction (SPE) and Organic Solvent Extraction: A combined approach for cleaning up and concentrating the analyte from plasma samples before analysis.[8]
-
-
Bioanalytical Method: Quantification of etilefrine in plasma samples.
Bioanalytical Methods
Several analytical methods have been reported for the quantification of etilefrine in biological samples.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:
-
Principle: This method offers high sensitivity and selectivity for the determination of etilefrine in plasma.[8]
-
Chromatographic Conditions (Example):
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: 0.1M phosphate (B84403) buffer (pH 4): acetonitrile (B52724) (30:70, v/v).[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV detection at 220 nm.[9]
-
-
-
Spectrophotometry:
-
Principle: This method is based on the condensation reaction of etilefrine with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., alkaline potassium hexacyanoferrate) to form a colored product. The absorbance of the product is then measured.[10] This method is suitable for pharmaceutical formulations and may be adapted for biological samples after appropriate extraction.[11]
-
Measurement Wavelength: 503 nm.[10]
-
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling Pathway
Etilefrine exerts its pharmacological effects by acting as an agonist at α- and β-adrenergic receptors.[1][12] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.
Caption: Adrenergic signaling pathway of Etilefrine.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of etilefrine in an animal model.
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption behavior of etilefrine after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes [mdpi.com]
- 8. High-performance liquid chromatographic determination of etilefrine in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential injection spectrophotometric determination of etilefrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
Etilefrine Pivalate Hydrochloride: A Technical Guide to a Prodrug Approach for Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) is a direct-acting sympathomimetic amine primarily used in the management of hypotension, particularly orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[1][2][3] Its therapeutic effect stems from its action as an adrenergic receptor agonist, stimulating both alpha-1 (α1) and beta-1 (β1) receptors.[1][2][4] Activation of α1 receptors in vascular smooth muscle leads to vasoconstriction, while β1 receptor stimulation in the heart increases cardiac output, collectively raising blood pressure.[1][2]
Despite its efficacy, the development of prodrugs aims to optimize the physicochemical and pharmacokinetic properties of a parent drug. A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body. Etilefrine pivalate (B1233124) is a pivalate ester prodrug of etilefrine, designed to enhance its lipophilicity.[5][6][7] This modification can influence absorption, distribution, and duration of action. Etilefrine pivalate hydrochloride is the hydrochloride salt form of this prodrug.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.
Chemical Properties and Synthesis
Etilefrine pivalate is synthesized by the esterification of the 3'-hydroxyl group of etilefrine with pivalic acid.[8] This conversion to a pivalate ester significantly increases the molecule's lipophilicity compared to the parent compound, etilefrine.[6][7] The increased lipophilicity is a key feature intended to improve the drug's membrane permeability and potentially alter its pharmacokinetic profile.
Table 1: Chemical and Physical Properties
| Property | Etilefrine | This compound |
| IUPAC Name | (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol[4] | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate hydrochloride |
| Molecular Formula | C₁₀H₁₅NO₂[4] | C₁₅H₂₄ClNO₃[9] |
| Molecular Weight | 181.235 g/mol [4] | 301.81 g/mol [9] |
| CAS Number | 709-55-7[4] | 42145-91-5[9] |
Synthesis Protocol
A described method for the synthesis of this compound involves a multi-step process starting from 3-hydroxyacetophenone.[10]
-
Acylation: 3-hydroxyacetophenone is acylated with pivaloyl chloride to produce 3-pivaloyloxyacetophenone.
-
Bromination: The resulting compound is brominated to yield 3-pivaloyloxy-2-bromoacetophenone.
-
Reaction with N-ethylbenzylamine: This intermediate then reacts with N-ethylbenzylamine to form 3-pivaloyloxy-2-(benzylethylamino)acetophenone.
-
Debenzylation and Reduction: Finally, the compound is debenzylated and reduced using hydrogen gas (H₂) in the presence of a Palladium-on-Carbon (Pd/C) catalyst in an isopropanol (B130326) medium containing hydrochloric acid. This final step yields this compound.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 4. Etilefrine - Wikipedia [en.wikipedia.org]
- 5. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 8. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 10. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) pivalate (B1233124) hydrochloride is a sympathomimetic agent, chemically identified as the 3-pivalate ester of etilefrine.[1] It is an orally active prodrug that is hydrolyzed in the body to its active moiety, etilefrine.[2] Etilefrine itself is an adrenergic agonist used as an antihypotensive agent to treat conditions like orthostatic hypotension.[3][4] The addition of the pivalate ester group significantly increases the lipophilicity of the molecule compared to etilefrine.[1] This modification is designed to inhibit first-pass metabolism, potentially enhancing the drug's oral effectiveness.[5] While some sources indicate its development for treating migraine headaches[6][7][8], its primary pharmacological classification relates to its action on the cardiovascular system as a vasopressor.[9]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of Etilefrine pivalate hydrochloride are summarized below. The hydrochloride salt is formed with the ethylamino group.
| Property | Data | Source |
| Systematic Name | Benzyl alcohol, alpha-((ethylamino)methyl)-m-hydroxy-, 2,2-dimethylpropionate, hydrochloride[10] | [10] |
| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | [2][11] |
| CAS Number | 42145-91-5 | [6][7] |
| Molecular Formula | C₁₅H₂₄ClNO₃ | [7] |
| Molecular Weight | 301.81 g/mol | [7] |
| SMILES | O=C(C(C)(C)C)OC1=CC=CC(C(CNCC)O)=C1.Cl | [7] |
| InChIKey | DRMHNJGOEAYOIZ-UHFFFAOYSA-N (for pivalate base) | [1][12] |
Note: Some sources may list differing molecular formulas or weights, which can be attributed to referencing the free base (Etilefrine pivalate) versus the hydrochloride salt. For instance, the free base has a molecular formula of C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol .[2][12]
Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from 3'-Hydroxyacetophenone.[10][13] The key stages include acylation, bromination, reaction with N-ethylbenzylamine, and a final debenzylation and reduction step.[10][13]
Caption: Synthesis workflow for this compound.
Mechanism of Action
Etilefrine pivalate is a prodrug that is metabolically hydrolyzed to etilefrine, its active form.[2] Etilefrine exerts its therapeutic effects by acting as a direct-acting sympathomimetic agent, stimulating both α- and β-adrenergic receptors.[3][9][14]
-
α1-Adrenergic Receptor Stimulation : Etilefrine binds to and activates α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[4][14][15] This activation leads to vasoconstriction, which increases peripheral vascular resistance and, consequently, elevates systemic blood pressure.[4][14]
-
β1-Adrenergic Receptor Stimulation : The drug also stimulates β1-adrenergic receptors, which are predominantly found in the heart.[3][14][15] This action results in increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect), leading to greater cardiac output.[4][9][15]
The combined effect of vasoconstriction and increased cardiac output makes etilefrine effective in managing hypotensive states.[9]
Caption: Signaling pathway for the mechanism of action of Etilefrine.
Experimental Protocols
Synthesis of this compound[10][13]
-
Acylation : 3'-Hydroxyacetophenone (I) is acylated with pivaloylchloride (II) to produce 3'-pivaloyloxyacetophenone (III).
-
Bromination : Compound (III) is subsequently brominated using bromine to yield 3'-pivaloyloxy-2-bromoacetophenone (IV).
-
Reaction with Amine : Compound (IV) is reacted with N-ethylbenzylamine (V) to form the intermediate 3'-pivaloyloxy-2-(benzylethylamino)acetophenone (VI).
-
Debenzylation and Reduction : The final step involves the debenzylation and reduction of compound (VI). This is achieved using hydrogen gas (H₂) in the presence of a Palladium on carbon (Pd/C) catalyst. The reaction is carried out in an isopropanol solvent containing hydrochloric acid to directly yield the final product, this compound.
Quality Control and Identification (Based on Etilefrine Hydrochloride)[16]
While specific protocols for the pivalate ester are not detailed, the Japanese Pharmacopoeia provides standard quality control tests for Etilefrine Hydrochloride, which can serve as a basis for analogous testing.
-
Description : The substance is expected to be a white crystalline powder, odorless with a bitter taste.
-
Solubility : Very soluble in water, freely soluble in ethanol (B145695) (95), and practically insoluble in diethyl ether.
-
pH : A 1 in 10 solution in water should have a pH between 3.8 and 5.8.
-
Identification :
-
Reaction with specific reagents to produce a characteristic color.
-
UV absorption spectrophotometry in 0.1 mol/L HCl should show an absorption maximum between 272 and 276 nm.
-
A solution (1 in 1000) should give a positive qualitative test for chlorides.
-
-
Purity Tests : Standard tests for clarity and color of solution, sulfate, heavy metals (not more than 20 ppm), and arsenic (not more than 2 ppm) are performed.
-
Assay : Purity is determined by titration with 0.1 mol/L perchloric acid in a mixture of acetic anhydride (B1165640) and acetic acid, using potentiometric titration.
Quantitative Data Summary
Physicochemical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ClNO₃ | [7] |
| Formula Weight | 301.81 | [7] |
| CAS Number | 42145-91-5 | [6][7] |
Solubility Data
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (165.67 mM) | Sonication is recommended | [7] |
| Water | Very Soluble (for HCl salt) | Based on Etilefrine HCl | [16] |
Pharmacokinetic Data (for active moiety Etilefrine)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~50% | [3] |
| Protein Binding | 23% | [3] |
| Metabolism | Conjugation (e.g., glucuronidation) | [3] |
| Elimination Half-life | ~2.5 hours | [3] |
| Excretion | Urine (~80%) | [3] |
References
- 1. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 2. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 5. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etilefrine pivalate HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 8. Etilefrine pivalate HCl | 42145-91-5 | MOLNOVA [molnova.com]
- 9. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 10. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 11. Etilefrine Hydrochloride | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. This compound, K-30052-药物合成数据库 [drugfuture.com]
- 14. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-Depth Technical Guide on Etilefrine Pivalate Hydrochloride for Orthostatic Hypotension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthostatic hypotension (OH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms of cerebral hypoperfusion such as dizziness, presyncope, and syncope. It poses a considerable challenge in clinical management, particularly in elderly populations and individuals with neurodegenerative diseases. Etilefrine (B194583), a direct-acting sympathomimetic amine, and its prodrug, etilefrine pivalate (B1233124) hydrochloride, represent a key pharmacological strategy for managing this condition. Etilefrine exerts its therapeutic effects by stimulating both α1 and β1 adrenergic receptors, which leads to peripheral vasoconstriction and increased cardiac output, respectively, thereby counteracting the postural drop in blood pressure.[1] Etilefrine pivalate is designed to enhance the bioavailability of etilefrine by mitigating first-pass metabolism. This guide provides a comprehensive technical overview of the research into etilefrine pivalate hydrochloride, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Adrenergic Signaling
Etilefrine functions as a potent agonist at both α1 and β1 adrenergic receptors, which are G-protein coupled receptors integral to cardiovascular regulation.[1]
-
α1-Adrenergic Receptor Activation: Located on vascular smooth muscle, the activation of α1 receptors by etilefrine triggers a signaling cascade through Gq proteins. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. This increases peripheral vascular resistance and venous return, elevating blood pressure.
-
β1-Adrenergic Receptor Activation: Primarily found in cardiac tissue, β1 receptor stimulation by etilefrine activates the Gs protein pathway. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key targets, resulting in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect. This enhances overall cardiac output, further contributing to blood pressure stabilization.
Below is a diagram illustrating the dual signaling pathways of etilefrine.
Quantitative Data from Clinical Investigations
Clinical trials have demonstrated the efficacy of etilefrine and its pivalate ester in managing orthostatic hypotension. The data highlights significant improvements in hemodynamic parameters.
Table 1: Hemodynamic Effects of Etilefrine Pivalate in Patients with Orthostatic Hypotension
| Study Parameter | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Long-Term Efficacy (2-6 months) | Etilefrine Pivalate (20 mg, once daily) | Change in Systolic Blood Pressure | +40.3 mmHg | < 0.01 | [2] |
| Etilefrine Pivalate (20 mg, once daily) | Change in Blood Pressure Amplitude | +37.5 mmHg | < 0.01 | [2] | |
| Etilefrine Pivalate (20 mg, once daily) | Change in Heart Rate | Virtually unaltered | - | [2] | |
| Etilefrine Pivalate (20 mg, once daily) | Change in Diastolic Blood Pressure | Unchanged | - | [2] | |
| Pharmacodynamics (Acute) | Etilefrine Pivalate (30 mg, single dose) | Time to BP Stabilization during Tilt | 20 minutes post-medication | - | [3] |
Table 2: Symptomatic and Functional Outcomes
| Study Parameter | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Symptom Improvement | Etilefrine (Depot formulation) | Reduction in Episodes of Collapse | 17 out of 21 cases of pre-therapy collapse no longer occurred. | < 0.005 | [4] |
| Comparison to Placebo | Etilefrine vs. Placebo | Subjective & Objective Parameters | Statistically significant difference favoring etilefrine for all criteria. | - | [4] |
Note: Data on validated symptom scores like the Orthostatic Hypotension Questionnaire (OHQ) or COMPASS 31 for etilefrine pivalate are limited in the reviewed literature.
Experimental Protocols
The evaluation of pro-orthostatic agents like this compound relies on standardized clinical trial methodologies to ensure data integrity and reproducibility. Below are representative protocols for key experiments.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial
This protocol outlines a typical design for assessing the efficacy and safety of etilefrine pivalate in an OH patient population.
-
Participant Selection:
-
Inclusion Criteria: Patients aged 18 or older with a confirmed diagnosis of symptomatic orthostatic hypotension, defined as a drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing or a head-up tilt.[5] Patients must be able to provide informed consent and be free of contraindicating conditions (e.g., severe cardiac disease, untreated supine hypertension).
-
Exclusion Criteria: Presence of conditions that could confound the results, such as untreated anemia, dehydration, or use of medications known to affect the autonomic nervous system that cannot be safely discontinued.
-
-
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group design.
-
Phase 1 (Washout & Baseline): A 1-2 week period where confounding medications are discontinued. Baseline hemodynamic measurements (supine and standing BP, heart rate) and symptom scores (e.g., OHQ, COMPASS 31) are recorded.
-
Phase 2 (Titration - Optional): An open-label phase where all patients receive etilefrine pivalate to determine optimal dosage (e.g., starting at 10 mg and titrating up to 20 mg daily).
-
Phase 3 (Double-Blind Treatment): Patients are randomized to receive either their determined optimal dose of etilefrine pivalate or a matching placebo once daily for a period of 8-12 weeks.
-
Phase 4 (Follow-up): Post-treatment evaluation to assess for any persistent effects or withdrawal phenomena.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in standing systolic blood pressure at the end of the treatment period.
-
Secondary Endpoints:
-
-
Data Analysis:
-
Statistical analysis will be performed using an intent-to-treat approach.
-
Analysis of covariance (ANCOVA) will be used to compare the change in primary and secondary endpoints between the treatment and placebo groups, adjusting for baseline values.
-
The following diagram visualizes the workflow of such a clinical trial.
Protocol 2: Head-Up Tilt Table (HUTT) Test
The HUTT test is a critical diagnostic and evaluative tool for orthostatic hypotension.
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the test.
-
The test is conducted in a quiet, temperature-controlled room.
-
An intravenous line may be established for potential medication administration, though it is not typically required for a diagnostic test with etilefrine evaluation.
-
-
Procedure:
-
Supine Phase: The patient lies supine on the motorized tilt table for a minimum of 10-20 minutes to establish stable baseline measurements. Continuous ECG and beat-to-beat blood pressure are monitored.
-
Tilt Phase: The table is tilted to a 60-70 degree head-up position over a period of 15-30 seconds.
-
Monitoring: Blood pressure and heart rate are recorded at 1-minute intervals for the first 10 minutes, and then every 3-5 minutes thereafter for a total tilt duration of up to 45 minutes, or until symptoms of OH occur.
-
Endpoint: The test is terminated if the patient experiences syncope, sustained hypotension meeting OH criteria accompanied by symptoms, or upon completion of the protocol duration. The patient is then returned to the supine position.
-
-
Evaluation with Etilefrine:
-
To assess drug efficacy, a baseline HUTT is performed.
-
On a separate occasion, the patient is administered a single oral dose of this compound (e.g., 30 mg).[3]
-
The HUTT test is repeated at the expected time of peak plasma concentration of etilefrine (e.g., 60-90 minutes post-ingestion).
-
The primary outcome is the attenuation of the orthostatic fall in blood pressure compared to the baseline test.
-
Conclusion and Future Directions
This compound is a valuable agent in the therapeutic arsenal (B13267) for orthostatic hypotension, with a well-defined dual-adrenergic mechanism of action. Clinical data supports its efficacy in elevating standing blood pressure and reducing debilitating symptoms. However, there is a need for more extensive, large-scale randomized controlled trials that utilize standardized and validated symptom assessment scales to better quantify the impact on patient quality of life. Future research should also focus on comparative effectiveness studies against other pressor agents and further investigate the long-term safety profile, particularly concerning the risk of supine hypertension. Elucidating the precise pharmacokinetic advantages of the pivalate ester over the standard hydrochloride salt in larger patient populations would also be a valuable contribution to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [On the action of antihypotensive agents in sympathicotonic orthostatic hypotension in geriartric patients: comparison between placebo and etilefrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthostatic hypotension (postural hypotension) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 6. COMPASS 31: A Refined and Abbreviated Composite Autonomic Symptom Score - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Studies of Etilefrine Pivalate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data from dedicated early-phase (Phase 1) clinical trials specifically for Etilefrine (B194583) Pivalate (B1233124) Hydrochloride in healthy volunteers, such as single ascending dose (SAD) and multiple ascending dose (MAD) studies, are limited. This guide synthesizes the available clinical data for Etilefrine Pivalate and the pharmacokinetic and pharmacodynamic data for its active moiety, Etilefrine, to provide a comprehensive technical overview.
Introduction
Etilefrine pivalate hydrochloride is a sympathomimetic amine and a prodrug of etilefrine. Etilefrine acts as a direct agonist at α1- and β1-adrenergic receptors, leading to vasoconstriction and increased cardiac output, respectively. This dual mechanism of action makes it effective in the management of hypotensive states, particularly orthostatic hypotension. This technical guide provides an in-depth analysis of the available clinical data, experimental methodologies, and the underlying pharmacological pathways of etilefrine and its pivalate ester.
Quantitative Data from Clinical Studies
While specific early-phase pharmacokinetic data on this compound is scarce in published literature, a long-term clinical trial in patients with orthostatic dysregulation provides valuable pharmacodynamic insights. Pharmacokinetic parameters for the active moiety, etilefrine, have been established in studies with etilefrine hydrochloride.
Pharmacodynamic Data: Etilefrine Pivalate in Patients
A placebo-controlled, double-blind clinical trial investigating the long-term effects of oral etilefrine pivalate in patients with orthostatic dysregulation yielded the following key findings[1]:
| Parameter | Treatment Group (Etilefrine Pivalate 20 mg/day) | Placebo Group |
| Number of Patients | 60 (total in study) | 60 (total in study) |
| Treatment Duration | 2-6 months | 2-6 months |
| Change in Systolic Blood Pressure | +40.3 mmHg (p < 0.01) | Not specified |
| Change in Blood Pressure Amplitude | +37.5 mmHg (p < 0.01) | Not specified |
| Change in Heart Rate | Virtually unaltered | Not specified |
| Change in Diastolic Blood Pressure | Unchanged | Not specified |
Pharmacokinetic Data: Etilefrine in Healthy Volunteers
The following pharmacokinetic parameters have been reported for etilefrine, the active metabolite of etilefrine pivalate, in healthy volunteers following oral administration[2][3][4]:
| Parameter | Value |
| Bioavailability | ~50-58% |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes |
| Elimination Half-life (t½) | ~2 hours |
| Metabolism | Extensive first-pass metabolism, primarily conjugation (sulfoconjugation)[3][4] |
| Excretion | ~80% of the dose excreted in urine within 24 hours (as unchanged drug and conjugates)[2] |
Experimental Protocols
Detailed protocols for early-phase studies of this compound are not publicly available. However, based on standard clinical trial design and the available literature, a representative experimental workflow and analytical methodologies can be outlined.
Long-Term Efficacy and Safety Study of Etilefrine Pivalate
The following is a summarized protocol based on the published long-term study of etilefrine pivalate in patients with orthostatic dysregulation[1]:
-
Study Design: An open and a placebo-controlled, double-blind, randomized trial.
-
Participant Population: 60 patients suffering from orthostatic dysregulation.
-
Intervention: Oral administration of etilefrine pivalate (20 mg) once daily.
-
Treatment Duration: 2 to 6 months.
-
Primary Endpoints: Changes in systolic blood pressure and blood pressure amplitude.
-
Secondary Endpoints: Heart rate and diastolic blood pressure.
-
Wash-out Period: A 9-week wash-out period was implemented to assess the reversibility of the effects.
Pharmacokinetic Study of Etilefrine
The methodology for a pharmacokinetic study of etilefrine in healthy volunteers can be described as follows[3][4]:
-
Study Design: A cross-over study design.
-
Participant Population: Healthy volunteers (n=6 in one study)[3].
-
Intervention: Administration of a single oral dose of etilefrine (e.g., 20 mg) as a solution or tablet formulation[3].
-
Sample Collection: Serial blood and urine samples collected at predefined time points.
-
Analytical Method: Gas Chromatography (GC) was used to measure the concentrations of etilefrine and its sulfoconjugate in plasma and urine[3].
-
Pharmacokinetic Analysis: Calculation of area under the curve (AUC) and cumulative urinary excretion (CUE) to determine bioavailability and other pharmacokinetic parameters[3].
Visualizations
Signaling Pathway of Etilefrine
Etilefrine exerts its pharmacological effects by activating α1 and β1 adrenergic receptors. The downstream signaling cascades are depicted below.
Caption: Signaling Pathways of Etilefrine at α1 and β1 Adrenergic Receptors.
Generalized Experimental Workflow for an Early-Phase Clinical Trial
The following diagram illustrates a typical workflow for a Phase 1, single ascending dose (SAD) clinical trial, which would be a standard early-phase study for a new chemical entity like this compound.
Caption: Generalized Workflow for a Single Ascending Dose (SAD) Clinical Trial.
References
- 1. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. [Bioavailability of etilefrine from Thomasin and Thomasin sustained-release tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Vasoactive Profile of Etilefrine Pivalate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) pivalate (B1233124) hydrochloride, a sympathomimetic amine, is a pro-drug of etilefrine, a well-established agent for the management of hypotensive states.[1] This technical guide provides a comprehensive overview of the preclinical data regarding the effects of etilefrine on blood pressure. By examining its mechanism of action, summarizing key preclinical findings, and detailing experimental methodologies, this document aims to serve as a critical resource for researchers and professionals involved in cardiovascular drug development.
Mechanism of Action: A Dual Adrenergic Approach
Etilefrine exerts its hypertensive effects through direct stimulation of both α- and β-adrenergic receptors.[2][3][4] This dual agonism results in a multi-pronged physiological response to elevate blood pressure.
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction.[2][4] This narrowing of the blood vessels increases peripheral vascular resistance, a key determinant of blood pressure.
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2][4] This enhanced cardiac function leads to an increase in cardiac output, further contributing to the rise in blood pressure.
The combined action on both α1 and β1 receptors provides a potent and effective mechanism for elevating blood pressure in hypotensive conditions.[2]
Preclinical Data on Blood Pressure Effects
Preclinical studies in various animal models have consistently demonstrated the pressor effects of etilefrine. However, it is important to note that specific quantitative data on the magnitude of blood pressure changes (i.e., precise mmHg increases in systolic, diastolic, and mean arterial pressure) are not consistently reported in publicly available literature. The following tables summarize the key findings from these studies.
Table 1: Effect of Intravenous Etilefrine on Systemic Blood Pressure in Preclinical Models
| Animal Model | Dose | Route of Administration | Observed Effect on Blood Pressure | Reference |
| Dog (Mongrel) | 0.1 mg/kg | Intravenous | Increased blood pressure and heart rate. | [4] |
| Dog (Beagle) | 1 and 10 mg/kg | Not specified | Statistically different pharmacologic responses at high and low doses. | [5] |
| Rabbit (New Zealand White) | 50 µg/kg | Intravenous | Increased blood pressure, right heart filling pressure, and cardiac output. | [4] |
| Rabbit (New Zealand White) | 200 µg/kg | Intravenous | Increased blood pressure, right heart filling pressure, and total peripheral resistance. | [4] |
Table 2: Effects of Etilefrine in Specific Preclinical Models
| Animal Model | Experimental Condition | Dose | Route of Administration | Key Findings | Reference |
| Rat | In vitro tail artery | Not specified | In vitro | Exhibited a low order of vasoconstrictor activity. | [6] |
| Dog | Experimentally-induced postural hypotension | 0.1 mg/kg | Intravenous | Increased blood pressure and heart rate, but did not attenuate the tilt-induced decrease in blood pressure. | [7] |
Detailed Experimental Protocols
The following section outlines the methodologies employed in key preclinical studies investigating the effects of etilefrine on blood pressure.
Study 1: Evaluation of Cardiovascular Changes in Dogs using Jacketed External Telemetry
-
Objective: To characterize the cardiovascular effects of etilefrine in a nonclinical safety study.
-
Animal Model: Male and female beagle dogs.
-
Methodology:
-
Instrumentation: Dogs were instrumented with an implanted miniature blood pressure transmitter for continuous monitoring. Jacketed external telemetry (JET-BP) was used for data acquisition.
-
Drug Administration: Etilefrine was administered at doses of 1 and 10 mg/kg. The route of administration was not specified in the abstract. A vehicle control (reverse osmosis water) was also used.
-
Data Collection: Continuous electrocardiography and blood pressure data were recorded.
-
Analysis: The study evaluated for drug-related changes in cardiovascular parameters and conducted a retrospective power analysis to confirm the sensitivity of the study design.
-
-
Reference: [5]
Study 2: Investigation of Etilefrine in a Canine Model of Postural Hypotension
-
Objective: To examine the effects of etilefrine on experimentally-induced postural hypotension.
-
Animal Model: Not specified dog breed.
-
Methodology:
-
Induction of Hypotension: Postural hypotension was experimentally induced, likely through a tilt-table method, although the specific angle and duration of the tilt were not detailed in the abstract.
-
Drug Administration: Etilefrine was administered intravenously at a dose of 0.1 mg/kg.
-
Hemodynamic Measurements: Blood pressure (BP) and heart rate (HR) were monitored. Cardiac output (CO) was also assessed.
-
Outcome Measures: The primary outcomes were the changes in BP, HR, and CO, and the ability of etilefrine to attenuate the decrease in BP and CO induced by the postural challenge.
-
-
Reference: [7]
Study 3: Assessment of Vasoactive Properties in the Isolated Rat Tail Artery
-
Objective: To determine the vasoconstrictor activity of etilefrine.
-
Model: Isolated rat tail artery preparation.
-
Methodology:
-
Tissue Preparation: The rat tail artery was isolated and mounted for in vitro pharmacology studies.
-
Drug Application: Etilefrine was added to the tissue bath to assess its constrictor response. The effects were compared to other sympathomimetic agents. The response to etilefrine was also evaluated in the presence of noradrenaline, cocaine, and the alpha-receptor antagonist phentolamine.
-
Measurement: The contractile response of the artery was measured to determine the vasoconstrictor activity.
-
-
Reference: [6]
References
- 1. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of etilefrine on blood vessels in the rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Sympathomimetic Effects of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine (B194583) pivalate (B1233124) hydrochloride is a sympathomimetic agent utilized in the management of hypotensive states, most notably orthostatic hypotension. As a prodrug of etilefrine, it exhibits enhanced oral bioavailability. Etilefrine exerts its pharmacological effects through direct agonism at adrenergic receptors, primarily targeting α1 and β1 subtypes. This dual action results in peripheral vasoconstriction and increased cardiac output, respectively, leading to a rise in blood pressure. This technical guide provides a comprehensive overview of the core sympathomimetic effects of etilefrine pivalate hydrochloride, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows.
Introduction
Etilefrine is a synthetic sympathomimetic amine, structurally related to epinephrine (B1671497) and norepinephrine.[1] It is employed clinically to counteract hypotension. The pivalate ester, etilefrine pivalate, was developed to improve the pharmacokinetic profile of the parent compound by increasing its oral effectiveness. Studies have shown that equimolar oral doses of etilefrine pivalate are nearly twice as active as etilefrine, which is attributed to the inhibition of first-pass metabolism.[2] This guide will focus on the core sympathomimetic actions of the active moiety, etilefrine, following administration of this compound.
Mechanism of Action: Adrenergic Receptor Agonism
Etilefrine's primary mechanism of action is the direct stimulation of adrenergic receptors. It displays a significant affinity for both α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[3][4]
-
α1-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, initiates a signaling cascade that results in vasoconstriction.[3][5] This narrowing of blood vessels increases peripheral vascular resistance, a key factor in elevating blood pressure.[3]
-
β1-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors, primarily found in the heart, leads to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[3][5] This enhancement of cardiac function contributes to an overall increase in cardiac output, further aiding in the restoration of normal blood pressure.
Signaling Pathways
The sympathomimetic effects of etilefrine are mediated by distinct intracellular signaling pathways coupled to α1 and β1 adrenergic receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Etilefrine Pivalate Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine (B194583) pivalate (B1233124) hydrochloride, a prodrug of the sympathomimetic amine etilefrine, presents a compelling area of investigation for its potential therapeutic applications, primarily in the management of hypotensive states. By acting as an agonist at α1 and β1 adrenergic receptors, etilefrine effectively increases blood pressure through a dual mechanism of vasoconstriction and enhanced cardiac output. The pivalate ester formulation of etilefrine demonstrates improved oral bioavailability by mitigating first-pass metabolism, rendering it a potentially more effective therapeutic agent than etilefrine alone. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and potential therapeutic applications of etilefrine pivalate hydrochloride, supported by quantitative data and detailed experimental protocols.
Introduction
Etilefrine is a synthetic sympathomimetic amine that has been utilized for the treatment of orthostatic hypotension.[1] It exerts its therapeutic effects by mimicking the actions of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, on the cardiovascular system.[1] Etilefrine pivalate, the 3-pivalyl ester of etilefrine, was developed to enhance the oral efficacy of the parent compound.[2] This guide will delve into the technical aspects of this compound, exploring its pharmacological profile and its potential as a therapeutic agent.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the body to release the active moiety, etilefrine.[3] Etilefrine is a direct-acting sympathomimetic agent with agonist activity at both α1 and β1 adrenergic receptors.[4]
-
α1-Adrenergic Receptor Activation: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This increase in peripheral vascular resistance results in an elevation of blood pressure.[1]
-
β1-Adrenergic Receptor Activation: Activation of β1-adrenergic receptors, predominantly found in the heart, enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect). This leads to an increased cardiac output, further contributing to the rise in blood pressure.[5]
The dual action on both α and β adrenergic receptors provides a comprehensive approach to elevating blood pressure.[6]
Signaling Pathways
The activation of α1 and β1 adrenergic receptors by etilefrine initiates distinct downstream signaling cascades:
Upon binding of etilefrine to the α1-adrenergic receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC), leading to a cascade of events that ultimately results in smooth muscle contraction and vasoconstriction.[7]
In cardiomyocytes, the binding of etilefrine to the β1-adrenergic receptor activates the stimulatory G protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, which increases calcium influx into the cell. This surge in intracellular calcium enhances the force and rate of myocardial contraction.[5][8]
Pharmacokinetics and Pharmacodynamics
The pivalate ester of etilefrine was designed to improve its pharmacokinetic profile by protecting it from first-pass metabolism.
Comparative Pharmacokinetics: Etilefrine vs. Etilefrine Pivalate
| Parameter | Etilefrine Hydrochloride | This compound | Reference(s) |
| Oral Bioavailability | ~55% | Nearly complete inhibition of first-pass inactivation, approximately twice as active as equimolar etilefrine. | [2] |
| Metabolism | Extensive first-pass metabolism, primarily through conjugation (sulfation and glucuronidation). | Hydrolyzed to etilefrine, bypassing significant first-pass metabolism of the prodrug. | [2] |
| Onset of Action | Rapid | Dependent on hydrolysis to etilefrine. | |
| Elimination Half-life | Approximately 2 hours | Similar to etilefrine following hydrolysis. |
Pharmacodynamics
Clinical studies have demonstrated the efficacy of etilefrine pivalate in increasing blood pressure in patients with orthostatic dysregulation. A long-term study showed that a daily 20 mg oral dose of etilefrine pivalate resulted in a significant increase in systolic blood pressure.[9]
| Study Parameter | Result | Reference(s) |
| Drug | Etilefrine Pivalate (20 mg, once daily) | [9] |
| Duration | 2-6 months | [9] |
| Indication | Orthostatic Dysregulation | [9] |
| Change in Systolic BP | +40.3 mmHg (p < 0.01) | [9] |
| Change in BP Amplitude | +37.5 mmHg (p < 0.01) | [9] |
| Heart Rate | Virtually unaltered | [9] |
| Diastolic BP | Unchanged | [9] |
Potential Therapeutic Applications
Orthostatic Hypotension
The primary therapeutic application for etilefrine and its pivalate ester is the management of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[1] The vasoconstrictor and positive inotropic effects of etilefrine directly counteract the pathophysiological mechanisms of this condition.
Migraine in Hypotensive Patients
A double-blind clinical trial investigated the use of etilefrine pivalate for the treatment of migraine in patients with hypotension. The study found that a 20 mg oral dose of etilefrine pivalate significantly reduced the number, duration, and intensity of migraine attacks compared to placebo.[10] This suggests a potential niche application for this compound in a specific subset of migraine sufferers.
Experimental Protocols
Clinical Trial Protocol for Orthostatic Hypotension
A representative experimental design for a clinical trial investigating etilefrine pivalate for orthostatic hypotension would be a randomized, double-blind, placebo-controlled, crossover study.
Inclusion Criteria:
-
Adult patients (18-75 years) with a confirmed diagnosis of orthostatic hypotension.
-
Demonstrable drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.
-
Symptomatic orthostatic hypotension (e.g., dizziness, lightheadedness).
Exclusion Criteria:
-
Hypertension.
-
Cardiovascular disease that would contraindicate the use of a pressor agent.
-
Use of other medications that could affect blood pressure.
Methodology:
-
Screening and Baseline: Eligible patients undergo a baseline assessment, including orthostatic vital signs (blood pressure and heart rate measurements in supine and standing positions).
-
Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., etilefrine pivalate then placebo, or placebo then etilefrine pivalate).
-
Treatment Period 1: Patients receive the assigned treatment (e.g., 20 mg this compound or a matching placebo orally once daily) for a predefined period (e.g., 4 weeks). Orthostatic vital signs are measured at regular intervals.
-
Washout Period: A washout period of sufficient duration (e.g., 2 weeks) is implemented to ensure the elimination of the initial treatment from the body.
-
Treatment Period 2 (Crossover): Patients receive the alternate treatment for the same duration as the first period.
-
Data Analysis: The primary endpoint is the change in standing systolic blood pressure from baseline. Statistical analysis would typically involve a mixed-effects model to account for the crossover design.
Animal Model of Orthostatic Hypotension (Rat Tilt-Table Test)
This protocol describes a method to induce and evaluate orthostatic hypotension in rats to test the efficacy of compounds like etilefrine pivalate.[11]
Materials:
-
Male Wistar rats.
-
Anesthetic agent (e.g., urethane).
-
Tilt-table apparatus.
-
Arterial and venous catheters.
-
Blood pressure transducer and data acquisition system.
-
This compound solution and vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on the tilt-table. Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for drug administration.[11]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
-
Induction of Orthostatic Hypotension: Rapidly tilt the table to a 60-90° head-up position for a defined period (e.g., 60 seconds). A significant drop in MAP indicates the induction of orthostatic hypotension.
-
Drug Administration: Return the rat to the supine position and administer a dose of this compound or vehicle intravenously.
-
Post-treatment Evaluation: After a set time, repeat the tilt-table test and record the cardiovascular response.
-
Data Analysis: Compare the change in MAP during the tilt before and after drug administration to determine the efficacy of the compound in mitigating the orthostatic hypotensive response.
Conclusion
This compound holds significant promise as a therapeutic agent for conditions characterized by hypotension. Its mechanism as a dual α1 and β1 adrenergic agonist provides a robust means of elevating blood pressure. The pivalate ester formulation offers a clear pharmacokinetic advantage over the parent compound, etilefrine, by enhancing its oral bioavailability. The existing clinical data for its use in orthostatic hypotension are encouraging, and the potential application in migraine associated with hypotension warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research and development of this compound. Further studies are needed to fully elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound and to firmly establish its place in the therapeutic armamentarium.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Double blind study of migraine therapy with etilefrine pivalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: HPLC Method for Quantification of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) pivalate (B1233124) hydrochloride is a prodrug of etilefrine, a sympathomimetic amine used as a cardiac stimulant and antihypotensive agent.[1][2] Accurate and robust quantification of etilefrine pivalate hydrochloride in pharmaceutical formulations is critical for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the precise and sensitive determination of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Monobasic Potassium Phosphate (B84403) (KH₂PO₄) (AR grade)
-
Orthophosphoric Acid (OPA) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filter
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and autosampler
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A reversed-phase HPLC method was developed for the determination of this compound. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)[3][4][5] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 220 nm[3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
0.1M Phosphate Buffer (pH 4.0): Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase: Mix the 0.1M Phosphate Buffer (pH 4.0) and acetonitrile in a ratio of 30:70 (v/v). Degas the mobile phase by sonication for 15 minutes before use.[3][4][5]
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting with the mobile phase.
Sample Preparation
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
-
Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: The precision of the method is evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple preparations of the same sample (method precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The specificity of the method is demonstrated by its ability to resolve the analyte peak from any potential interfering peaks from excipients or degradation products.
Data Presentation
The quantitative data for the method validation should be summarized in the following tables for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 15 | |
| 20 |
| Correlation Coefficient (r²) | ≥ 0.999 | |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% | |||
| 120% |
| Mean % Recovery | | | |
Table 4: Precision Data
| Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | |
|---|---|---|
| Sample 1 | ||
| Sample 2 |
| Sample 3 | | |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the HPLC method.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationships between key HPLC method validation parameters.
References
Spectrophotometric Analysis of Etilefrine Pivalate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Etilefrine (B194583) Pivalate Hydrochloride in pharmaceutical formulations using various spectrophotometric methods. These methods are robust, cost-effective, and suitable for routine quality control and research applications.
Introduction
Etilefrine Pivalate Hydrochloride is a sympathomimetic agent used in the treatment of hypotension. Accurate and reliable analytical methods are essential for ensuring the quality, potency, and batch-to-batch consistency of its pharmaceutical preparations. Spectrophotometry offers a simple, rapid, and widely accessible alternative to more complex chromatographic techniques for the quantification of Etilefrine. This guide details four distinct spectrophotometric methods:
-
Oxidative Coupling with 4-Aminoantipyrine (B1666024)
-
Nitrosation and Subsequent Copper Chelation
-
Reduction of Gold Nanoparticles
-
Kinetic Spectrophotometric Analysis with NBD-Cl
Each section includes the underlying chemical principle, a detailed experimental protocol, and a summary of key analytical parameters.
Method 1: Oxidative Coupling with 4-Aminoantipyrine
This method is based on the condensation reaction of the phenolic group of Etilefrine with 4-aminoantipyrine in an alkaline medium, in the presence of an oxidizing agent, potassium hexacyanoferrate(III). This reaction yields a stable, orange-red colored product that can be quantified spectrophotometrically.[1]
Quantitative Data Summary
| Parameter | Value |
| λmax (Maximum Absorbance) | 503 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.999 (Typical) |
| Precision (%RSD) | 1.5% - 2.7%[1] |
| Detection Limit | 0.1 µg/mL[1] |
Experimental Protocol
1. Reagent Preparation:
-
Etilefrine Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of distilled water.
-
4-Aminoantipyrine Solution (0.2% w/v): Dissolve 0.2 g of 4-aminoantipyrine in 100 mL of distilled water.
-
Potassium Hexacyanoferrate(III) Solution (0.8% w/v): Dissolve 0.8 g of K₃[Fe(CN)₆] in 100 mL of distilled water.
-
Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) of the Etilefrine standard stock solution.
-
To each flask, add 1.0 mL of 1 M Sodium Hydroxide solution.
-
Add 1.0 mL of 0.2% 4-aminoantipyrine solution and mix well.
-
Add 1.0 mL of 0.8% potassium hexacyanoferrate(III) solution, mix, and dilute to the mark with distilled water.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the orange-red solution at 503 nm against a reagent blank prepared in the same manner without the Etilefrine standard.
-
Plot the absorbance versus the final concentration of Etilefrine (in µg/mL) to construct the calibration curve.
3. Sample Preparation:
-
Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of distilled water and sonicate for 15 minutes. Dilute to the mark with distilled water, mix well, and filter.
-
Oral Drops/Ampoules: Accurately measure a volume of the solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dilute to the mark with distilled water.
4. Sample Analysis:
-
Take a suitable aliquot of the filtered sample solution and transfer it to a 10 mL volumetric flask.
-
Proceed as described in step 2 of the calibration curve construction (from the addition of NaOH).
-
Determine the concentration of Etilefrine in the sample from the calibration curve.
Workflow for Oxidative Coupling Method.
Method 2: Nitrosation and Subsequent Copper Chelation
This method involves the nitrosation of the phenolic group of Etilefrine with sodium nitrite (B80452) in an acidic medium. The resulting nitroso-derivative then forms a stable and colored chelate with copper(II) ions in an alkaline medium, which can be measured spectrophotometrically.
Quantitative Data Summary
| Parameter | Value |
| λmax (Maximum Absorbance) | 510 nm |
| Linearity Range | 40 - 140 µg/mL |
| Molar Absorptivity | High (specific value not stated) |
| Correlation Coefficient (r²) | > 0.999 (Typical) |
| Precision (%RSD) | Typically < 2% |
| Detection Limit | Not specified |
Experimental Protocol
1. Reagent Preparation:
-
Etilefrine Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve 20 mg of this compound in 100 mL of distilled water.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.
-
Sodium Nitrite Solution (3% w/v): Dissolve 3.0 g of NaNO₂ in 100 mL of distilled water.
-
Copper(II) Sulfate Solution (0.1% w/v): Dissolve 0.1 g of CuSO₄·5H₂O in 100 mL of distilled water.
-
Ammonia (B1221849) Solution (10% v/v): Prepare by diluting concentrated ammonia solution with distilled water.
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0 mL) of the Etilefrine standard stock solution.
-
To each flask, add 1.0 mL of 1 M Hydrochloric Acid.
-
Add 1.0 mL of 3% Sodium Nitrite solution and allow the reaction to proceed for 10 minutes.
-
Add 1.0 mL of 0.1% Copper(II) Sulfate solution.
-
Make the solutions alkaline by adding 2.0 mL of 10% ammonia solution to form the red-colored chelate.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at 510 nm against a reagent blank.
-
Plot the absorbance versus the final concentration of Etilefrine (in µg/mL).
3. Sample Preparation:
-
Follow the same procedure as described in Method 1 for tablets and oral drops/ampoules, preparing a final sample solution expected to be within the linearity range.
4. Sample Analysis:
-
Take a suitable aliquot of the prepared sample solution and transfer it to a 10 mL volumetric flask.
-
Proceed as described in step 2 of the calibration curve construction.
-
Determine the concentration of Etilefrine from the calibration curve.
Workflow for Nitrosation and Copper Chelation.
Method 3: Reduction of Gold Nanoparticles
This method is based on the reduction of a gold(III) solution by Etilefrine to form gold nanoparticles (AuNPs).[2] The resulting AuNPs exhibit a characteristic Surface Plasmon Resonance band, and the intensity of the absorbance at this wavelength is proportional to the concentration of Etilefrine.[2]
Quantitative Data Summary
| Parameter | Value |
| λmax (Maximum Absorbance) | 530 nm[2] |
| Linearity Range | 3.0 - 20.0 µg/mL[2] |
| Molar Absorptivity | Not specified |
| Correlation Coefficient (r²) | > 0.999 (Typical) |
| Precision (%RSD) | Good reproducibility reported[2] |
| Detection Limit | Not specified |
Experimental Protocol
1. Reagent Preparation:
-
Etilefrine Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
Gold(III) Chloride Solution (2% w/v): Dissolve 2.0 g of HAuCl₄ in 100 mL of distilled water.
-
Phosphate (B84403) Buffer (pH 7.5): Prepare a suitable phosphate buffer and adjust the pH to 7.5 using a pH meter.[2]
-
Sodium Dodecyl Sulphate (SDS) Solution (2.0 g/L): Dissolve 0.2 g of SDS in 100 mL of distilled water.[2]
2. Calibration Curve Construction:
-
Into a series of 5 mL volumetric flasks, pipette aliquots of the Etilefrine standard stock solution to achieve final concentrations within the 3.0 - 20.0 µg/mL range.
-
To each flask, add appropriate volumes of phosphate buffer (pH 7.5), 2% gold(III) chloride solution, and SDS solution. The optimal order of addition should be determined, but typically involves adding the buffer, drug, SDS, and finally the gold solution.[2]
-
Heat the contents in a boiling water bath for an optimized time (e.g., 15-20 minutes).[2]
-
Cool the solutions to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance at 530 nm against a reagent blank.[2]
-
Plot the absorbance versus the final concentration of Etilefrine.
3. Sample Preparation:
-
Follow the same procedure as described in Method 1 for tablets and oral drops/ampoules.[2]
4. Sample Analysis:
-
Transfer a suitable aliquot of the prepared sample solution into a 5 mL volumetric flask.
-
Proceed as described in step 2 of the calibration curve construction.
-
Determine the concentration of Etilefrine from the calibration curve.
Workflow for Gold Nanoparticle Reduction.
Method 4: Kinetic Spectrophotometric Analysis with NBD-Cl
This kinetic method is based on the reaction of Etilefrine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in an alkaline medium at an elevated temperature. The rate of formation of the colored product is proportional to the drug concentration, which is measured at a fixed time.
Quantitative Data Summary
| Parameter | Value |
| λmax (Maximum Absorbance) | 503 nm |
| Linearity Range | 3 - 13 µg/mL |
| Molar Absorptivity | Not specified |
| Correlation Coefficient (r²) | > 0.999 (Typical) |
| Precision (%RSD) | Typically < 2% |
| Detection Limit | Not specified |
Experimental Protocol
1. Reagent Preparation:
-
Etilefrine Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
NBD-Cl Solution (0.1% w/v): Dissolve 0.1 g of 4-chloro-7-nitrobenzofurazan in 100 mL of methanol.
-
Disodium (B8443419) Hydrogen Phosphate Solution (0.05 M): Dissolve an appropriate amount of Na₂HPO₄ in distilled water to make a 0.05 M solution.
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the Etilefrine standard stock solution to achieve final concentrations within the 3 - 13 µg/mL range.
-
To each flask, add 1.5 mL of 0.05 M disodium hydrogen phosphate solution (to achieve a pH of approximately 9).
-
Add 1.5 mL of 0.1% w/v NBD-Cl solution.
-
Heat the mixtures in a water bath at 90°C for a fixed time of 30 minutes.
-
Cool the flasks under tap water.
-
Dilute the solutions to the mark with distilled water.
-
Measure the absorbance at 503 nm against a reagent blank.
-
Plot the absorbance versus the final concentration of Etilefrine.
3. Sample Preparation:
-
Tablets: Weigh and powder 10 tablets. An accurately weighed amount equivalent to 10 mg of Etilefrine is extracted with 10 mL of distilled water, filtered, and transferred to a 100 mL volumetric flask, then completed to the mark with distilled water.
-
Oral Drops/Ampoules: Prepare as described in Method 1.
4. Sample Analysis:
-
Transfer a suitable aliquot of the prepared sample solution into a 10 mL volumetric flask.
-
Proceed as described in step 2 of the calibration curve construction.
-
Determine the concentration of Etilefrine from the calibration curve.
Workflow for Kinetic Method with NBD-Cl.
References
Etilefrine Pivalate Hydrochloride: Application Notes and Protocols for Autonomic Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etilefrine (B194583) pivalate (B1233124) hydrochloride and its active metabolite, etilefrine, in the study of autonomic dysfunction, particularly orthostatic hypotension. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Introduction
Autonomic dysfunction, characterized by a failure of the autonomic nervous system to regulate key involuntary bodily functions, can lead to conditions such as orthostatic hypotension. Orthostatic hypotension is a significant drop in blood pressure upon standing, which can cause dizziness, lightheadedness, and syncope.[1] Etilefrine is a sympathomimetic amine that acts as a pressor agent to counteract these symptoms.[1][2] Etilefrine pivalate hydrochloride is a prodrug of etilefrine, designed to enhance its bioavailability.[3][4]
Mechanism of Action
Etilefrine is a direct-acting sympathomimetic agent that stimulates both α1 and β1 adrenergic receptors.[5][6]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction. This increases peripheral vascular resistance, which in turn elevates blood pressure.[5][7]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, primarily located in the heart, results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate). This leads to an increased cardiac output, further contributing to the rise in blood pressure.[2][5]
This dual mechanism of action makes etilefrine an effective agent for managing conditions of low blood pressure associated with autonomic dysfunction.
Signaling Pathway
The signaling cascade initiated by etilefrine binding to α1 and β1 adrenergic receptors is crucial for its physiological effects.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in patients with orthostatic dysregulation.
Table 1: Long-Term Effects of Oral Etilefrine Pivalate (20 mg daily) in Patients with Orthostatic Dysregulation [8]
| Parameter | Change from Baseline | p-value |
| Systolic Blood Pressure | +40.3 mmHg | < 0.01 |
| Blood Pressure Amplitude | +37.5 mmHg | < 0.01 |
| Diastolic Blood Pressure | Unchanged | - |
| Heart Rate | Virtually Unaltered | - |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of Etilefrine Pivalate (30 mg) in Subjects with Orthostatic Syndrome [3]
| Condition | Observation | Time Course |
| True Orthostatic Syndrome | Increase in systolic blood pressure | 10 to 60 minutes post-medication |
| Positive inotropic effects | Up to 30 minutes post-medication | |
| 70-degree Tilt | Stabilization of blood pressure | 20 minutes post-medication |
| Reduction in pathological heart rate increase | 20 minutes post-medication |
Experimental Protocols
Protocol for Induction and Assessment of Orthostatic Hypotension in Anesthetized Rats
This protocol describes a method to induce a transient state of orthostatic hypotension in rats to evaluate the efficacy of etilefrine.[6]
Objective: To induce and assess orthostatic hypotension in an anesthetized rat model and to evaluate the therapeutic effect of etilefrine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Tilt-table for rodents
-
Carotid artery and jugular vein catheters
-
Blood pressure transducer and data acquisition system
-
Etilefrine hydrochloride solution for injection
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with the chosen anesthetic. Ensure a surgical plane of anesthesia is reached.
-
Place the rat in a supine position on the tilt-table.
-
Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
Implant a catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for stable baseline blood pressure and heart rate.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 10-15 minutes while the rat is in the supine (0 degrees) position.
-
-
Induction of Orthostatic Hypotension (Tilt-Test):
-
Rapidly tilt the table to a head-up position (e.g., 60-80 degrees).
-
Maintain the tilted position for a predetermined duration (e.g., 5-10 minutes).
-
Continuously record MAP and HR throughout the tilt. A significant drop in MAP upon tilting indicates the induction of orthostatic hypotension.
-
Return the table to the supine position and allow for recovery and stabilization of cardiovascular parameters.
-
-
Drug Administration and Evaluation:
-
Administer a bolus intravenous injection of etilefrine at the desired dose (a dose range of 0.01-0.3 mg/kg can be explored) or vehicle (saline).[6]
-
Allow a sufficient period for the drug to take effect (e.g., 5-10 minutes).
-
Repeat the tilt-test as described in step 3.
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline during the tilt for both the vehicle and etilefrine treatment groups.
-
The efficacy of etilefrine is determined by its ability to attenuate the fall in MAP during the head-up tilt compared to the vehicle control.
Experimental Workflow
The following diagram illustrates the workflow for the animal model study described above.
Conclusion
This compound, through its active metabolite etilefrine, demonstrates significant efficacy in counteracting the effects of orthostatic hypotension by acting on both α1 and β1 adrenergic receptors. The provided data and protocols offer a solid foundation for researchers investigating autonomic dysfunction and developing novel therapeutic agents. The rat tilt-table model is a robust and reproducible method for preclinical evaluation of such compounds.
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [On the action of antihypotensive agents in sympathicotonic orthostatic hypotension in geriartric patients: comparison between placebo and etilefrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment Studies with Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride, a prodrug of the sympathomimetic agent Etilefrine, with a focus on its long-term therapeutic effects. The information compiled is based on available clinical and preclinical data.
Introduction
Etilefrine is a synthetic sympathomimetic amine that functions by stimulating both alpha and beta-adrenergic receptors.[1] This dual action leads to vasoconstriction, an increase in cardiac output, and consequently, a rise in blood pressure.[1][2] It is primarily indicated for the management of hypotension, particularly orthostatic hypotension.[1] Etilefrine pivalate is the pivalyl ester of etilefrine and acts as a prodrug, which is hydrolyzed to the active moiety, etilefrine.[3] While much of the literature focuses on the hydrochloride salt of etilefrine, a significant long-term study has been conducted on etilefrine pivalate, highlighting its potential for chronic therapeutic use.[4]
Mechanism of Action
Etilefrine exerts its pharmacological effects through the stimulation of adrenergic receptors:
-
α1-Adrenergic Receptor Agonism : Activation of α1-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, leading to increased peripheral vascular resistance and an elevation in blood pressure.[2][5][6]
-
β1-Adrenergic Receptor Agonism : Stimulation of β1-adrenergic receptors in the heart results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), contributing to enhanced cardiac output.[2][5][6]
In addition to its direct sympathomimetic activity, etilefrine may also act indirectly by prompting the release of endogenous catecholamines from sympathetic nerve endings.[7]
Signaling Pathway of Etilefrine
The following diagram illustrates the signaling cascade initiated by etilefrine upon binding to its target adrenergic receptors.
Caption: Signaling pathway of Etilefrine.
Long-Term Clinical Study Protocol with Etilefrine Pivalate
The following protocol is based on a long-term, placebo-controlled, double-blind clinical trial conducted to evaluate the efficacy of etilefrine pivalate in patients with orthostatic dysregulation.[4]
Study Objective
To assess the long-term effect of a once-daily oral dose of etilefrine pivalate on the blood pressure of patients diagnosed with orthostatic dysregulation.
Study Design
-
Type : A combination of an open and a placebo-controlled, double-blind, randomized trial.
-
Duration : 2 to 6 months of treatment, followed by a 9-week wash-out period.
-
Patient Population : 60 patients suffering from orthostatic dysregulation.
Investigational Agent and Dosing
-
Drug : Etilefrine Pivalate
-
Dosage : 20 mg
-
Route of Administration : Oral
-
Frequency : Once daily
Key Efficacy Endpoints
-
Systolic Blood Pressure
-
Diastolic Blood Pressure
-
Blood Pressure Amplitude
-
Heart Rate
Experimental Workflow
Caption: Workflow of the long-term clinical trial.
Quantitative Data Summary
The results from the long-term treatment study with etilefrine pivalate are summarized in the table below.[4]
| Parameter | Baseline (Pre-treatment) | Acute Response (Single Dose) | Long-Term Treatment (up to 6 months) | Change from Baseline (Long-Term) | p-value (Long-Term) |
| Systolic Blood Pressure | Not Specified | Comparatively weak | Marked and long-lasting increase | +40.3 mmHg | < 0.01 |
| Diastolic Blood Pressure | Not Specified | Not Specified | Unchanged | No significant change | Not Specified |
| Blood Pressure Amplitude | Not Specified | Not Specified | Marked and long-lasting increase | +37.5 mmHg | < 0.01 |
| Heart Rate | Not Specified | Not Specified | Virtually unaltered | No significant change | Not Specified |
Key Findings from the Long-Term Study
-
Long-term administration of etilefrine pivalate resulted in a significant and sustained increase in both systolic blood pressure and blood pressure amplitude.[4]
-
Steady-state therapeutic effects were approached as the treatment duration neared six months.[4]
-
The increase in blood pressure amplitude suggests an augmentation of stroke volume.[4]
-
Diastolic blood pressure and heart rate remained largely unaffected, indicating that peripheral resistance may not be increased with chronic use.[4]
-
The observed cardiovascular changes were fully reversible within a 9-week wash-out period, suggesting functional rather than structural alterations.[4]
Pharmacokinetics and Safety Profile
While the long-term study focused on efficacy, general pharmacokinetic and safety data for etilefrine are relevant for long-term treatment considerations.
Pharmacokinetics of Etilefrine
| Parameter | Value |
| Bioavailability (Oral) | ~50%[8] |
| Protein Binding | 23%[8] |
| Metabolism | Primarily hepatic conjugation (glucuronidation)[8][9] |
| Elimination Half-life | ~2.5 hours[8] |
| Excretion | ~80% in urine[8] |
The relatively short half-life of etilefrine may necessitate multiple daily dosing to maintain therapeutic levels.[2]
Potential Side Effects
Common side effects associated with etilefrine administration include:
-
Palpitations or increased heart rate (tachycardia)[10]
-
Headache[10]
-
Dizziness[10]
-
Nausea and vomiting[10]
-
Tremors[8]
More serious, though less common, side effects can include chest pain, shortness of breath, and arrhythmias.[1][10] Regular monitoring of blood pressure and heart rate is recommended during treatment.[1]
Contraindications
Etilefrine should be used with caution in patients with a history of cardiovascular diseases such as coronary artery disease, heart failure, or arrhythmias.[1] It is contraindicated in individuals with hypertension.[9]
References
- 1. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. Etilefrine - Wikipedia [en.wikipedia.org]
- 9. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 10. What are the side effects of Etilefrine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Etilefrine Pivalate Hydrochloride in Placebo-Controlled Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etilefrine (B194583) pivalate (B1233124) hydrochloride in placebo-controlled clinical trials, focusing on its application in treating orthostatic dysregulation. The information is compiled from published clinical trial data and pharmacological studies.
Introduction
Etilefrine pivalate hydrochloride is a sympathomimetic agent used for the treatment of orthostatic hypotension. It is the pivalate ester of etilefrine, a modification that enhances its oral bioavailability by reducing first-pass metabolism. In clinical settings, etilefrine pivalate has demonstrated efficacy in increasing blood pressure in patients with orthostatic dysregulation. These notes provide key data and protocols derived from placebo-controlled clinical trials to guide further research and development.
Mechanism of Action
Etilefrine acts as a direct-acting sympathomimetic agent with agonist activity on both α1 and β1 adrenergic receptors.[1][2][3]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors in the smooth muscle cells of blood vessels leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates systemic blood pressure.[1][3]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, primarily located in the heart, results in increased heart rate and enhanced myocardial contractility, leading to a greater cardiac output.[1][3]
The dual action on these receptors provides a comprehensive approach to managing hypotension by both constricting blood vessels and increasing the heart's pumping action.[2]
Signaling Pathways
The downstream signaling cascades initiated by etilefrine binding to α1 and β1 adrenergic receptors are crucial to its physiological effects.
Placebo-Controlled Clinical Trial Data
A long-term, placebo-controlled, double-blind clinical trial was conducted to evaluate the effect of etilefrine pivalate on blood pressure in patients with orthostatic dysregulation.[4]
Efficacy Data
The following table summarizes the key efficacy findings from the trial.
| Parameter | Etilefrine Pivalate (20 mg daily) | Placebo | p-value |
| Change in Systolic Blood Pressure | +40.3 mmHg | Not specified | < 0.01 |
| Change in Blood Pressure Amplitude | +37.5 mmHg | Not specified | < 0.01 |
| Change in Heart Rate | Virtually unaltered | Not specified | Not specified |
| Change in Diastolic Blood Pressure | Unchanged | Not specified | Not specified |
Data from a 2-6 month treatment period.[4]
Experimental Protocol: Placebo-Controlled, Double-Blind Trial for Orthostatic Dysregulation
This section outlines a generalized protocol for a placebo-controlled, double-blind clinical trial investigating the efficacy and safety of this compound in patients with orthostatic dysregulation, based on the available literature and standard clinical trial design for this indication.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Selection
-
Inclusion Criteria:
-
Male and female patients aged 18-70 years.
-
Diagnosed with orthostatic dysregulation, characterized by a significant drop in blood pressure upon standing.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Secondary causes of orthostatic hypotension.
-
History of hypertension, coronary artery disease, or significant cardiac arrhythmias.
-
Use of other medications that may affect blood pressure.
-
Pregnancy or lactation.
-
Randomization and Blinding
-
Participants are randomly assigned in a 1:1 ratio to receive either this compound (20 mg) or a matching placebo.
-
The study is conducted in a double-blind manner, where neither the participants nor the investigators are aware of the treatment allocation.
Investigational Product and Dosing
-
Active Treatment: this compound, 20 mg, administered orally once daily.
-
Placebo: An identical-appearing tablet containing no active ingredient, administered orally once daily.
-
Treatment Duration: 2 to 6 months.[4]
Study Assessments
-
Screening Visit: Medical history, physical examination, and baseline orthostatic vital signs.
-
Treatment Period (Monthly Visits):
-
Assessment of orthostatic vital signs (blood pressure and heart rate in supine and standing positions).
-
Adverse event monitoring.
-
Concomitant medication review.
-
-
End of Treatment Visit: Final orthostatic vital signs and safety assessments.
-
Post-Treatment Washout: A 9-week washout period to assess the reversibility of blood pressure changes.[4]
Endpoints
-
Primary Efficacy Endpoints:
-
Change from baseline in standing systolic blood pressure.
-
Change from baseline in standing blood pressure amplitude.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in symptoms of orthostatic hypotension (e.g., dizziness, lightheadedness).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in laboratory parameters and vital signs.
-
Statistical Analysis
-
The primary efficacy analysis will compare the mean change from baseline in the primary endpoints between the etilefrine pivalate and placebo groups using an appropriate statistical test (e.g., t-test or ANCOVA).
-
A p-value of less than 0.05 will be considered statistically significant.
Conclusion
The available data from a placebo-controlled clinical trial demonstrates that long-term treatment with this compound (20 mg daily) significantly increases systolic blood pressure and blood pressure amplitude in patients with orthostatic dysregulation.[4] The mechanism of action is well-understood to involve dual agonism at α1 and β1 adrenergic receptors. The provided generalized protocol offers a framework for designing future clinical trials to further investigate the efficacy and safety of etilefrine pivalate in this patient population.
References
- 1. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthostatic Hypotension Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Dosage Considerations for Etilefrine Pivalate Hydrochloride in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for Etilefrine (B194583) Pivalate (B1233124) Hydrochloride in a research setting. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to guide researchers in their study design.
Introduction to Etilefrine Pivalate Hydrochloride
Etilefrine is a direct-acting sympathomimetic agent that primarily functions as an agonist at α1 and β1 adrenergic receptors.[1] Its pivalate ester, Etilefrine Pivalate, is a prodrug designed to enhance its oral bioavailability by reducing first-pass metabolism.[2] Upon administration, Etilefrine Pivalate is hydrolyzed to the active compound, etilefrine.[3]
The stimulation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1][4] Simultaneously, its agonistic action on β1-adrenergic receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, leading to greater cardiac output.[1][4] This dual mechanism of action makes it a subject of interest in cardiovascular research, particularly in studies related to hypotension.[5]
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for Etilefrine and its pivalate ester from various studies.
Table 1: Preclinical and Clinical Dosages of Etilefrine and Etilefrine Pivalate
| Compound | Species/Model | Dosage | Route of Administration | Key Findings | Reference |
| Etilefrine | Dog | 0.1 mg/kg | Intravenous (i.v.) | Increased blood pressure and heart rate, but did not prevent tilt-induced hypotension. | [6] |
| Etilefrine | Rat | 0.01 - 0.3 mg/kg | Intravenous (i.v.) | Dose-dependent attenuation of fall in mean arterial pressure during head-up tilt. | [4] |
| Etilefrine | Human (Orthostatic Hypotension) | 15 mg | Oral | Reduced the fall in blood pressure during spinal anaesthesia. | [7] |
| Etilefrine Pivalate | Human (Orthostatic Dysregulation) | 20 mg | Oral (once daily, long-term) | Marked and long-lasting increase in systolic blood pressure. | [8] |
| Etilefrine Pivalate | Human (Orthostatic Dysregulation) | Equimolar doses to Etilefrine | Oral | Nearly twice as active as etilefrine in augmenting systolic blood pressure. | [2] |
Table 2: Pharmacokinetic Parameters of Etilefrine
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~55% | Human | Oral | [5] |
| Onset of Action | Rapid | Human | Oral | [1] |
| Metabolism | First-pass metabolism in the gut wall | Human | Oral | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Etilefrine
Etilefrine exerts its effects by activating α1 and β1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the downstream signaling cascades initiated upon receptor activation.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model of orthostatic hypotension.
Experimental Protocols
In Vivo Model: Rat Tilt-Table Test for Orthostatic Hypotension
This protocol is adapted from established methods for inducing and evaluating orthostatic hypotension in rats.[9][10]
Objective: To assess the efficacy of this compound in preventing or reversing the drop in blood pressure induced by a head-up tilt.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Tilt-table capable of controlled angular changes
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
This compound solution (dissolved in a suitable vehicle, e.g., saline)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on the tilt-table. Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. Allow the animal to stabilize for at least 20-30 minutes.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 5-10 minutes.
-
Orthostatic Challenge (Pre-treatment): Induce orthostatic stress by tilting the table to a head-up position (e.g., 60-90 degrees) for a defined period (e.g., 1-5 minutes). Continuously record MAP and HR. A significant drop in MAP confirms the induction of orthostatic hypotension. Return the animal to the supine position and allow hemodynamics to return to baseline.
-
Drug Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., a dose-range of 0.01-0.3 mg/kg of the active etilefrine moiety) or vehicle.[4]
-
Post-treatment Measurement: Allow a period for the drug to take effect (e.g., 5-10 minutes) and record post-treatment baseline MAP and HR.
-
Orthostatic Challenge (Post-treatment): Repeat the head-up tilt as described in step 3.
-
Data Analysis: Calculate the change in MAP and HR during the tilt before and after drug/vehicle administration. Compare the responses between the treatment and control groups to determine the efficacy of this compound.
In Vitro Assay: Intracellular Calcium Mobilization
This assay measures the activation of the α1-adrenergic receptor by detecting the subsequent increase in intracellular calcium concentration.[11][12]
Objective: To determine the potency and efficacy of this compound in activating α1-adrenergic receptors in a cell-based assay.
Materials:
-
Cell line expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound serial dilutions
-
Positive control (e.g., Phenylephrine)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, the instrument will automatically add the compound dilutions to the wells and continue recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Assay: Cyclic AMP (cAMP) Accumulation
This assay measures the activation of the β1-adrenergic receptor by quantifying the production of the second messenger, cyclic AMP.[13][14]
Objective: To determine the potency and efficacy of this compound in activating β1-adrenergic receptors.
Materials:
-
Cell line expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
This compound serial dilutions
-
Positive control (e.g., Isoproterenol)
-
Cell lysis buffer (if required by the kit)
Procedure:
-
Cell Preparation: Seed the cells in a suitable multi-well plate and culture overnight.
-
Assay:
-
Remove the culture medium and pre-incubate the cells with the stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add the serial dilutions of this compound or the positive control to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells (if necessary, depending on the kit).
-
Follow the specific instructions of the chosen cAMP assay kit to detect the amount of cAMP produced. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw signal from the experimental wells into cAMP concentrations. Plot the cAMP concentration against the logarithm of the compound concentration to create a dose-response curve and determine the EC50 value.
Solubility and Stability
For research purposes, this compound is typically a powder that should be stored at -20°C for long-term stability.[15][16] For the preparation of stock solutions, it is soluble in DMSO.[15] Etilefrine Hydrochloride, the active form, is very soluble in water.[17] When preparing formulations for in vivo or in vitro experiments, it is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle. Preliminary solubility and stability tests in the final experimental buffer or vehicle are recommended.
Safety Considerations
In research settings, adherence to standard laboratory safety protocols is essential when handling this compound. In preclinical safety pharmacology studies, the core battery of tests should assess the effects on the central nervous, cardiovascular, and respiratory systems.[18][19][20] Researchers should be aware of the expected pharmacological effects, such as increases in blood pressure and heart rate, and monitor experimental animals accordingly.
References
- 1. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 2. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of oral etilefrine premedication on the incidence of hypotension during spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 16. Etilefrine pivalate HCl | 42145-91-5 | MOLNOVA [molnova.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. nucro-technics.com [nucro-technics.com]
- 19. altasciences.com [altasciences.com]
- 20. criver.com [criver.com]
Application Notes and Protocols for the Stability Testing of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for conducting stability testing of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride. The information is based on established principles of pharmaceutical stability testing, guided by the International Council for Harmonisation (ICH) guidelines, and adapted from methodologies applied to structurally related compounds.
Introduction
Etilefrine pivalate hydrochloride is a prodrug of the sympathomimetic agent etilefrine, used in the management of hypotension. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information is essential for establishing a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.
This document outlines the analytical techniques and protocols for conducting comprehensive stability studies on this compound, including long-term, accelerated, and forced degradation studies.
Analytical Techniques
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API's potency and the monitoring of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for this purpose.
Recommended Analytical Technique: Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method with UV detection is the preferred analytical technique for the stability testing of this compound. The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Note: As no specific stability-indicating HPLC method for this compound was found in the public domain, the following protocol is a recommended starting point based on methods for the parent compound, etilefrine hydrochloride, and other similar molecules. This method will require optimization and full validation for its intended use.[4][5]
Experimental Protocols
Protocol for Stability-Indicating HPLC-UV Method Development
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)
-
Orthophosphoric acid or triethylamine (B128534) for pH adjustment
-
Purified water (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Recommended Starting Point):
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 - 4.0 with orthophosphoric acid) and acetonitrile in an isocratic or gradient elution mode. A common starting ratio could be 70:30 (Buffer:Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 272 nm (based on the UV spectrum of this compound)
-
Injection Volume: 20 µL
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Assessed over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] These studies also help in developing and validating a stability-indicating analytical method. The drug substance should be subjected to the following stress conditions, with a target degradation of 5-20%.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature or heat at 40-60 °C for a specified period.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80-105 °C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Dissolve the exposed and control samples in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
Protocol for Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance to establish the re-test period. The samples are stored under the conditions specified in the ICH Q1A(R2) guideline.
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed re-test period.
-
Accelerated: 0, 3, and 6 months.
Tests to be Performed: At each time point, the samples should be tested for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating HPLC method.
Data Presentation
Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration/Temperature | % Assay of Etilefrine Pivalate HCl | % Total Degradation | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl | 8 hours at 80 °C | Data | Data | Data | Data |
| 0.1 M NaOH | 4 hours at 60 °C | Data | Data | Data | Data |
| 30% H₂O₂ | 24 hours at RT | Data | Data | Data | Data |
| Dry Heat | 48 hours at 105 °C | Data | Data | Data | Data |
| Photostability | 1.2 million lux hours | Data | Data | Data | Data |
Table 2: Long-Term Stability Data for this compound (25 °C/60% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White to off-white crystalline powder | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | Data | Data | Data | Data | Data |
| Degradation Product 1 (%) | ≤ 0.2 | Data | Data | Data | Data | Data |
| Total Impurities (%) | ≤ 1.0 | Data | Data | Data | Data | Data |
Table 3: Accelerated Stability Data for this compound (40 °C/75% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | White to off-white crystalline powder | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | Data | Data | Data |
| Degradation Product 1 (%) | ≤ 0.2 | Data | Data | Data |
| Total Impurities (%) | ≤ 1.0 | Data | Data | Data |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Etilefrine Pivalate Hydrochloride in Vasoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) pivalate (B1233124) hydrochloride is a sympathomimetic amine that serves as a prodrug to etilefrine. It is a valuable tool in cardiovascular research for inducing vasoconstriction in various experimental models. Etilefrine acts as an agonist at α1 and β1 adrenergic receptors.[1] Its primary mechanism of action in the vasculature involves the stimulation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in peripheral vascular resistance.[1] This makes it a useful compound for studying hypertension, hypotension, and the physiological regulation of blood pressure.
This document provides detailed application notes and protocols for the use of etilefrine pivalate hydrochloride in both in vitro and in vivo research models to study vasoconstriction.
Mechanism of Action
This compound is hydrolyzed in vivo to its active form, etilefrine. Etilefrine is a direct-acting sympathomimetic with affinity for both α and β-adrenergic receptors.[1] The vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a downstream signaling cascade resulting in smooth muscle contraction and narrowing of the blood vessel lumen.
Data Presentation
Table 1: In Vitro Vasoconstrictor Potency
| Compound | Preparation | EC50 (M) | Reference Compound |
| Norepinephrine | Rabbit Aortic Rings | 3.1 x 10⁻⁸ ± 0.6 x 10⁻⁸ | - |
| Phenylephrine (B352888) | Rat Aortic Rings | ~10⁻⁷ | - |
| Norepinephrine | Cultured Rabbit Aortic Smooth Muscle Cells | 1 x 10⁻⁷ | - |
Note: EC50 values can vary depending on the specific tissue preparation and experimental conditions.
Table 2: In Vivo Hemodynamic Effects in Animal Models
| Compound | Species | Dose | Route | Effect on Mean Arterial Pressure (MAP) |
| Phenylephrine | Mouse | 2 µg/kg | Intravenous | Significant increase |
| Epinephrine | Rabbit | 1 µ g/min | Infusion | 15-fold increase in plasma epinephrine |
Experimental Protocols
In Vitro Vasoconstriction Assay: Isolated Aortic Ring Preparation
This protocol is adapted from standard methods for assessing vascular reactivity using an organ bath system.[2][3]
Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (as a reference agonist)
-
Organ bath system with force transducers
-
Dissection tools
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10⁻⁵ M) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve Generation:
-
After a washout period and return to baseline tension, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the contraction to stabilize at each concentration.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).
-
Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal response).
-
In Vivo Blood Pressure Measurement in a Rat Model
This protocol provides a general framework for assessing the vasoconstrictive effects of this compound on systemic blood pressure in an anesthetized rat model.
Objective: To measure the change in mean arterial pressure (MAP) in response to intravenous administration of this compound in anesthetized rats.
Materials:
-
This compound
-
Male Wistar or Sprague-Dawley rats (300-400g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain a baseline blood pressure reading.
-
-
Drug Administration and Blood Pressure Measurement:
-
Administer a bolus intravenous injection of this compound at the desired dose. A dose-response study can be performed by administering increasing doses.
-
Continuously record the arterial blood pressure before, during, and after drug administration until the pressure returns to baseline.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) from the recorded blood pressure waveform.
-
Determine the peak change in MAP from baseline for each dose of this compound.
-
Plot the change in MAP against the dose to evaluate the dose-response relationship.
-
Considerations for Use
-
Solubility: this compound is soluble in aqueous solutions. For in vitro experiments, it can be dissolved in distilled water or the physiological buffer being used.
-
Stability: Solutions should be prepared fresh for each experiment to ensure stability and potency.
-
Prodrug Conversion: As etilefrine pivalate is a prodrug, its onset of action in vivo may be slightly delayed compared to etilefrine hydrochloride due to the time required for hydrolysis. This should be considered in the experimental design.
-
Species Differences: The sensitivity to adrenergic agonists can vary between species. It is advisable to perform pilot studies to determine the optimal dose range for the chosen animal model.
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters. The potential effects of the anesthetic on blood pressure and vascular tone should be taken into account when interpreting the results.
Conclusion
This compound is a valuable pharmacological tool for inducing vasoconstriction in a variety of research settings. The protocols outlined in this document provide a foundation for investigating its effects on vascular tone and systemic blood pressure. By carefully controlling experimental conditions and considering the pharmacological properties of the compound, researchers can obtain reliable and reproducible data to advance our understanding of cardiovascular physiology and pathophysiology.
References
Application Notes and Protocols: Investigating the Impact of Etilefrine Pivalate Hydrochloride on Stroke Volume
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride on stroke volume, supported by quantitative data from clinical studies and detailed experimental protocols. This document is intended to guide researchers in designing and executing studies to further investigate the cardiovascular properties of this compound.
Introduction
Etilefrine pivalate hydrochloride is a sympathomimetic amine that demonstrates significant effects on the cardiovascular system. As an agonist of both α and β-adrenergic receptors, it is primarily utilized for the treatment of hypotensive states.[1][2][3] Its mechanism of action involves the stimulation of α1-adrenergic receptors, leading to vasoconstriction, and the activation of β1-adrenergic receptors, which enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect).[2][3] The combined effects on vascular tone and cardiac function result in an overall increase in blood pressure and cardiac output, with a notable impact on stroke volume.
Mechanism of Action: Signaling Pathways
Etilefrine exerts its cardiovascular effects by activating adrenergic signaling pathways. The binding of etilefrine to β1-adrenergic receptors on cardiomyocytes initiates a cascade that leads to increased contractility and subsequently, an augmented stroke volume. Simultaneously, its interaction with α1-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction.
Data Presentation: Hemodynamic Effects of Etilefrine
The following tables summarize the quantitative data from clinical studies investigating the impact of Etilefrine on stroke volume and other key hemodynamic parameters.
Table 1: Hemodynamic Effects of Intravenous Etilefrine Infusion in Healthy Individuals
| Parameter | Control (Baseline) | Etilefrine Infusion (1-8 mg) |
| Stroke Volume | - | Increased[1] |
| Heart Rate | - | Increased[1] |
| Cardiac Output | - | Increased[1] |
| Mean Arterial Pressure | - | Increased[1] |
| Central Venous Pressure | - | Increased[1] |
| Peripheral Vascular Resistance | - | Decreased[1] |
Note: Specific numerical data with statistical analysis from the primary source (Coleman et al., 1975) were not available in the retrieved abstracts. The table reflects the qualitative changes reported.
Table 2: Long-Term Effects of Oral Etilefrine Pivalate (20 mg/day) in Patients with Orthostatic Dysregulation
| Parameter | Change from Baseline | p-value |
| Systolic Blood Pressure | +40.3 mmHg[4] | < 0.01[4] |
| Blood Pressure Amplitude | +37.5 mmHg[4] | < 0.01[4] |
| Heart Rate | Virtually unaltered[4] | - |
| Diastolic Blood Pressure | Unchanged[4] | - |
Note: The increase in blood pressure amplitude is indicative of an augmentation of stroke volume.[4]
Experimental Protocols
This section outlines detailed methodologies for key experiments designed to assess the impact of this compound on stroke volume.
Protocol 1: Dose-Response Assessment of Intravenous Etilefrine on Hemodynamics in Healthy Volunteers
This protocol is based on the methodology likely employed in studies such as that by Coleman et al. (1975).
1. Participant Selection:
-
Recruit a cohort of healthy adult volunteers.
-
Conduct a thorough medical history and physical examination to exclude individuals with any underlying cardiovascular, renal, or endocrine disorders.
-
Obtain informed consent from all participants.
2. Instrumentation and Baseline Measurements:
-
For invasive hemodynamic monitoring, insert a pulmonary artery thermodilution catheter (e.g., Swan-Ganz catheter) to measure cardiac output, central venous pressure, and pulmonary artery pressure.
-
Insert an arterial line for continuous blood pressure monitoring.
-
Allow participants to rest in a supine position for at least 30 minutes to establish stable baseline conditions.
-
Record baseline hemodynamic parameters, including stroke volume (calculated from cardiac output and heart rate), cardiac output, heart rate, mean arterial pressure, and peripheral vascular resistance.
3. Drug Administration:
-
Prepare a sterile solution of Etilefrine Hydrochloride for intravenous infusion.
-
Administer Etilefrine via a controlled infusion pump.
-
Employ a dose-escalation design, starting with a low infusion rate and gradually increasing to the target doses (e.g., cumulative doses of 1, 2, 4, and 8 mg).
-
Maintain each infusion rate for a sufficient duration to achieve a steady-state hemodynamic response before escalating to the next dose.
4. Hemodynamic Measurements During Infusion:
-
Continuously record all hemodynamic parameters throughout the infusion period.
-
At the end of each dose interval, perform triplicate measurements of cardiac output using the thermodilution technique to ensure accuracy.
5. Data Analysis:
-
Calculate the mean and standard deviation for each hemodynamic parameter at baseline and at each dose of Etilefrine.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the hemodynamic values at each dose level to the baseline values.
-
A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Long-Term Oral Etilefrine Pivalate on Blood Pressure and Stroke Volume in Patients with Orthostatic Hypotension
This protocol is based on the methodology of the double-blind, placebo-controlled trial investigating long-term Etilefrine pivalate administration.[4]
1. Participant Selection:
-
Recruit patients diagnosed with orthostatic dysregulation.
-
Confirm the diagnosis through standardized orthostatic testing (e.g., tilt-table test or active standing test).
-
Exclude patients with secondary causes of orthostatic hypotension.
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled design.
-
Randomly assign participants to receive either oral Etilefrine Pivalate (e.g., 20 mg once daily) or a matching placebo.
-
The treatment duration should be sufficient to assess long-term effects (e.g., 2-6 months).[4]
3. Data Collection:
-
At baseline and at regular follow-up visits (e.g., monthly), perform the following measurements in both the supine and standing positions:
-
Systolic and diastolic blood pressure.
-
Heart rate.
-
-
Stroke volume can be assessed non-invasively using methods such as:
-
Echocardiography: Measure the left ventricular outflow tract diameter and velocity-time integral to calculate stroke volume.
-
Impedance Cardiography: A non-invasive technique that measures changes in thoracic electrical impedance to estimate stroke volume.
-
4. Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline to the end of the treatment period for both the Etilefrine and placebo groups.
-
Use appropriate statistical tests (e.g., t-test or ANCOVA) to compare the changes between the two groups.
-
Analyze the time course of the hemodynamic changes to determine the onset and stability of the drug's effect.
Conclusion
The available evidence strongly indicates that this compound increases stroke volume. This effect is a direct consequence of its β1-adrenergic agonist activity, which enhances myocardial contractility. The provided protocols offer a framework for conducting rigorous preclinical and clinical investigations to further elucidate the dose-response relationship and long-term cardiovascular effects of this compound. Future studies should focus on obtaining precise, quantitative measurements of stroke volume using modern, validated techniques to build upon the foundational knowledge.
References
Application Notes and Protocols: Etilefrine Pivalate Hydrochloride in Combination with Hypotensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583), a direct-acting sympathomimetic agent, primarily targets α1 and β1 adrenergic receptors.[1] Its action on α1-adrenergic receptors induces vasoconstriction, leading to an increase in peripheral vascular resistance, while β1-receptor stimulation results in positive chronotropic and inotropic effects, thereby increasing cardiac output.[1] Etilefrine pivalate (B1233124) hydrochloride is a prodrug of etilefrine. This document provides detailed application notes and protocols for investigating the use of etilefrine pivalate hydrochloride in combination with various classes of hypotensive agents, including beta-blockers, diuretics, and Angiotensin-Converting Enzyme (ACE) inhibitors. The information is intended to guide preclinical and clinical research into the potential synergistic or antagonistic effects of these drug combinations.
Data Presentation
The following tables summarize the available quantitative data from studies investigating the combination of etilefrine with hypotensive agents.
Table 1: Hemodynamic Effects of Intravenous Etilefrine Following Beta-Blockade with Propranolol (B1214883) in Healthy Individuals
| Parameter | Etilefrine Infusion (1-8 mg) Alone (Change from Baseline) | Etilefrine Infusion After Propranolol (2.5 mg IV) (Change from Baseline) |
| Pulse Rate | Increase | Marked Fall[2] |
| Cardiac Output | Increase | Marked Fall[2] |
| Stroke Volume | Increase | Marked Fall[2] |
| Mean Arterial Pressure | Increase | Rise[2] |
| Peripheral Vascular Resistance | Fall (at 1-8 mg) | - |
| Peripheral Bloodflow | - | Marked Fall[2] |
Data extracted from a study by Coleman et al. (1975). The study demonstrates that beta-blockade with propranolol unmasks the α-adrenergic effects of etilefrine, leading to a rise in mean arterial pressure accompanied by a significant decrease in heart rate and cardiac output.[2]
Table 2: Clinical Outcomes of Etilefrine in Combination with Standard Diuretic Therapy (Furosemide and Spironolactone) in Cirrhotic Patients with Ascites (38-Day Treatment)
| Parameter | Standard Diuretic Therapy (SDT) Alone | Etilefrine + SDT |
| Mean Arterial Pressure | No significant change | Significant Increase (p<0.05)[3] |
| Diuresis | No significant improvement | Significant Improvement[3] |
| Urinary Sodium Excretion | No significant increase | Significant Increase (p<0.05)[3] |
| Serum Aldosterone | - | Significant Reduction (p<0.05)[3] |
| Creatinine Clearance | No significant increase | Significant Increase (p<0.05)[3] |
Data from a study by Radwan et al. This study suggests that the addition of etilefrine to standard diuretic therapy can improve systemic hemodynamics and renal function in this specific patient population.[3]
Table 3: Hemodynamic Effects of this compound in Combination with ACE Inhibitors
| Parameter | Change from Baseline |
| Blood Pressure | Data not available in published literature |
| Heart Rate | Data not available in published literature |
| Cardiac Output | Data not available in published literature |
| Peripheral Vascular Resistance | Data not available in published literature |
Note: Extensive literature searches did not yield specific quantitative data on the hemodynamic effects of combining this compound with ACE inhibitors. Further preclinical and clinical studies are required to elucidate these interactions.
Signaling Pathways
The following diagrams illustrate the signaling pathways of etilefrine and the hypotensive agents, both individually and in combination.
Experimental Protocols
The following protocols provide a framework for preclinical and clinical evaluation of this compound in combination with hypotensive agents.
1. Preclinical Evaluation of Etilefrine and a Hypotensive Agent in a Rat Model of Orthostatic Hypotension
This protocol is adapted from established methods for inducing and measuring orthostatic hypotension in rats.[4]
-
Objective: To determine the hemodynamic effects of co-administering this compound and a hypotensive agent (e.g., a beta-blocker, ACE inhibitor, or diuretic) in a rat model of orthostatic hypotension.
-
Animal Model: Male Sprague-Dawley rats (250-350g).
-
Materials:
-
Anesthetic cocktail (e.g., urethane (B1682113) and alpha-chloralose).
-
Tilt-table apparatus.
-
Arterial and venous catheters.
-
Blood pressure transducer and data acquisition system.
-
This compound solution.
-
Hypotensive agent solution (e.g., propranolol, captopril, or furosemide).
-
Vehicle control (saline).
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for drug administration.[4]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure stable baseline mean arterial pressure (MAP) and heart rate (HR).
-
Baseline Orthostatic Challenge: Record baseline MAP and HR for 10 minutes in the supine position. Induce orthostatic hypotension by tilting the rat to a 60-degree head-up position for 60 seconds. Continuously record MAP and HR during the tilt and return to supine.
-
Drug Administration:
-
Group 1 (Etilefrine alone): Administer a bolus intravenous injection of this compound.
-
Group 2 (Hypotensive agent alone): Administer the selected hypotensive agent intravenously.
-
Group 3 (Combination): Co-administer this compound and the hypotensive agent.
-
Group 4 (Vehicle): Administer an equivalent volume of saline.
-
-
Post-Drug Orthostatic Challenge: At predetermined time points after drug administration (e.g., 5, 15, 30, and 60 minutes), repeat the tilt-test as described in step 3.[4]
-
-
Data Analysis: Calculate the change in MAP and HR from baseline during the tilt for each treatment group. Compare the orthostatic response in the combination therapy group to the responses in the single-agent and vehicle groups to determine any synergistic or antagonistic effects.
2. Clinical Protocol for Assessing the Pharmacodynamic Interaction of Etilefrine and a Hypotensive Agent in Patients with Orthostatic Hypotension
-
Objective: To evaluate the safety and pharmacodynamic effects of co-administering this compound and a hypotensive agent in patients with orthostatic hypotension.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Patients with a confirmed diagnosis of orthostatic hypotension.
-
Procedure:
-
Screening and Baseline: Participants will undergo a medical history review, physical examination, and baseline orthostatic testing (supine and standing blood pressure and heart rate measurements).
-
Treatment Periods: Participants will be randomized to receive one of the following treatments in a crossover design with an adequate washout period between treatments:
-
This compound + Placebo for the hypotensive agent.
-
Placebo for etilefrine + Hypotensive agent.
-
This compound + Hypotensive agent.
-
Dual Placebo.
-
-
Pharmacodynamic Assessments: On each study day, supine and standing blood pressure and heart rate will be measured at regular intervals before and after drug administration. A standardized tilt-table test may also be performed.
-
Symptom Assessment: Participants will be asked to report symptoms of orthostatic intolerance (e.g., dizziness, lightheadedness) throughout the study period.
-
-
Primary Endpoint: Change in standing systolic blood pressure from baseline.
-
Secondary Endpoints: Change in standing diastolic blood pressure and heart rate, incidence of orthostatic symptoms, and safety and tolerability of the combination therapy.
Conclusion
The combination of this compound with hypotensive agents presents a complex pharmacological scenario that requires careful investigation. The provided data from studies with beta-blockers and diuretics suggest significant interactions that may be clinically relevant. The lack of data on combinations with ACE inhibitors highlights a critical area for future research. The protocols outlined in this document offer a starting point for systematic preclinical and clinical evaluation of these combination therapies, which is essential for understanding their potential therapeutic applications and ensuring patient safety.
References
- 1. Pharmacology 101: Vasopressors — tl;dr pharmacy [tldrpharmacy.com]
- 2. Orthostatic Hypotension: A Practical Approach | AAFP [aafp.org]
- 3. Orthostatic Intolerance Treatment & Management: Approach Considerations, Medical Care, Pharmacologic Treatment [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Fast-Dissolving Tablets of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine pivalate (B1233124) hydrochloride is a sympathomimetic agent used for the treatment of hypotension. Fast-dissolving tablets (FDTs) offer a promising alternative to conventional oral dosage forms, providing rapid disintegration and dissolution in the oral cavity, which can lead to faster onset of action and improved patient compliance, particularly for geriatric and pediatric patients. This document provides a comprehensive guide to the development of FDTs containing Etilefrine pivalate hydrochloride, with a focus on formulation using superdisintegrants and evaluation of tablet properties.
Disclaimer: Limited public data exists for the formulation of fast-dissolving tablets specifically with this compound. The following application notes and protocols are based on established principles of FDT formulation and available data for Etilefrine hydrochloride and other model drugs. Formulation parameters will require optimization for this compound.
Pre-formulation Studies
Prior to formulation, a thorough understanding of the physicochemical properties of this compound is essential.
Table 1: Physicochemical Properties of Etilefrine and its Salts
| Property | Etilefrine | Etilefrine Hydrochloride | Etilefrine Pivalate | This compound |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂·HCl | C₁₅H₂₃NO₃[1] | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 181.23 g/mol [2] | 217.69 g/mol | 265.35 g/mol [1] | 301.81 g/mol |
| Solubility | - | Very soluble in water, freely soluble in ethanol. | - | Data not available. Expected to be water-soluble. |
| pKa | - | 8.9-9.0 | - | Data not available. |
| Therapeutic Use | Adrenergic agonist | Antihypotensive | Prodrug of Etilefrine[1] | Treatment of migraine headaches. |
Formulation Development by Direct Compression
Direct compression is a preferred method for FDT manufacturing due to its simplicity and cost-effectiveness.[3] The selection of appropriate excipients, particularly superdisintegrants, is critical for achieving rapid disintegration.
Representative Formulations
The following formulations are provided as a starting point for development. The concentration of superdisintegrants and other excipients should be optimized.
Table 2: Representative Formulations for this compound FDTs
| Ingredient | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) | Formulation 4 (% w/w) |
| Etilefrine Pivalate HCl | Active Pharmaceutical Ingredient | 5.0 | 5.0 | 5.0 | 5.0 |
| Mannitol | Diluent/Sweetener | 85.0 | 83.0 | 85.0 | 83.0 |
| Croscarmellose Sodium | Superdisintegrant | 4.0 | - | 2.0 | - |
| Sodium Starch Glycolate | Superdisintegrant | - | 6.0 | - | 4.0 |
| Crospovidone | Superdisintegrant | - | - | 2.0 | 2.0 |
| Aspartame | Sweetener | 2.0 | 2.0 | 2.0 | 2.0 |
| Magnesium Stearate | Lubricant | 1.0 | 1.0 | 1.0 | 1.0 |
| Talc | Glidant | 1.0 | 1.0 | 1.0 | 1.0 |
| Total Weight (mg) | 100.0 | 100.0 | 100.0 | 100.0 |
Effect of Superdisintegrants on Tablet Properties
The choice and concentration of superdisintegrants significantly impact the disintegration time and mechanical strength of FDTs.
Table 3: Comparative Data on the Effect of Superdisintegrants on Tablet Properties (Literature Data for various FDTs)
| Superdisintegrant | Concentration (% w/w) | Hardness (N) | Friability (%) | Disintegration Time (s) | Reference |
| Croscarmellose Sodium | 2 | 34.0 - 38.4 | < 1 | ~15-20 | [4] |
| 4 | 35.2 | 0.65 | 25 | [5] | |
| 6 | 36.1 | 0.58 | 21 | [5] | |
| Sodium Starch Glycolate | 2 | 40.3 - 42.0 | < 1 | ~16-22 | [4] |
| 4 | 41.5 | 0.52 | 35 | [4] | |
| 6 | 42.0 | 0.49 | 30 | [4] | |
| Crospovidone | 2 | 46.2 - 48.1 | < 1 | ~14-18 | [4] |
| 4 | 47.5 | 0.45 | 18 | [4] | |
| 6 | 48.1 | 0.41 | 15 | [4] |
Experimental Protocols
Preparation of Fast-Dissolving Tablets by Direct Compression
-
Sieving: Pass all ingredients (API, diluents, superdisintegrants, and sweetener) through a suitable mesh sieve (e.g., #60 mesh) to ensure uniformity.
-
Blending: Blend the sieved powders in a geometric progression in a suitable blender (e.g., V-blender or cone blender) for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Add the lubricant (magnesium stearate) and glidant (talc) to the powder blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet compression machine equipped with appropriate punches.
Evaluation of Tablet Properties
-
Objective: To determine the crushing strength of the tablets.
-
Apparatus: Monsanto or Pfizer hardness tester.
-
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Apply pressure until the tablet breaks.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the test for a minimum of six tablets and calculate the average hardness.
-
-
Objective: To assess the ability of the tablet to withstand abrasion during handling, packaging, and transportation.
-
Apparatus: Roche friabilator.
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding to as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets, dedust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage friability using the following formula: % Friability = [(W_initial - W_final) / W_initial] x 100
-
-
Acceptance Criteria: A maximum weight loss of not more than 1% is generally considered acceptable.
-
Objective: To determine the time it takes for the tablet to disintegrate in a liquid medium.
-
Apparatus: USP Disintegration Test Apparatus.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus using purified water maintained at 37 ± 2°C as the immersion fluid.
-
Observe the tablets and record the time required for complete disintegration. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
-
Acceptance Criteria: For fast-dissolving tablets, the disintegration time should ideally be less than 60 seconds.
-
Objective: To ensure that each tablet contains the intended amount of the active pharmaceutical ingredient.
-
Procedure:
-
Randomly select 10 tablets from the batch.
-
Individually assay the drug content of each tablet using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the average drug content and the relative standard deviation (RSD).
-
-
Acceptance Criteria: The preparation complies if the individual content of each of the 10 dosage units is between 85% and 115% of the average content. If not more than one individual content is outside these limits but within the limits of 75% to 125% of the average content, assay 20 additional units. The preparation complies if not more than one of the total 30 units is outside the 85% to 115% range and none is outside the 75% to 125% range of the average content.
Visualizations
Signaling Pathway of Etilefrine
Etilefrine exerts its therapeutic effect by acting as an agonist at α1 and β1-adrenergic receptors.[2][6]
Caption: Signaling pathway of Etilefrine in vascular smooth muscle and cardiac myocytes.
Experimental Workflow for FDT Development
The development and evaluation of this compound FDTs follow a systematic workflow.
Caption: Experimental workflow for the development and evaluation of FDTs.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Etilefrine Pivalate Hydrochloride in Geriatric Patient Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research on etilefrine (B194583) pivalate (B1233124) hydrochloride specifically within the geriatric population is limited. The following application notes and protocols are synthesized from available data on etilefrine and its pivalate ester in broader adult populations, combined with established principles of geriatric pharmacology. These guidelines are intended for research purposes and must be adapted and rigorously reviewed by an institutional review board (IRB) or ethics committee before implementation.
Introduction and Background
Etilefrine is a direct-acting sympathomimetic agent with agonist activity at α1, β1, and to some extent, β2 adrenergic receptors.[1][2] Its primary clinical application is in the management of hypotensive states, including orthostatic hypotension.[2][3] The pivalate ester, etilefrine pivalate hydrochloride, is a prodrug designed to enhance the bioavailability of etilefrine.
Geriatric patients frequently experience orthostatic hypotension, which increases the risk of falls and subsequent morbidity.[3] However, this population is also highly susceptible to adverse drug events due to age-related physiological changes that alter pharmacokinetics and pharmacodynamics.[4][5][6] These changes include altered drug distribution due to changes in body composition, reduced renal and hepatic clearance, and increased sensitivity of target organs.[4][5][7] Therefore, the study of this compound in the elderly requires careful consideration of these factors to establish a safe and effective therapeutic window.
Pharmacological Profile
-
Mechanism of Action: Etilefrine stimulates α1-adrenergic receptors, leading to vasoconstriction, and β1-adrenergic receptors, which increases heart rate and cardiac output.[2][3] This dual action contributes to an elevation in blood pressure.[3]
-
Pharmacokinetics in Geriatrics (Anticipated):
-
Absorption: While absorption changes with age are generally minimal, factors like altered gastric emptying can play a role.[4]
-
Distribution: Geriatric patients typically have a higher percentage of body fat and lower total body water.[7][8] This may increase the volume of distribution for lipophilic drugs and their half-lives.[7]
-
Metabolism: Hepatic metabolism may be reduced in the elderly, potentially leading to higher plasma concentrations.[5]
-
Excretion: A significant age-related decline in renal function is common, which can decrease the clearance of drugs eliminated by the kidneys.[5][7]
-
-
Potential Adverse Effects in Geriatrics: Due to increased receptor sensitivity and altered pharmacokinetics, elderly patients may be more prone to side effects such as tachycardia, palpitations, headache, nausea, and anxiety.[9] Cardiovascular adverse effects, including excessive hypertension and arrhythmias, are of particular concern.[1]
Data Presentation: Summary of a Long-Term Study
The following table summarizes data from a placebo-controlled, double-blind trial on the long-term (2-6 months) effects of etilefrine pivalate in 60 patients with orthostatic dysregulation, which included aged individuals.[10]
| Parameter | Etilefrine Pivalate Group (20 mg/day) | Placebo Group |
| Number of Patients | 60 (total in study) | Not specified |
| Age Range | Middle-aged to Aged | Middle-aged to Aged |
| Baseline Systolic BP | Not specified | Not specified |
| Change in Systolic BP | +40.3 mmHg (p < 0.01) | Not specified |
| Change in BP Amplitude | +37.5 mmHg (p < 0.01) | Not specified |
| Change in Heart Rate | Virtually unaltered | Not specified |
| Change in Diastolic BP | Unchanged | Not specified |
| Time to Steady State | Approaching 6 months | N/A |
| Reversibility | Fully reversible within 9 weeks post-treatment | N/A |
Experimental Protocols
Protocol 1: Phase I/II Safety, Tolerability, and Pharmacokinetic Study in Geriatric Patients with Orthostatic Hypotension
Objective: To determine the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in geriatric patients.
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Participant Selection Criteria:
-
Inclusion:
-
Males and females aged 65 years and older.
-
Diagnosis of orthostatic hypotension.
-
Ability to provide informed consent.
-
-
Exclusion:
-
Pre-existing hypertension, significant cardiovascular disease (e.g., arrhythmias, recent myocardial infarction), or occlusive vascular disease.[1]
-
Hyperthyroidism or pheochromocytoma.[1]
-
Severe renal or hepatic impairment.
-
Use of interacting medications (e.g., beta-blockers, certain antidepressants).[1]
-
Methodology:
-
Single Ascending Dose (SAD) Phase:
-
Cohorts of 8 participants (6 active, 2 placebo) will receive a single oral dose of this compound.
-
Dose escalation in subsequent cohorts (e.g., 5 mg, 10 mg, 20 mg) will proceed after a safety review of the previous cohort.
-
Blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Vital signs (blood pressure, heart rate) in both supine and standing positions will be monitored frequently.
-
Continuous ECG monitoring for 24 hours post-dose.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Following the SAD phase, new cohorts will receive once-daily doses for a specified period (e.g., 7-14 days).
-
Dose levels will be based on safety and pharmacokinetic data from the SAD phase.
-
Pharmacokinetic profiles will be assessed at steady state.
-
Safety monitoring will continue throughout the dosing period and for a follow-up period.
-
Data Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis.
-
Safety and tolerability will be assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Statistical comparisons will be made between active and placebo groups.
Protocol 2: Phase III Efficacy and Safety Study in Geriatric Patients
Objective: To evaluate the efficacy and long-term safety of this compound in treating orthostatic hypotension in a geriatric population.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Selection Criteria: Similar to Protocol 1, but with a larger and more diverse geriatric population.
Methodology:
-
Screening and Baseline: Eligible participants will undergo a screening period to confirm the diagnosis and establish baseline measurements of orthostatic hypotension symptoms and blood pressure changes.
-
Randomization and Treatment: Participants will be randomized to receive either a fixed daily dose of this compound (determined from Phase I/II results) or a matching placebo for a period of 3-6 months.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in orthostatic systolic blood pressure drop at the end of the treatment period.
-
Secondary Endpoints: Patient-reported outcomes (e.g., dizziness, lightheadedness), frequency of falls, and changes in quality of life questionnaires.
-
-
Safety Monitoring:
-
Regular monitoring of adverse events, vital signs, and laboratory parameters.
-
Special attention to cardiovascular events and other known side effects of sympathomimetics.
-
Visualizations
Signaling Pathway of Etilefrine
Caption: Mechanism of action of Etilefrine.
Experimental Workflow for a Geriatric Clinical Trial
References
- 1. mims.com [mims.com]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 4. Influence of Ageing on the Pharmacodynamics and Pharmacokinetics of Chronically Administered Medicines in Geriatric Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic alterations in the geriatric patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underrepresentation of the elderly in clinical trials, time for action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]
- 8. nccwebsite.org [nccwebsite.org]
- 9. What are the side effects of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 10. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etilefrine Pivalate Hydrochloride in Orthostatic Intolerance Challenge Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthostatic intolerance (OI) describes a group of conditions characterized by the development of symptoms in the upright posture that are relieved by recumbency. A key underlying mechanism is often insufficient or inappropriate cardiovascular adaptation to gravitational stress. Pharmacological challenge studies are a critical component in the research and development of therapies for OI. Etilefrine (B194583), a direct-acting sympathomimetic agent, and its prodrug, etilefrine pivalate (B1233124), serve as valuable tools in these studies to probe the autonomic nervous system's response and to evaluate potential therapeutic effects.
Etilefrine pivalate hydrochloride is the hydrochloride salt of the pivalate ester of etilefrine. The esterification is designed to increase the bioavailability of etilefrine by reducing first-pass metabolism.[1] Once absorbed, it is hydrolyzed to the active compound, etilefrine. These notes provide detailed protocols and data for the use of this compound in challenge studies for orthostatic intolerance.
Mechanism of Action
Etilefrine is a sympathomimetic amine that directly stimulates both α1 and β1 adrenergic receptors.[2]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and venous return. This action helps to counteract the gravitational pooling of blood in the lower extremities that occurs upon standing, thereby stabilizing blood pressure.[2]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. This leads to an increase in cardiac output, further contributing to the maintenance of blood pressure in the upright posture.[2]
This dual mechanism makes etilefrine an effective agent for mitigating the hemodynamic consequences of orthostatic stress.
Signaling Pathway
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of etilefrine pivalate on hemodynamic parameters in individuals with orthostatic intolerance.
Table 1: Hemodynamic Response to a Single Oral Dose of Etilefrine Pivalate (30 mg) in an Orthostatic Challenge
| Parameter | Condition | Time Post-Administration | Mean Change from Baseline |
| Systolic Blood Pressure (mmHg) | Supine | 10 - 60 min | Minor, not significant |
| 70° Tilt | 20 min | Stabilization of BP | |
| Heart Rate (bpm) | 70° Tilt | 20 min | Pathological increase reduced |
Data adapted from Hengstmann J, et al. Arzneimittelforschung. 1986.[3]
Table 2: Long-Term Effects of Oral Etilefrine Pivalate (20 mg daily) on Blood Pressure in Patients with Orthostatic Dysregulation
| Parameter | Duration of Treatment | Mean Change from Baseline (p < 0.01) |
| Systolic Blood Pressure (mmHg) | 2 - 6 months | +40.3 mmHg |
| Blood Pressure Amplitude (mmHg) | 2 - 6 months | +37.5 mmHg |
| Heart Rate (bpm) | 2 - 6 months | Virtually unaltered |
| Diastolic Blood Pressure (mmHg) | 2 - 6 months | Unchanged |
Data adapted from Jansen W, et al. Arzneimittelforschung. 1985.[4]
Experimental Protocols
This section provides a detailed protocol for a pharmacological challenge study using this compound, combining elements from published research and standardized orthostatic testing procedures.
Protocol: this compound Challenge with Head-Up Tilt Table (HUTT) Test
1. Objective: To assess the efficacy of a single oral dose of this compound in preventing or attenuating the hemodynamic changes and symptoms associated with orthostatic stress induced by a Head-Up Tilt Table (HUTT) test in subjects with orthostatic intolerance.
2. Study Population:
-
Subjects with a clinical history of orthostatic intolerance.
-
Inclusion criteria may specify a defined drop in blood pressure or increase in heart rate during a baseline diagnostic HUTT.
-
Exclusion criteria should include hypertension, ischemic heart disease, tachyarrhythmias, and hypersensitivity to sympathomimetic agents.
3. Materials:
-
This compound capsules/tablets (e.g., 30 mg) and matching placebo.
-
Motorized tilt table with a footboard and safety straps.
-
Continuous, non-invasive beat-to-beat blood pressure and heart rate monitoring system.
-
12-lead electrocardiogram (ECG) monitor.
-
Standard emergency medical equipment and medications.
4. Experimental Workflow Diagram:
5. Procedure:
-
5.1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the study.
-
A medication washout period for vasoactive drugs should be implemented as per protocol.
-
The test should be conducted in a quiet, temperature-controlled room.
-
-
5.2. Baseline Phase:
-
The subject is placed in a supine position on the tilt table.
-
Monitoring equipment is attached and calibrated.
-
Allow for a supine rest period of at least 20 minutes to establish hemodynamic stability.
-
Record baseline blood pressure, heart rate, and ECG for a continuous 5-minute period.
-
-
5.3. Drug Administration:
-
Administer a single oral dose of this compound (e.g., 30 mg) or placebo with a standardized volume of water.[3]
-
-
5.4. Post-Dose Supine Monitoring:
-
The subject remains in the supine position for a defined period (e.g., 20 to 60 minutes) to allow for drug absorption.
-
Continuously monitor and record hemodynamic parameters. The study by Hengstmann et al. (1986) noted effects on systolic blood pressure between 10 and 60 minutes post-medication.[3]
-
-
5.5. Head-Up Tilt Test (HUTT):
-
The table is tilted to a 60-70 degree head-up position over a period of 15-30 seconds.
-
Maintain the tilt for a predetermined duration (e.g., up to 45 minutes) or until a study endpoint is reached.
-
Continuously record blood pressure and heart rate.
-
Record the time of onset and nature of any symptoms (e.g., dizziness, lightheadedness, palpitations, syncope).
-
-
5.6. Study Endpoints:
-
Completion of the predetermined tilt duration.
-
Development of significant hypotension or bradycardia as defined by the protocol.
-
Syncope or near-syncope.
-
Subject request to terminate the test due to intolerable symptoms.
-
-
5.7. Recovery Phase:
-
Upon test completion or reaching an endpoint, promptly return the table to the supine position.
-
Continue to monitor hemodynamic parameters until they return to baseline levels.
-
6. Data Analysis:
-
Calculate the change in systolic blood pressure, diastolic blood pressure, and heart rate from the supine baseline at regular intervals throughout the tilt.
-
Compare the magnitude of hemodynamic changes and the time to onset of symptoms or endpoints between the etilefrine and placebo groups.
-
Statistical analysis may include t-tests or ANOVA for continuous variables and chi-square or Fisher's exact test for categorical variables.
Logical Relationships Diagram
References
- 1. [On the action of antihypotensive agents in sympathicotonic orthostatic hypotension in geriartric patients: comparison between placebo and etilefrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Etilefrine Pivalate Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Etilefrine (B194583) pivalate (B1233124) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Etilefrine pivalate hydrochloride?
A1: The synthesis of this compound typically involves a multi-step process. A common method starts with the acylation of a starting material with pivaloyl chloride. The resulting intermediate is then brominated, followed by a reaction with N-ethylbenzylamine. The final step involves debenzylation and reduction in the presence of a palladium on carbon (Pd/C) catalyst in an acidic medium to yield this compound.[1]
Q2: What are the critical reaction steps that can significantly impact the final yield?
A2: The amination and the catalytic hydrogenation steps are critical for maximizing the yield and purity of the final product. In the amination step, the formation of byproducts can occur, leading to a lower yield and complicating purification. The efficiency of the catalytic hydrogenation is also crucial for the complete conversion to the desired product.
Q3: What are some common impurities that can form during the synthesis?
A3: During the amination step, the formation of dibromo-derivatives as byproducts can occur, which lowers the product purity and yield.[2] Other potential impurities could arise from incomplete reactions or side reactions at various stages of the synthesis. A list of known impurities for the related compound Etilefrine Hydrochloride is available and may provide insights.[3]
Troubleshooting Guide
Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield can stem from issues in several stages of the synthesis. Here's a breakdown of potential problems and solutions:
-
Problem: Inefficient amination reaction leading to significant byproduct formation.
-
Cause: Suboptimal reaction conditions such as temperature, solvent, or reactant stoichiometry. The use of ethylamine (B1201723) can lead to the formation of dibromo-derivatives as byproducts.[2]
-
Solution:
-
Reactant Ratio: Adjust the molar ratio of alpha-bromo-m-hydroxyacetophenone to N-ethylbenzylamine. A slight excess of the amine may be beneficial, but a large excess can complicate purification.[2]
-
Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 10-20°C during the addition of N-ethylbenzylamine) to minimize side reactions.[2]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Ethanol, ether, or benzene (B151609) have been used in similar syntheses.[2]
-
-
-
Problem: Incomplete catalytic hydrogenation.
-
Cause: Catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature.
-
Solution:
-
Catalyst Quality and Loading: Ensure the use of a high-quality palladium on carbon (Pd/C) catalyst and optimize its loading.
-
Hydrogen Pressure: While the patent for a similar synthesis suggests a relatively low pressure (not greater than 0.05MPa), this parameter may need optimization for your specific setup.[2]
-
Reaction Time and Temperature: The reaction time for hydrogenation can be lengthy (12-24 hours).[2] Ensure the reaction is allowed to proceed to completion. The temperature should also be controlled within the optimal range (e.g., 30-40°C).[2]
-
-
Product Purity Issues
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Impurities can be challenging. Here are some troubleshooting steps:
-
Problem: Presence of unreacted starting materials or intermediates.
-
Cause: Incomplete reactions in one or more steps.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed.
-
-
Problem: Formation of side-products.
-
Cause: As mentioned, dibromo-derivatives can form during amination.[2] Other side reactions may also occur.
-
Solution:
-
pH Control: After the amination reaction, adjusting the pH to 0.5-1.5 with a hydrochloric acid solution can help in the selective precipitation of the desired intermediate as a hydrochloride salt, separating it from some impurities.[2]
-
Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
-
-
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield. The following tables provide an illustrative guide on how key parameters in the amination and catalytic hydrogenation steps could be varied for optimization studies.
Table 1: Illustrative Optimization of Amination Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized Target) | Condition 3 | Potential Impact on Yield and Purity |
| Temperature (°C) | 5 | 10-20[2] | 30 | Lower temperatures may slow the reaction; higher temperatures can increase byproduct formation. |
| Reactant Ratio (Bromo-ketone:Amine) | 1:0.8 | 1:1 to 1:1.2[2] | 1:2 | Insufficient amine will result in incomplete reaction; a large excess can complicate purification. |
| Reaction Time (hours) | 2 | 3-6[2] | 8 | Shorter times may lead to incomplete conversion; longer times could potentially lead to degradation. |
| pH after HCl addition | 2.0 | 0.5-1.5[2] | <0.5 | The pH is critical for the selective precipitation of the hydrochloride salt of the intermediate. |
Table 2: Illustrative Optimization of Catalytic Hydrogenation Conditions
| Parameter | Condition 1 | Condition 2 (Optimized Target) | Condition 3 | Potential Impact on Yield and Purity |
| Temperature (°C) | 25 | 30-40[2] | 50 | Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst degradation. |
| Hydrogen Pressure (MPa) | Atmospheric | ~0.05[2] | >0.1 | Higher pressure generally favors hydrogenation but needs to be optimized for safety and selectivity. |
| Catalyst Loading (wt%) | 0.5% | 1% (of intermediate)[2] | 2% | Insufficient catalyst will lead to a slow or incomplete reaction; excessive catalyst is not cost-effective. |
| Reaction Time (hours) | 8 | 12-24[2] | 36 | The reaction needs sufficient time for complete debenzylation and reduction. |
Experimental Protocols
The following is a detailed methodology for the synthesis of Etilefrine hydrochloride, a key precursor, adapted from a patented method which can serve as a baseline for developing a protocol for this compound.[2]
Step 1: Amination Reaction
-
Dissolve alpha-bromo-m-hydroxyacetophenone in a suitable solvent (e.g., ethanol, ether, or benzene) with a weight ratio of 1:5 to 1:20.[2]
-
Cool the solution to a temperature of 10-20°C.[2]
-
Slowly add N-ethylbenzylamine, maintaining the temperature. The weight ratio of alpha-bromo-m-hydroxyacetophenone to N-ethylbenzylamine should be in the range of 1:1 to 1:1.2.[2]
-
Allow the reaction to proceed for 3-6 hours at this temperature.[2]
-
After the reaction is complete, add a hydrochloric acid solution to adjust the pH to 0.5-1.5.[2]
-
Cool the mixture to below 10°C to precipitate the alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.[2]
-
Isolate the product by filtration and wash it.[2]
Step 2: Catalytic Hydrogenation
-
Dissolve the alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride from the previous step in an alcohol solvent such as methanol (B129727) or ethanol. The weight ratio of the hydrochloride salt to the solvent should be between 1:5 and 1:20.[2]
-
Add a palladium on carbon (Pd/C) catalyst.[2]
-
Replace the atmosphere with nitrogen and then introduce hydrogen.[2]
-
Conduct the catalytic hydrogenation at a temperature of 30-40°C and a relative pressure not exceeding 0.05MPa for 12-24 hours.[2]
-
Upon completion of the reaction, filter off the catalyst.
-
Concentrate the filtrate and cool to induce crystallization.
-
Isolate the Etilefrine hydrochloride product by filtration and wash.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree to guide troubleshooting efforts in the synthesis process.
References
Identifying and characterizing impurities in Etilefrine pivalate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Etilefrine (B194583) pivalate (B1233124) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with Etilefrine pivalate hydrochloride?
A1: Impurities in this compound can be categorized into three main types:
-
Synthesis-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, by-products, and reagents. For example, impurities can arise from the starting materials used in the synthesis of etilefrine and from the pivaloylation step.[1]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation.[2] For this compound, a primary degradation pathway is the hydrolysis of the pivalate ester to form Etilefrine.
-
Process-Related Impurities: These can include residual solvents, heavy metals, or other materials introduced during the manufacturing process.[3]
Q2: How can I identify unknown impurities in my this compound sample?
A2: A systematic approach is recommended for the identification of unknown impurities. This typically involves:
-
Forced Degradation Studies: Subjecting the drug substance to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[2]
-
Chromatographic Separation: Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the impurities from the active pharmaceutical ingredient (API) and from each other.[4][5]
-
Characterization: Employing hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities.[6][7] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[8]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies should be designed to achieve 5-20% degradation of the API.[9] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 8 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).[7]
It is important to monitor the degradation process at various time points to achieve the target degradation level.
Troubleshooting Guides
Q4: I am observing a new peak in my HPLC chromatogram during a stability study. How do I determine if it is a degradation product?
A4: To determine if a new peak is a degradation product, you can perform the following steps:
-
Compare with a Reference Standard: Analyze a reference standard of this compound under the same chromatographic conditions. The new peak should be absent in the chromatogram of the fresh reference standard.
-
Conduct Forced Degradation Studies: Analyze samples from forced degradation studies. If the peak is present and its area increases under specific stress conditions (e.g., acid hydrolysis), it is likely a degradation product.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the new peak. Comparing this spectrum to that of the API can give clues about its structure. A significant change in the spectrum may indicate a modification of the chromophore.
-
LC-MS Analysis: Perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the new peak. This will provide its molecular weight, which is a critical piece of information for identification.
Q5: The resolution between an impurity peak and the main API peak is poor. How can I improve it?
A5: Poor resolution can be addressed by modifying the HPLC method parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
pH of the Mobile Phase: Altering the pH can change the ionization state of the API and the impurity, which can significantly impact their retention and selectivity.
-
Column Chemistry: If modifying the mobile phase is not effective, consider using a column with a different stationary phase (e.g., a different C18 column from another brand or a phenyl-hexyl column).
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks.
-
Flow Rate and Temperature: Decreasing the flow rate or changing the column temperature can also affect resolution.
Q6: My LC-MS data for an impurity shows multiple m/z values. How do I interpret this?
A6: Multiple m/z values for a single impurity peak can arise from several sources:
-
Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile (B52724) ([M+ACN+H]⁺). Check for mass differences corresponding to these common adducts.
-
In-Source Fragmentation: The impurity molecule might be fragmenting in the ion source of the mass spectrometer. Try using softer ionization conditions if possible.
-
Multiple Charge States: If the impurity is a large molecule or has multiple ionizable sites, it may exist in multiple charge states (e.g., [M+2H]²⁺). The mass spectrometer software can often help to deconvolute this.
-
Co-eluting Impurities: It is possible that two or more impurities are not fully separated by the HPLC column and are eluting at the same time. Improving the chromatographic resolution is necessary in this case.
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Source |
| Etilefrine (Impurity A) | 3-(2-(ethylamino)-1-hydroxyethyl)phenol | Degradation (hydrolysis of pivalate ester) |
| 3-Hydroxyacetophenone (Impurity E) | 1-(3-hydroxyphenyl)ethanone | Synthesis-related (starting material) |
| N-Benzylethylamine (Impurity F) | N-Ethylaniline | Synthesis-related (reagent) |
| 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (Impurity D) | C₁₇H₁₉NO₂ | Synthesis-related (intermediate)[10] |
| Pivalic Acid | 2,2-dimethylpropanoic acid | Degradation (hydrolysis of pivalate ester) |
| Oxidative Degradation Product | Structure to be determined | Degradation (oxidation) |
Table 2: Representative Quantitative Data from a Stability Study
(Note: The following data is for illustrative purposes only and may not represent actual experimental results.)
| Time Point | Condition | Etilefrine (Impurity A) (%) | Pivalic Acid (%) | Unknown Impurity 1 (%) | Total Impurities (%) | Assay (%) |
| Initial | - | <0.1 | <0.1 | <0.05 | 0.15 | 99.8 |
| 3 Months | 40°C / 75% RH | 0.35 | 0.20 | 0.08 | 0.63 | 99.2 |
| 6 Months | 40°C / 75% RH | 0.68 | 0.45 | 0.15 | 1.28 | 98.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Phosphate buffer, pH 4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C. Withdraw samples at 24 and 48 hours and prepare for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to UV and visible light in a photostability chamber. Analyze after a defined exposure period.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
Protocol 3: Impurity Identification by LC-MS
-
LC System: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
MS System: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for Etilefrine and its related substances.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the API and its potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan data to detect all ions. For structural information, perform tandem MS (MS/MS) on the parent ions of the impurity peaks to obtain fragmentation patterns.
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra. Propose structures for the impurities based on their molecular weights and fragmentation patterns.
Visualizations
Caption: Workflow for Impurity Identification and Characterization.
Caption: Etilefrine Adrenergic Signaling Pathway.[11][12]
Caption: Proposed Degradation Pathways for Etilefrine Pivalate HCl.
References
- 1. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. biomedres.us [biomedres.us]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 12. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Bioavailability of Etilefrine Pivalate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor bioavailability of orally administered etilefrine?
A1: The primary reason for the low oral bioavailability of etilefrine (approximately 55%) is extensive first-pass metabolism. After oral administration, etilefrine is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver and gut wall, it undergoes significant metabolism, primarily through conjugation to form an inactive phenolic sulphate. This metabolic process substantially reduces the amount of active drug that reaches the bloodstream.
Q2: How does etilefrine pivalate hydrochloride aim to improve bioavailability compared to etilefrine hydrochloride?
A2: Etilefrine pivalate is a prodrug of etilefrine. The pivalate ester group is designed to protect the phenolic hydroxyl group of etilefrine from conjugation during its first pass through the liver. This acylation is hypothesized to inhibit the first-pass inactivation almost completely. Clinical studies have shown that equimolar doses of etilefrine pivalate are nearly twice as active as etilefrine, indicating a significant improvement in bioavailability.[1]
Q3: What are some alternative formulation strategies to bypass first-pass metabolism of etilefrine?
A3: To avoid first-pass metabolism, formulations that allow for absorption through the buccal mucosa are a promising strategy. This includes:
-
Fast-Dissolving Buccal Films: These films adhere to the inside of the cheek, dissolve rapidly, and allow the drug to be absorbed directly into the systemic circulation.
-
Oral Medicated Jellies: These formulations are easy to swallow and can be designed for rapid dissolution in the oral cavity, facilitating buccal absorption.
-
Orally Fast-Dissolving Tablets: These tablets are designed to disintegrate quickly in the mouth, releasing the drug for buccal absorption.[2][3]
Q4: Are there any analytical methods available for the determination of etilefrine in biological samples?
A4: Yes, several analytical methods have been developed for the quantification of etilefrine in biological samples like plasma. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive and specific method.[4] Sample preparation typically involves solid-phase extraction (SPE) and/or organic solvent extraction to remove interfering substances from the plasma matrix. Spectrophotometric methods have also been developed for its determination in pharmaceutical formulations and human plasma.[5]
Troubleshooting Guides
Issues with Fast-Dissolving Buccal Film Formulation
| Problem | Potential Cause | Troubleshooting/Solution |
| Film is brittle and breaks easily. | - Insufficient plasticizer concentration.- Incompatible polymer-plasticizer combination. | - Increase the concentration of the plasticizer (e.g., glycerin, propylene (B89431) glycol).- Screen different plasticizers to find one compatible with your film-forming polymer. |
| Film is too sticky and difficult to handle. | - Excessive plasticizer concentration.- High humidity during drying. | - Reduce the concentration of the plasticizer.- Control the humidity during the drying process. Ensure films are stored in low humidity conditions. |
| Inconsistent drug content in films. | - Uneven mixing of the drug in the polymer solution.- Precipitation of the drug during casting or drying. | - Ensure the drug is completely dissolved in the solvent before mixing with the polymer solution.- Use a high-shear mixer for uniform distribution.- Consider using a co-solvent or a different solvent system to maintain drug solubility. |
| Slow disintegration time. | - High molecular weight of the film-forming polymer.- High concentration of the polymer. | - Use a lower molecular weight grade of the polymer.- Reduce the polymer concentration in the formulation.- Incorporate a superdisintegrant into the formulation. |
| Poor mucoadhesion. | - Inappropriate choice of polymer. | - Use mucoadhesive polymers like sodium alginate, hydroxypropyl cellulose (B213188) (HPC), or hydroxyethyl (B10761427) cellulose (HEC).- Optimize the polymer concentration. |
Challenges in Oral Medicated Jelly Formulation
| Problem | Potential Cause | Troubleshooting/Solution |
| Jelly has a weak gel structure. | - Insufficient concentration of the gelling agent.- Inappropriate pH for the gelling agent. | - Increase the concentration of the gelling agent (e.g., pectin, guar (B607891) gum, xanthan gum).- Adjust the pH of the formulation to the optimal range for the selected gelling agent. |
| Syneresis (weeping of liquid from the gel). | - Incompatibility of ingredients.- Improper storage conditions. | - Screen different gelling agents and their combinations.- Optimize the concentration of all excipients.- Store the jelly at the recommended temperature. |
| Bitter taste of the drug is not masked. | - Insufficient amount of sweetener or flavoring agent. | - Increase the concentration of sweeteners (e.g., sucrose) and flavoring agents.- Consider using taste-masking agents. |
| Microbial growth in the formulation. | - Inadequate preservation. | - Incorporate a suitable preservative system (e.g., methylparaben, propylparaben).- Ensure proper hygiene during the manufacturing process. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Etilefrine Formulations
| Formulation | Subject | Cmax | Tmax | Relative Bioavailability (%) | Reference |
| Etilefrine Hydrochloride Marketed Tablet | Human | - | - | 100 (Reference) | [6] |
| Etilefrine Hydrochloride Oral Medicated Jelly (4% Pectin) | Human | 1.7-fold higher than tablet | - | 154.55 | [6] |
| Etilefrine Hydrochloride Fast-Dissolving Buccal Film (2 mg) | Rat | >19 ng/mL | 0.5 h | - | [7][8] |
| This compound | Human | Nearly twice as active as Etilefrine HCl | - | ~200 | [1] |
Note: Direct comparative pharmacokinetic data between etilefrine pivalate and novel etilefrine hydrochloride formulations in the same study is limited. The values presented are based on separate studies and should be interpreted with caution.
Experimental Protocols
Preparation of Etilefrine Hydrochloride Fast-Dissolving Buccal Films (Solvent Casting Method)
Materials:
-
Etilefrine Hydrochloride
-
Film-forming polymer (e.g., Sodium Alginate, Hydroxypropyl Cellulose)
-
Plasticizer (e.g., Glycerin)
-
Solvent (e.g., Purified Water)
Methodology:
-
Preparation of Polymer Solution: Dissolve the film-forming polymer in the solvent with continuous stirring until a clear, viscous solution is formed.
-
Preparation of Drug Solution: Dissolve the Etilefrine Hydrochloride and the plasticizer in a separate portion of the solvent.
-
Mixing: Gradually add the drug solution to the polymer solution under constant stirring to ensure uniform distribution.
-
Casting: Pour the resulting solution into a petri dish or a suitable casting surface.
-
Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated.[9]
-
Cutting and Storage: Once dried, carefully remove the film and cut it into the desired size and shape. Store the films in a desiccator to protect them from moisture.
Preparation of Etilefrine Hydrochloride Oral Medicated Jelly (Heating and Congealing Method)
Materials:
-
Etilefrine Hydrochloride
-
Gelling agent (e.g., Pectin, Guar Gum, Xanthan Gum)
-
Cross-linking agent (e.g., Calcium Chloride)
-
Sweetener (e.g., Sucrose)
-
Preservatives (e.g., Methylparaben, Propylparaben)
-
pH modifier (e.g., Citric Acid)
-
Purified Water
Methodology:
-
Dispersion of Gelling Agent: Accurately weigh the gelling agent and disperse it in a portion of purified water maintained at approximately 90°C with constant stirring using a magnetic stirrer for about 20 minutes.[10]
-
Addition of Other Excipients: Add the sweetener, preservatives, and pH modifier to the dispersion and continue stirring until all components are dissolved.
-
Incorporation of Drug: Dissolve the Etilefrine Hydrochloride in a small amount of water and add it to the above mixture.
-
Cross-linking: If required, add the cross-linking agent to the mixture to facilitate gel formation.
-
Congealing: Allow the mixture to cool and congeal to form the jelly.
-
Packaging: Package the prepared jelly in suitable containers.
Visualizations
Caption: First-Pass Metabolism of Etilefrine.
References
- 1. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of etilefrine in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and evaluation of fast-dissolving films of etilefrine hydrochloride for practical buccal dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Stability-Indicating HPLC Assay for Etilefrine Pivalate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC assay for Etilefrine Pivalate Hydrochloride.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the development and execution of a stability-indicating HPLC assay for this compound.
Question 1: Why am I seeing peak fronting or tailing for the this compound peak?
Answer: Peak asymmetry, such as fronting or tailing, can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound. For amine-containing compounds, a mobile phase pH 2-3 units below the pKa of the amine group is recommended to ensure it is fully protonated and interacts consistently with the stationary phase.
-
Column Degradation: The column's stationary phase can degrade over time, especially when using aggressive mobile phases. Consider flushing the column or replacing it if performance does not improve.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Question 2: I am observing inconsistent retention times for my analyte. What could be the cause?
Answer: Retention time variability can stem from several sources:
-
Pump Issues: Fluctuations in the HPLC pump's flow rate will directly impact retention times. Check for leaks, ensure proper solvent degassing, and perform pump maintenance if necessary.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time. Ensure accurate and consistent mobile phase preparation for each run.
-
Column Temperature: Variations in column temperature can affect retention. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration time between injections, especially during gradient elution, can cause retention time drift. Ensure the column is fully equilibrated before each injection.
Question 3: My baseline is noisy, making it difficult to integrate small impurity peaks. How can I improve it?
Answer: A noisy baseline can be attributed to:
-
Solvent Contamination: Impurities in the mobile phase solvents can contribute to baseline noise. Use high-purity HPLC-grade solvents and fresh mobile phase.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, leading to baseline disturbances. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Pump Malfunction: Pulsations from the pump can also manifest as a noisy baseline. Check the pump's check valves and seals.
Question 4: I am not seeing any degradation of this compound under stress conditions. What should I do?
Answer: If you do not observe degradation, the stress conditions may not be stringent enough. According to ICH guidelines, the goal is to achieve 5-20% degradation.[1] Consider the following adjustments:
-
Increase Stressor Concentration: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidative stress, increase the concentration of hydrogen peroxide.
-
Increase Temperature: Elevating the temperature can accelerate degradation. However, be cautious not to use conditions that would not be relevant to normal storage or handling.
-
Extend Exposure Time: Increasing the duration of exposure to the stressor can also promote degradation.
Question 5: How can I confirm that my HPLC method is truly "stability-indicating"?
Answer: A stability-indicating method must be able to separate the intact drug from its degradation products, process impurities, and excipients. To confirm this:
-
Forced Degradation Studies: Analyze samples subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light). The method should show resolution between the main drug peak and any new peaks that appear.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak purity analysis should indicate that the main drug peak is spectrally pure and not co-eluting with any degradants.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a potential HPLC method for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 25 mM potassium phosphate (B84403) buffer (pH 3.0) in a 30:70 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Forced Degradation Studies
Forced degradation studies are essential to evaluate the stability of a drug substance and the specificity of the analytical method.
a) Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
b) Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute with mobile phase to the target concentration for HPLC analysis.
c) Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂ to a concentration of 1 mg/mL.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
d) Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
e) Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.
-
After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (80°C, 2 hr) | 15.2% | 2 |
| 0.1 M NaOH (80°C, 2 hr) | 18.5% | 3 |
| 3% H₂O₂ (RT, 24 hr) | 10.8% | 1 |
| Thermal (105°C, 48 hr) | 5.1% | 1 |
| Photolytic (UV/Vis) | 2.3% | 1 |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC assay.
Caption: Proposed degradation pathways for Etilefrine Pivalate HCl.
References
Technical Support Center: Etilefrine Pivalate Hydrochloride Analytical Method Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the analytical method development for Etilefrine (B194583) Pivalate (B1233124) Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Stability & Degradation
Q1: My Etilefrine Pivalate Hydrochloride sample shows rapid degradation during analysis. What are the likely causes and how can I mitigate this?
A1: this compound is a pivalate ester and a prodrug of etilefrine.[1][2] The ester linkage is susceptible to hydrolysis, which is a primary degradation pathway. This hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your sample diluent and mobile phase is controlled. A pH range of 3-5 is often a good starting point to minimize hydrolysis.
-
Temperature Control: Maintain your samples at a low temperature (e.g., 2-8 °C) before and during analysis. Use a cooled autosampler if available.
-
Solvent Selection: Use aprotic solvents for sample preparation if possible, or prepare samples immediately before analysis if aqueous solvents are necessary.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the degradation profile of your molecule.[3] This will help in identifying and quantifying degradants in your stability studies.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product is expected to be Etilefrine and Pivalic Acid , resulting from the hydrolysis of the ester bond. Under oxidative conditions, further degradation of the Etilefrine moiety may occur.[1][4][5]
2. Chromatographic Analysis (HPLC)
Q3: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I improve it?
A3: Poor peak shape can be due to several factors related to the analyte, column, and mobile phase.
Troubleshooting Steps:
-
Column Choice: A C18 column is a common choice for related compounds.[5][6][7] Consider a C8 or a phenyl column if tailing persists.
-
Mobile Phase pH: The secondary amine in the etilefrine moiety can interact with residual silanols on the silica-based column, causing tailing. Adjusting the mobile phase pH to be 2-3 units below the pKa of the amine can improve peak shape. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also help.
-
Mobile Phase Composition: Optimize the organic modifier (e.g., acetonitrile (B52724) or methanol) and buffer concentration.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
Q4: I am unable to achieve baseline separation between this compound and its primary degradant, Etilefrine.
A4: Achieving good resolution between the parent drug and its active metabolite/degradant is a common challenge.
Troubleshooting Steps:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution.
-
Mobile Phase Optimization: Fine-tune the mobile phase composition, including the organic-to-aqueous ratio and the pH.
-
Column Selectivity: Try a column with a different stationary phase (e.g., phenyl, cyano) to exploit different separation mechanisms.
-
Temperature: Optimizing the column temperature can influence selectivity.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a phosphate (B84403) buffer (e.g., 20mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Mode: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 273 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration of approximately 100 µg/mL.
-
Method Optimization:
-
Inject the standard solution and evaluate the peak shape and retention time.
-
Inject a sample from a forced degradation study (see Protocol 2) to check for separation of the parent peak from degradation products.
-
Adjust the gradient profile, mobile phase pH, and organic modifier to achieve optimal separation and peak shape.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3][8]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
After exposure to the stress conditions, dilute the samples appropriately and analyze using the developed HPLC method.
Data Presentation
Table 1: Typical HPLC Method Parameters for Etilefrine and Related Compounds
| Parameter | Condition 1[5] | Condition 2[6] | Condition 3[7] |
| Column | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) | C18 (Primesil) (4.6 x 250 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1M Phosphate buffer (pH 4): Acetonitrile (30:70, v/v) | 70% Methanol, 30% aqueous (0.05% orthophosphoric acid, pH 3) | Water: Acetonitrile (60:40 v/v) (pH 4.5 with 1% OPA) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | 220 nm | 225 nm | 215 nm |
| Temperature | Ambient | Ambient | Not Specified |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60 °C | Degradation expected (Hydrolysis of ester) |
| Base Hydrolysis | 0.1 M NaOH | 1 hour at 60 °C | Significant degradation expected (Hydrolysis of ester) |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Potential degradation of the etilefrine moiety |
| Thermal | Dry Heat | 24 hours at 105 °C | Potential degradation |
| Photolytic | UV/Visible Light | As per ICH Q1B | Potential degradation |
Visualizations
Caption: A flowchart illustrating the systematic approach to developing a stability-indicating analytical method.
Caption: A diagram showing the primary hydrolytic degradation pathway of Etilefrine Pivalate.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Etilefrine Pivalate Hydrochloride Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Etilefrine Pivalate Hydrochloride?
The primary degradation pathway for this compound is the hydrolysis of the pivalate ester bond. Etilefrine pivalate is a prodrug of etilefrine, and this hydrolysis releases the active etilefrine molecule and pivalic acid.[1] This reaction can be catalyzed by acid or base.
Q2: What are the expected degradation products of this compound?
Based on its chemical structure and general degradation mechanisms of similar pharmaceutical compounds, the expected degradation products are:
-
Etilefrine: Formed via hydrolysis of the pivalate ester.
-
Pivalic Acid: Also formed during the hydrolysis of the pivalate ester.
-
Oxidative Degradation Products: The phenol (B47542) group and the secondary amine in the etilefrine moiety are susceptible to oxidation, which can lead to the formation of various related substances. While specific oxidative degradation products for etilefrine pivalate are not detailed in the available literature, studies on etilefrine hydrochloride have shown it degrades under oxidative stress.
-
Further Degradants: Under harsh stress conditions, further degradation of etilefrine itself may occur.
Q3: Under what conditions is this compound most likely to degrade?
This compound is expected to be most susceptible to degradation under the following conditions:
-
Hydrolytic Conditions: Especially at non-neutral pH (acidic and alkaline conditions) which catalyze the hydrolysis of the ester linkage.
-
Oxidative Conditions: The presence of oxidizing agents can lead to the degradation of the etilefrine portion of the molecule.
-
High Temperatures: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
-
Photolytic Conditions: Exposure to light, particularly UV radiation, may induce degradation, although specific data on the photostability of etilefrine pivalate is limited.
Troubleshooting Guide for Degradation Studies
Issue 1: No degradation is observed during forced degradation studies.
-
Possible Cause: The stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent. For hydrolytic studies, 0.1 M to 1 M HCl or NaOH can be used.
-
Increase the temperature. If no degradation is seen at room temperature, the study can be conducted at elevated temperatures (e.g., 40-80°C).
-
Extend the duration of the stress exposure.
-
Ensure appropriate light exposure for photostability studies as per ICH Q1B guidelines.
-
Issue 2: Complete degradation of the compound is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Reduce the exposure time.
-
The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent drug.
-
Issue 3: Poor resolution between the parent drug and degradation products in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized for stability-indicating analysis.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).
-
Try a different column with a different stationary phase chemistry.
-
Optimize the gradient elution profile.
-
Adjust the flow rate and column temperature.
-
Ensure the detector wavelength is appropriate for both the parent drug and potential degradants.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | Etilefrine, Pivalic Acid |
| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 25.8 | Etilefrine, Pivalic Acid |
| Oxidative | 3% H₂O₂ | 24 | 25 | 10.5 | Oxidized Etilefrine derivatives |
| Thermal | Solid State | 48 | 80 | 5.1 | Etilefrine, Pivalic Acid |
| Photolytic | ICH Option 2 | - | 25 | 3.7 | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 40°C for 8 hours.
-
Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.
-
At specified times, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent drug and degradants).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Proposed degradation pathways for Etilefrine Pivalate.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Chiral Separation of Etilefrine Enantiomers
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the chiral separation of etilefrine (B194583) enantiomers, particularly when starting from the etilefrine pivalate (B1233124) prodrug.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Do I need to hydrolyze the etilefrine pivalate prodrug before chiral separation?
Yes, it is highly recommended. The pivalate group is a bulky ester moiety attached to the phenyl ring of etilefrine.[1] While the chiral center is on the ethylamine (B1201723) side chain, this large prodrug group can interfere with the specific interactions required between the enantiomers and the chiral stationary phase (CSP). The prodrug is designed to be hydrolyzed by esterases to release the active etilefrine.[2] Therefore, the standard approach is to first convert the prodrug to etilefrine and then perform the chiral separation on the resulting etilefrine enantiomers.
Q2: I have hydrolyzed the prodrug, but I'm getting poor or no enantiomeric resolution. What are the steps to troubleshoot this?
Achieving good chiral separation often requires methodical optimization. If your resolution is less than 1.5, follow this workflow.
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection :
-
Issue : The chosen CSP may not provide the necessary stereoselective interactions for etilefrine.
-
Action : Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including those with structures similar to etilefrine.[3][4] If you are not using one, consider screening columns like Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series.
-
-
Optimize the Mobile Phase :
-
Issue : The mobile phase composition is critical for modulating retention and selectivity.
-
Action :
-
Organic Modifier : In normal phase (e.g., Hexane/Isopropanol), vary the percentage of the alcohol modifier (e.g., Isopropanol or Ethanol) in small increments (2-5%).[5]
-
Basic Additive : Etilefrine is a basic compound. Secondary interactions with acidic residual silanols on the silica (B1680970) support can cause peak tailing and poor resolution.[5] Add a small amount of a basic modifier like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to the mobile phase (typically 0.1%). This will compete for active silanol (B1196071) sites and improve peak shape.[5]
-
-
-
Optimize Column Temperature :
-
Issue : Temperature affects the thermodynamics of the chiral recognition process.
-
Action : Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[5] Try decreasing the column temperature in 5°C increments (e.g., from 25°C down to 15°C or 10°C). Be aware that this will likely increase column backpressure.
-
-
Check Column Health :
-
Issue : Column performance degrades over time due to contamination or packing bed collapse.
-
Action : If the column is old or has been used with many different analytes, strongly retained impurities may be adsorbed at the head of the column.[6] Attempt to regenerate the column according to the manufacturer's instructions. For immobilized columns, this may involve flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[6]
-
Q3: My chromatogram shows severe peak tailing. How can I resolve this?
Peak tailing is a common issue when analyzing basic compounds like etilefrine on silica-based CSPs.
-
Primary Cause : Secondary interactions between the basic amine group of etilefrine and acidic silanol groups on the silica surface of the stationary phase.[5]
-
Solution 1 (Most Effective) : Add a basic modifier to your mobile phase. As mentioned above, 0.1% diethylamine (DEA) is a standard choice for normal phase separations. This additive neutralizes the active silanol sites.[5]
-
Solution 2 : Check for column overload. If the sample concentration is too high, it can saturate the stationary phase, leading to tailing peaks. Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, your original sample was too concentrated.[5]
-
Solution 3 : Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause precipitation on the column frit, leading to peak distortion.[6]
Experimental Protocols & Data
Overall Experimental Workflow
The entire process involves converting the prodrug to its active form, followed by chiral HPLC analysis.
Caption: High-level overview of the experimental process.
Protocol 1: Hydrolysis of Etilefrine Pivalate
This protocol describes a general enzymatic hydrolysis method to convert the prodrug into etilefrine.
-
Prepare Substrate Solution : Dissolve a known quantity of etilefrine pivalate in a minimal amount of a water-miscible organic solvent (e.g., methanol (B129727) or DMSO) and dilute with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to the desired final concentration.
-
Enzyme Addition : Add a suitable esterase enzyme (e.g., porcine liver esterase) to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitoring : Monitor the reaction progress by taking aliquots at various time points and analyzing them by a suitable achiral HPLC method to measure the disappearance of the prodrug and the appearance of etilefrine.
-
Reaction Quench : Once the hydrolysis is complete, stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or a water-immiscible organic solvent (e.g., ethyl acetate) to precipitate or extract the enzyme.
-
Extraction : Extract the resulting etilefrine from the aqueous solution using a suitable organic solvent after adjusting the pH to be basic (e.g., pH 9-10) to ensure etilefrine is in its free base form.
-
Drying and Reconstitution : Dry the organic extract (e.g., over anhydrous sodium sulfate), evaporate the solvent, and reconstitute the etilefrine residue in the chiral HPLC mobile phase for analysis.
Protocol 2: Chiral HPLC Method for Etilefrine Enantiomers
This is a starting method based on common practices for similar amine compounds. Optimization will be required.
-
HPLC System : Standard HPLC or UHPLC system with UV detector.
-
Chiral Column : Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated), 250 x 4.6 mm, 5 µm.
-
Mobile Phase : n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 273 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the hydrolyzed etilefrine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Method Optimization
The following tables illustrate hypothetical data from the optimization of the mobile phase composition and temperature.
Table 1: Effect of Mobile Phase Composition on Separation (Column: Chiralpak IA, Temp: 25°C, Flow: 1.0 mL/min)
| Mobile Phase (Hexane:IPA:DEA) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| 90:10:0.1 | 12.5 | 13.8 | 1.15 | 1.45 |
| 85:15:0.1 | 8.2 | 9.2 | 1.18 | 1.85 |
| 80:20:0.1 | 6.1 | 6.7 | 1.16 | 1.70 |
| 75:25:0.1 | 4.5 | 4.8 | 1.12 | 1.30 |
Note: t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively.
Table 2: Effect of Temperature on Separation (Column: Chiralpak IA, Mobile Phase: Hexane:IPA:DEA 85:15:0.1, Flow: 1.0 mL/min)
| Temperature (°C) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| 30 | 7.5 | 8.4 | 1.16 | 1.68 |
| 25 | 8.2 | 9.2 | 1.18 | 1.85 |
| 20 | 9.1 | 10.3 | 1.20 | 2.05 |
| 15 | 10.5 | 11.9 | 1.22 | 2.10 |
Note: Lowering the temperature improves resolution but significantly increases retention time and backpressure.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing the Absorption of Etilefrine Pivalate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the absorption of Etilefrine (B194583) pivalate (B1233124) hydrochloride through formulation.
Frequently Asked Questions (FAQs)
Q1: What is Etilefrine pivalate hydrochloride and why is it used as a prodrug?
This compound is the pivalate ester prodrug of Etilefrine, an adrenergic agonist used for treating hypotension.[1][2] The parent drug, Etilefrine, has low oral bioavailability (approximately 50%) due to significant first-pass metabolism in the gut wall.[3][4][5] The rationale behind the prodrug approach is to modify the physicochemical properties of Etilefrine to enhance its absorption. By masking the polar hydroxyl group with a lipophilic pivalate moiety, the prodrug is expected to have improved membrane permeability. Following absorption, the ester linkage is designed to be cleaved by esterases in the body to release the active Etilefrine.
Q2: What are the main challenges in formulating this compound for enhanced oral absorption?
The primary challenge is to develop a formulation that effectively delivers the prodrug to the systemic circulation where it can be converted to the active Etilefrine. Key formulation challenges include:
-
Overcoming First-Pass Metabolism: While the prodrug strategy aims to mitigate this, the formulation must ensure rapid and complete absorption to minimize pre-systemic clearance.[3][4]
-
Solubility and Dissolution: The formulation must ensure that this compound, a hydrochloride salt, dissolves readily in the gastrointestinal fluids to be available for absorption.
-
Chemical Stability: Ester prodrugs can be susceptible to hydrolysis. The formulation must protect the pivalate ester from premature degradation in the gastrointestinal tract.
-
Excipient Compatibility: Selection of appropriate excipients is crucial to ensure they are compatible with the prodrug and do not hinder its absorption or stability.
Q3: What formulation strategies can be employed to enhance the absorption of this compound?
Several advanced formulation strategies, primarily aimed at avoiding first-pass metabolism and enhancing dissolution, can be adapted for this compound. These include:
-
Buccal and Sublingual Delivery: Formulations designed for absorption through the oral mucosa, such as fast-dissolving buccal tablets and oral medicated jellies, can bypass the gastrointestinal tract and first-pass metabolism.[3][6]
-
Lipid-Based Formulations: Incorporating the prodrug into lipid-based systems can enhance its solubility and absorption through the lymphatic pathway, potentially reducing first-pass metabolism.
-
Permeation Enhancers: The inclusion of excipients that can transiently and reversibly increase the permeability of the intestinal membrane can improve the extent of drug absorption.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound from the formulation. | - Inadequate solubility of the prodrug in the dissolution medium.- Poor wettability of the drug particles.- Inappropriate choice of excipients (e.g., binder, disintegrant). | - Modify the dissolution medium (e.g., change pH, add surfactants).- Reduce the particle size of the API.- Incorporate a superdisintegrant (e.g., croscarmellose sodium) or a solubilizing agent in the formulation. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent gastrointestinal transit time.- Food effects on drug absorption.- Formulation-related issues leading to erratic drug release. | - Conduct studies in both fasted and fed states to assess food effects.- Optimize the formulation to ensure consistent and reproducible drug release, for example, by using a controlled-release mechanism. |
| Evidence of premature hydrolysis of the pivalate ester in stability studies. | - Presence of moisture in the formulation.- Incompatible excipients catalyzing hydrolysis.- Inappropriate storage conditions (high humidity and temperature). | - Implement stringent moisture control during manufacturing and packaging.- Conduct excipient compatibility studies to select stable components.- Store the final product in moisture-protective packaging. |
Data Summary
Table 1: Physicochemical Properties of Etilefrine and its Pivalate Prodrug
| Property | Etilefrine | Etilefrine Pivalate | This compound |
| Molecular Formula | C10H15NO2 | C15H23NO3 | C15H24ClNO3 |
| Molecular Weight ( g/mol ) | 181.23 | 265.35 | 301.81 |
| Description | - | Pivalate ester | Orally active compound |
| Solubility | Freely soluble in water (13.8 mg/mL) | - | Soluble in DMSO (50 mg/mL) |
Data compiled from multiple sources.[1][2][3][7]
Table 2: Comparison of Pharmacokinetic Parameters of Different Etilefrine Hydrochloride Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Marketed Oral Tablet | Reference | Reference | Reference | 100 |
| Oral Medicated Jelly (J2) | Significantly Higher (1.7-fold) | - | - | 154.55 |
| Buccal Aqueous Droplet | - | - | Significantly Higher (2-fold) | ~200 |
| Buccal Fast Dissolving Films | - | - | Higher (1.15-fold vs. intragastric) | ~115 |
This table summarizes data for Etilefrine Hydrochloride formulations, which can serve as a benchmark for the development of this compound formulations.[3]
Experimental Protocols
1. Preparation of Oral Medicated Jelly (OMJ)
This protocol is adapted from a study on Etilefrine Hydrochloride and can be used as a starting point for formulating this compound.
-
Materials: this compound, Pectin (B1162225) (jellifying agent), Calcium chloride (crosslinking agent), Sucralose (sweetener), Citric acid (pH modifier), Purified water.
-
Procedure:
-
Disperse the required amount of pectin in a portion of purified water with continuous stirring.
-
In a separate container, dissolve this compound, sucralose, and citric acid in the remaining water.
-
Gently heat the pectin dispersion while stirring until a clear solution is formed.
-
Add the drug solution to the pectin solution and mix thoroughly.
-
Incorporate the calcium chloride solution (crosslinking agent) dropwise with constant stirring.
-
Allow the mixture to cool and congeal to form the medicated jelly.
-
2. In Vitro Drug Release Study (for Oral Medicated Jelly)
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of simulated saliva (pH 6.8).
-
Paddle Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place a known weight of the oral medicated jelly in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced absorption formulations of this compound.
Caption: Comparison of absorption pathways for conventional oral vs. buccal/sublingual delivery of this compound.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 3. A novel oral medicated jelly for enhancement of etilefrine hydrochloride bioavailability: In vitro characterization and pharmacokinetic evaluation in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Etilefrine pivalate hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Etilefrine (B194583) pivalate (B1233124) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Etilefrine pivalate hydrochloride and what is its primary mechanism of action?
This compound is the pivalate ester of etilefrine. It acts as a prodrug, meaning it is an inactive compound that is converted into the active drug, etilefrine, within the body.[1] Etilefrine is an adrenergic agonist that primarily stimulates α1-adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in blood pressure. It may also have some activity on β1-adrenergic receptors in the heart, which can increase heart rate and cardiac output. The pivalate ester modification is designed to protect the drug from premature metabolism, potentially increasing its bioavailability compared to etilefrine.
Q2: What are the common experimental applications of this compound?
Given its function as a vasoconstrictor, this compound is often used in pre-clinical research to study its effects on blood pressure and vascular tone. Common experimental applications include:
-
In vitro vasoconstriction assays: Using isolated blood vessels (e.g., aortic rings) to measure the contractile response to the compound.
-
Cell-based assays: Investigating the compound's effect on cells expressing adrenergic receptors, often by measuring second messenger signaling (e.g., calcium mobilization or cyclic AMP levels).
-
In vivo hemodynamic studies: In animal models to assess its impact on blood pressure, heart rate, and other cardiovascular parameters.[2][3]
-
Pharmacokinetic studies: To determine the rate and extent of its conversion to etilefrine and its overall disposition in the body.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C.[4][5][6] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[5] Following these storage guidelines is critical to prevent degradation and ensure the integrity of the compound for experiments.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from a variety of factors related to its chemical properties, its nature as a prodrug, and the specifics of the experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Variability in Potency or Efficacy in In Vitro Assays
Question: My dose-response curves for this compound are inconsistent between experiments. What are the potential causes?
Possible Causes and Solutions:
-
Inconsistent Prodrug Conversion: Since Etilefrine pivalate is a prodrug, its conversion to the active form, etilefrine, is necessary to observe its pharmacological effects. The rate of this conversion can vary depending on the experimental conditions.
-
Troubleshooting Steps:
-
Enzyme Presence: Ensure that your in vitro system (e.g., cell culture medium, tissue bath) contains the necessary esterases to hydrolyze the pivalate ester. The presence and activity of these enzymes can vary between cell lines and tissue preparations. Consider supplementing with a source of esterases if necessary.
-
Incubation Time: The conversion of the prodrug to the active form is time-dependent. If incubation times are too short, you may not be observing the maximum effect. It is advisable to perform a time-course experiment to determine the optimal pre-incubation time for consistent results.
-
Direct Comparison: As a positive control, run parallel experiments with etilefrine hydrochloride to confirm that the downstream signaling pathway is functioning as expected. This will help to isolate whether the issue lies with the prodrug conversion or the biological response.
-
-
-
Compound Stability and Degradation: this compound, being an ester, is susceptible to hydrolysis, which can be influenced by pH and temperature.
-
Troubleshooting Steps:
-
pH of Experimental Buffers: The stability of the pivalate ester can be pH-dependent. Prepare fresh experimental buffers for each experiment and verify the pH. Avoid highly acidic or basic conditions unless they are a specific requirement of the experimental protocol.
-
Temperature Effects: Elevated temperatures can accelerate the hydrolysis of the ester. Ensure that stock solutions and experimental preparations are not subjected to prolonged periods at high temperatures.
-
Forced Degradation Analysis: To understand the stability of your compound under your specific experimental conditions, you can perform a forced degradation study.[7][8][9][10] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, oxidation) and analyzing the degradation products by HPLC. This can help to identify potential stability issues.
-
-
-
Variability in Biological System: In vitro assays, especially those using primary cells or tissues, can have inherent biological variability.
-
Troubleshooting Steps:
-
Cell Line/Tissue Health: Ensure that cells are healthy, within a consistent passage number, and free from contamination. For tissue preparations, maintain their viability in appropriate physiological salt solutions.
-
Standard Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all experimental procedures to minimize operator-dependent variability.[11][12]
-
Control Groups: Always include appropriate vehicle controls and positive controls (e.g., a known adrenergic agonist like phenylephrine (B352888) or etilefrine itself) in every experiment to monitor the health and responsiveness of your biological system.[13][14]
-
-
Issue 2: Poor Solubility and Precipitation
Question: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. How can I resolve this?
Possible Causes and Solutions:
-
Solvent and Concentration: this compound is reported to be soluble in DMSO at concentrations up to 50 mg/mL.[5] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit in the final buffer is exceeded.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. This will result in a lower final concentration of DMSO in your experiment when you add the compound, which may help to keep it in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the experimental buffer.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[5]
-
Alternative Solvents: While DMSO is common, you may explore other biocompatible solvents if solubility issues persist. However, always run appropriate vehicle controls for any new solvent used.
-
-
Issue 3: Inconsistent Analytical Quantification (HPLC)
Question: I am having trouble getting reproducible results when quantifying this compound and its metabolite, etilefrine, using HPLC. What should I check?
Possible Causes and Solutions:
-
Methodological Issues: The choice of mobile phase, column, and detection wavelength are critical for reproducible HPLC analysis.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is properly degassed. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like etilefrine and its prodrug.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your samples.
-
Method Validation: A validated HPLC method is crucial for reliable quantification. This includes assessing linearity, precision, accuracy, and specificity.[15][16][17]
-
Peak Purity: Use a diode array detector (DAD) to check the purity of your analyte peaks and ensure there are no co-eluting impurities or degradation products.
-
-
-
Sample Stability: The stability of the analytes in the autosampler can also be a source of variability.
-
Troubleshooting Steps:
-
Autosampler Temperature: If possible, use a cooled autosampler to minimize degradation of the compounds while they are waiting for injection.
-
Run Time: Analyze samples as soon as possible after preparation.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent In Vitro Assay Results
| Potential Issue | Possible Cause | Recommended Solution |
| Variable Potency | Inconsistent prodrug conversion to active etilefrine. | Optimize pre-incubation time; ensure presence of esterases; use etilefrine as a positive control. |
| Degradation of Etilefrine pivalate in experimental buffer. | Prepare fresh buffers and verify pH; avoid high temperatures; conduct forced degradation studies for stability assessment. | |
| Inherent biological variability of the assay system. | Use healthy cells/tissues; adhere to strict SOPs; include appropriate vehicle and positive controls. | |
| Precipitation | Exceeding solubility limit in aqueous buffer. | Lower the stock concentration in DMSO; perform serial dilutions; use gentle sonication. |
| Inconsistent HPLC Data | Suboptimal analytical method. | Prepare fresh, degassed mobile phase; ensure proper column equilibration; validate the HPLC method. |
| Analyte degradation in the autosampler. | Use a cooled autosampler; analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.[7][8][9][10]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours.
-
-
Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Etilefrine
This protocol is adapted from a validated method for etilefrine hydrochloride and can be used as a starting point for the analysis of Etilefrine pivalate and etilefrine.[16]
-
Instrumentation: HPLC system with UV detection.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1 M Phosphate buffer (pH 4) : Acetonitrile (30:70, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Note: This method may require optimization for the simultaneous separation of Etilefrine pivalate and etilefrine. The retention times and resolution should be validated.
Visualizations
Caption: A generalized experimental workflow for studies involving this compound.
Caption: A logical flowchart for troubleshooting inconsistent results in this compound experiments.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etilefrine pivalate HCl | 42145-91-5 | MOLNOVA [molnova.com]
- 5. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 6. Etilefrine pivalate HCl | 42145-91-5 [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. scribd.com [scribd.com]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bepls.com [bepls.com]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
Addressing matrix effects in the bioanalysis of Etilefrine pivalate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Etilefrine pivalate (B1233124) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis of Etilefrine?
A1: In the LC-MS/MS analysis of Etilefrine, the "matrix" refers to all endogenous components of a biological sample (e.g., plasma, urine) other than the analyte itself.[1][2][3][4] These components can include salts, lipids (especially phospholipids), proteins, and metabolites.[1][2][3] Matrix effects occur when these co-eluting substances interfere with the ionization of Etilefrine in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[4][5][6]
Q2: What are the primary causes of matrix effects in plasma-based assays for Etilefrine?
A2: The most common culprits for matrix effects in plasma are phospholipids (B1166683).[1][5][7] These molecules are highly abundant in plasma and have a tendency to co-elute with analytes of interest, particularly in reversed-phase chromatography.[7] Due to their structure, phospholipids can readily ionize and compete with Etilefrine for charge in the ESI source, often leading to ion suppression.[8][9] Other endogenous components like salts and proteins can also contribute to matrix effects.[1][2]
Q3: How can I qualitatively assess if matrix effects are impacting my Etilefrine analysis?
A3: A widely used qualitative technique is the post-column infusion experiment.[10] In this method, a constant flow of an Etilefrine standard solution is introduced into the mass spectrometer after the analytical column. Simultaneously, an extracted blank matrix sample (from at least six different sources) is injected onto the column.[11] Any fluctuation (dip or rise) in the constant Etilefrine signal as the blank matrix components elute indicates the retention times at which ion suppression or enhancement occurs.[10] This allows you to see if the retention time of Etilefrine coincides with a region of significant matrix interference.
Q4: How do I quantitatively measure the extent of matrix effects?
A4: The quantitative impact of matrix effects is determined by calculating the Matrix Factor (MF) .[12] This is done by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution (solvent). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[6][13]
The Matrix Factor is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 suggests ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines, such as those from the FDA and EMA, have specific requirements for assessing matrix effects during method validation.[3][14]
Troubleshooting Guide
Issue 1: Poor reproducibility of Etilefrine quantification and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of biological matrix.[14] The composition of biological samples can vary between individuals, leading to variable ion suppression or enhancement.
-
Troubleshooting Steps:
-
Re-evaluate Matrix Factor: Quantitatively assess the matrix effect using at least six different lots of the biological matrix.[11] If the coefficient of variation (%CV) of the internal standard-normalized matrix factor is greater than 15%, it indicates significant variability.
-
Enhance Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids.[1][7] Consider more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal products (e.g., HybridSPE).[5][13][15]
-
Optimize Chromatography: Modify the LC method to separate the elution of Etilefrine from the regions of ion suppression identified by post-column infusion. This could involve adjusting the mobile phase gradient, changing the pH, or using a different column chemistry (e.g., HILIC).[3][15]
-
Issue 2: Low sensitivity and inability to reach the desired lower limit of quantification (LLOQ) for Etilefrine.
-
Possible Cause: Significant ion suppression is reducing the signal intensity of Etilefrine.[5][8]
-
Troubleshooting Steps:
-
Identify the Source of Suppression: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of Etilefrine.
-
Improve Sample Clean-up: As Etilefrine is a polar molecule, a carefully selected SPE sorbent is crucial. For plasma samples, focus on techniques that effectively remove phospholipids.[1][2]
-
Chromatographic Separation: Adjust the chromatography to move the Etilefrine peak away from the early-eluting, highly suppressing components.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes be less susceptible to matrix effects for certain compounds.[4][16]
-
Issue 3: Inconsistent internal standard (IS) performance.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effects on Etilefrine. This can happen if a non-ideal analogue IS is used.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS for Etilefrine is the best choice as it will have nearly identical chromatographic behavior and ionization characteristics, allowing it to effectively track and compensate for matrix-induced variations.[6][13]
-
Evaluate IS Matrix Effects: Assess the matrix factor for the internal standard in the same way as the analyte to ensure it is also not being adversely and variably affected.
-
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Etilefrine in the mobile phase at a concentration that gives a stable and robust signal.
-
Using a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
-
Equilibration: Allow the infused signal of Etilefrine to stabilize, resulting in a constant baseline in the mass spectrometer.
-
Injection: Inject a blank matrix sample that has been processed using your established sample preparation method.
-
Data Analysis: Monitor the baseline of the infused Etilefrine signal throughout the chromatographic run. Any deviation (a drop for suppression or a rise for enhancement) indicates the presence of matrix effects at that retention time. Compare these regions with the retention time of Etilefrine from a standard injection.
Protocol 2: Quantitative Assessment of Matrix Factor
-
Sample Preparation:
-
Set A (Neat Solution): Prepare standards of Etilefrine at low and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation protocol. After the final extraction step, spike the extracts with Etilefrine at the same low and high concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte (and internal standard, if used).
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of matrix: MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Calculate the Internal Standard-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Calculate the %CV of the MF and IS-Normalized MF across the different lots of matrix. The %CV should ideally be ≤15%.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for Etilefrine
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF (n=6 lots) | IS-Normalized MF | %CV of IS-Normalized MF (n=6 lots) |
| Protein Precipitation (PPT) | 0.45 | 25.8% | 0.85 | 18.2% |
| Liquid-Liquid Extraction (LLE) | 0.82 | 12.1% | 0.98 | 7.5% |
| Solid-Phase Extraction (SPE) | 0.95 | 8.5% | 1.01 | 4.3% |
| HybridSPE® - Phospholipid | 1.02 | 5.2% | 1.00 | 2.1% |
This table presents hypothetical data to illustrate the typical performance of different sample preparation techniques in mitigating matrix effects.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in bioanalysis.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. nalam.ca [nalam.ca]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce First-Pass Metabolism of Etilefrine from its Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in developing and evaluating prodrugs of etilefrine (B194583) aimed at reducing its extensive first-pass metabolism.
Introduction to the Challenge: Etilefrine's First-Pass Metabolism
Etilefrine, a sympathomimetic amine used for treating orthostatic hypotension, exhibits significant first-pass metabolism, primarily in the liver and gastrointestinal tract.[1] This rapid metabolic inactivation, mainly through conjugation (sulfation and glucuronidation) of the phenolic hydroxyl group, results in low oral bioavailability, limiting its therapeutic efficacy.[1] Prodrug strategies aim to mask this vulnerable functional group, allowing the molecule to bypass presystemic metabolism, reach systemic circulation, and then release the active etilefrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway responsible for the first-pass metabolism of etilefrine?
A1: The primary metabolic pathway is conjugation of the phenolic hydroxyl group, predominantly through sulfation and to a lesser extent, glucuronidation.[1] This process occurs mainly in the liver and the gastrointestinal tract.[1]
Q2: What is the rationale behind using a prodrug approach for etilefrine?
A2: The prodrug approach involves chemically modifying the phenolic hydroxyl group of etilefrine to create an inactive derivative. This modification protects the vulnerable site from metabolic enzymes in the gut and liver. Once the prodrug is absorbed into the systemic circulation, it is designed to be cleaved, releasing the active etilefrine.[2][3][4]
Q3: What are the key characteristics of an ideal etilefrine prodrug?
A3: An ideal etilefrine prodrug should exhibit:
-
Chemical stability: It should be stable in the gastrointestinal tract.[5]
-
Enhanced lipophilicity: To improve absorption across the intestinal membrane.[6]
-
Resistance to presystemic hydrolysis: It should remain intact until it reaches systemic circulation.[5]
-
Efficient and predictable conversion: The prodrug should be rapidly and quantitatively converted to active etilefrine in the systemic circulation or target tissues.[5]
-
Inactive and non-toxic promoiety: The cleaved modifying group (promoiety) should be pharmacologically inactive and non-toxic.[4]
Q4: Have any specific prodrug strategies for etilefrine been reported?
A4: Yes, research has been conducted on ester prodrugs of etilefrine. Specifically, 3'-(O-acyl) derivatives and a stearic acid ester of etilefrine have been synthesized and evaluated.[7][8] The 3'-(O-pivaloyl) derivative, in particular, has shown promise due to its stability against enzymatic cleavage in the blood and a high rate of hydrolysis in the liver.[7]
Troubleshooting Guides
Prodrug Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Ester Prodrug | Incomplete reaction due to steric hindrance at the phenolic hydroxyl group. | - Use a more reactive acylating agent (e.g., acyl chloride or anhydride) instead of the corresponding carboxylic acid with a coupling agent.- Increase the reaction temperature and/or prolong the reaction time.- Employ a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. |
| Difficult Purification of Prodrug | Similar polarities of the prodrug and unreacted starting materials. | - Optimize the solvent system for column chromatography; a shallow gradient may be necessary.- Consider alternative purification techniques such as preparative thin-layer chromatography (TLC) or crystallization. |
| Prodrug Instability during Workup or Storage | Hydrolysis of the ester bond under acidic or basic conditions. | - Ensure all aqueous workup steps are performed at or near neutral pH.- Use anhydrous solvents and inert atmosphere if the prodrug is sensitive to moisture and air.- Store the purified prodrug at low temperatures (e.g., -20°C) under an inert atmosphere. |
In Vitro Metabolic Stability Assays
| Issue | Potential Cause | Suggested Solution |
| High Variability in Prodrug Disappearance Rate | Inconsistent activity of liver microsomes. | - Ensure consistent thawing and handling procedures for cryopreserved microsomes.- Pre-incubate microsomes at 37°C before adding the prodrug to ensure uniform enzyme activity.- Include a known stable and a known unstable compound as positive and negative controls in each assay. |
| Rapid Prodrug Depletion in Control Incubations (without NADPH) | Presence of active hydrolases (e.g., esterases) in the microsomal preparation. | - This is expected for ester prodrugs. Quantify the rate of hydrolysis in the absence of NADPH to distinguish it from oxidative metabolism.- If desired to inhibit esterase activity, consider the use of specific inhibitors like sodium fluoride, though this may affect other enzymes. |
| No Apparent Prodrug Metabolism | The prodrug is highly stable to the enzymes present in the in vitro system. | - Increase the incubation time and/or the concentration of microsomes.- Confirm the activity of the microsomal batch with a known substrate.- The prodrug may be metabolized by enzymes not present or active in liver microsomes (e.g., cytosolic enzymes). Consider using S9 fractions or hepatocytes. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Etilefrine and its Prodrugs
| Compound | Administration Route | Bioavailability (%) | Key Findings | Reference |
| Etilefrine | Oral (fast release tablet) | ~35 | Significant first-pass metabolism. | BenchChem |
| Etilefrine | Oral (sustained release) | ~17 | Lower bioavailability compared to fast release. | BenchChem |
| Etilefrine with Dihydroergotamine | Oral (sustained release) | ~61 | Dihydroergotamine increased bioavailability. | BenchChem |
| Stearic Acid Ester of Etilefrine | Oral | 51 (relative to etilefrine) | The ester is cleaved during absorption. | [8] |
| 3'-(O-pivaloyl) Etilefrine | Not reported | Not reported | Stable against enzymatic cleavage in blood; high rate of hydrolysis in the liver. | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 3'-(O-acyl) Etilefrine Prodrugs
This protocol is a generalized procedure based on the synthesis of ester prodrugs.
Objective: To synthesize 3'-(O-acyl) derivatives of etilefrine by esterification of the phenolic hydroxyl group.
Materials:
-
Etilefrine hydrochloride
-
Acyl chloride or carboxylic anhydride (B1165640) (e.g., pivaloyl chloride)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend etilefrine hydrochloride in the anhydrous solvent.
-
Add the non-nucleophilic base in excess to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.
-
If using, add a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or carboxylic anhydride (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
Characterize the purified prodrug by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the rate of hydrolysis and/or metabolism of an etilefrine prodrug in human liver microsomes.
Materials:
-
Etilefrine prodrug stock solution (e.g., in DMSO)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (optional, to assess oxidative metabolism)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer and human liver microsomes.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the etilefrine prodrug to achieve the desired final concentration.
-
For assessing oxidative metabolism, add the NADPH regenerating system. For assessing hydrolytic stability, add buffer in place of the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the etilefrine prodrug at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the prodrug.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of an etilefrine prodrug after oral administration in rats.
Materials:
-
Etilefrine prodrug formulation for oral gavage
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the etilefrine prodrug formulation to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for the concentration of the prodrug and liberated etilefrine using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for both the prodrug and etilefrine.
-
If intravenous data for etilefrine is available, calculate the absolute bioavailability of etilefrine from the prodrug.
Visualizations
Caption: First-pass metabolism of orally administered etilefrine.
Caption: Prodrug strategy to bypass first-pass metabolism.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the criteria for a prodrug? [synapse.patsnap.com]
- 3. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. premierconsulting.com [premierconsulting.com]
- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for Etilefrine pivalate hydrochloride to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing storage conditions and preventing the degradation of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Etilefrine Pivalate Hydrochloride and what are its primary uses in research?
This compound is the hydrochloride salt of the pivalate ester of etilefrine. Etilefrine is a sympathomimetic amine that acts as an α- and β-adrenergic agonist. In a research context, it is often used to study its effects on the cardiovascular system, particularly its pressor effects in models of hypotension.
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, it is recommended to store this compound powder at -20°C. Under these conditions, the compound is reported to be stable for up to three years.
Q3: How should I store solutions of this compound?
Solutions of this compound should be stored at -80°C for optimal stability, where they can be viable for up to one year. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis: The pivalate ester group is susceptible to hydrolysis, which would yield etilefrine and pivalic acid. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The phenylethanolamine structure of the active moiety, etilefrine, is prone to oxidation. This can lead to the formation of various degradation products, affecting the potency and purity of the compound.
Q5: Are there any known incompatibilities I should be aware of when working with this compound?
Avoid strong oxidizing agents, as they can accelerate the degradation of the etilefrine moiety. Also, be mindful of highly acidic or basic conditions in your experimental setup, as they can promote the hydrolysis of the pivalate ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental buffer or medium. | Prepare fresh solutions of the compound for each experiment. Ensure the pH of your buffer is within a stable range (ideally near neutral) and that the temperature is controlled. If possible, run a quick purity check of your solution using HPLC. |
| Appearance of unexpected peaks in my HPLC analysis. | Degradation of the compound during sample preparation or storage. | Review your sample preparation procedure to minimize exposure to harsh conditions (e.g., high temperature, extreme pH). Ensure that prepared samples are analyzed promptly or stored appropriately (e.g., at 2-8°C) for a limited time before analysis. |
| Variability in results between experiments. | Inconsistent purity of this compound due to degradation. | Always use a fresh aliquot of your stock solution. If you suspect degradation of your solid compound, it may be necessary to re-qualify the material. |
| Discoloration of the solid compound or solution. | This can be a sign of significant degradation, likely due to oxidation. | Do not use the discolored compound. Discard it and obtain a fresh batch. Review your storage conditions to ensure they are optimal. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Notes |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed and protected from light. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability data presented is based on general recommendations from suppliers. It is crucial for researchers to perform their own stability studies to determine the shelf-life under their specific experimental conditions.
Experimental Protocols
The following are general protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These should be adapted and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
HPLC grade water, methanol, and acetonitrile (B52724)
-
pH meter, heating block or water bath, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours). Take samples at various time points for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 70°C) for a defined period (e.g., 48 hours). Also, prepare a solution of the compound and expose it to the same thermal stress. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example - to be optimized):
-
Mobile Phase: A gradient elution of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., 220 nm and 273 nm).
-
Column Temperature: 30°C
Method Development and Validation:
-
Analyze the stressed samples from the forced degradation studies using the developed method.
-
Assess the separation of the parent peak from the degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Adrenergic Signaling Pathway of Etilefrine
Etilefrine, the active moiety of this compound, exerts its effects by acting as an agonist at α1 and β1-adrenergic receptors.
Experimental Workflow for Stability-Indicating Method Development
The following diagram illustrates a typical workflow for developing a stability-indicating analytical method.
Refinement of dosing regimens for Etilefrine pivalate hydrochloride in long-term studies
Technical Support Center: Etilefrine (B194583) Pivalate (B1233124) Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of dosing regimens for Etilefrine Pivalate Hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Etilefrine, the active metabolite of this compound?
A1: Etilefrine is a direct-acting sympathomimetic agent with activity on multiple adrenergic receptors.[1][2] Its primary mechanism involves the stimulation of:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle cells. Activation leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in systemic blood pressure.[3][4][5]
-
β1-Adrenergic Receptors: Located in the heart. Stimulation results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to greater cardiac output.[1][3][5]
Some studies also note minor agonistic action at β2-adrenergic receptors.[1]
Q2: What is the rationale for using Etilefrine Pivalate, a prodrug, over Etilefrine Hydrochloride in long-term studies?
A2: Etilefrine Pivalate is an esterified form of etilefrine.[6] While specific long-term comparative studies are limited, the use of a prodrug is often intended to improve pharmacokinetic properties, such as modifying the rate of absorption or extending the duration of action, which can be advantageous for once-daily dosing regimens in chronic conditions like orthostatic hypotension. A long-term study successfully used a once-daily 20 mg dose of etilefrine pivalate.[7]
Q3: We are observing significant inter-subject variability in blood pressure response. What could be the cause?
A3: Significant variability is expected and can be attributed to several factors:
-
First-Pass Metabolism: Orally administered etilefrine undergoes extensive first-pass metabolism in the gut wall and liver, primarily through conjugation (sulfation and glucuronidation).[8][9] This reduces its oral bioavailability to approximately 55% and can vary significantly between individuals.[8][9]
-
Genetic Polymorphisms: Variations in metabolic enzymes (e.g., sulfotransferases, UDP-glucuronosyltransferases) can alter the rate and extent of first-pass metabolism.
-
Patient Factors: Comorbid conditions, particularly cardiovascular diseases or hyperthyroidism, can alter the drug's efficacy and safety profile.[5][10] Concomitant medications can also lead to drug interactions.[2]
Q4: How should a long-term dosing study be designed to mitigate the risk of tachyphylaxis?
A4: Tachyphylaxis (a rapid decrease in response to a drug after repeated doses) can occur with sympathomimetic agents due to the depletion of endogenous norepinephrine (B1679862) stores.[11] To address this in a long-term study:
-
Dose Titration: Begin with the lowest potentially effective dose and titrate upwards based on blood pressure response and tolerability.
-
"Drug Holidays": Incorporate planned washout periods to allow for the restoration of receptor sensitivity and norepinephrine stores. A 9-week washout period was shown to fully reverse the cardiovascular effects of long-term etilefrine pivalate administration.[7]
-
Monitoring: Continuously monitor heart rate and blood pressure. A diminishing pressor effect accompanied by an increasing heart rate may be an early sign of tachyphylaxis.
Q5: What are the critical adverse events to monitor for during a long-term study?
A5: Given its mechanism of action, monitoring should focus on the cardiovascular system. Key adverse events include:
-
Common: Palpitations, tachycardia (increased heart rate), headache, and tremors.[1][12]
-
Serious/Less Common: Excessive hypertension, cardiac arrhythmias, and angina pectoris (chest pain), especially in subjects with underlying coronary artery disease.[2][10] Regularly monitor blood pressure, heart rate, and conduct ECGs at baseline and scheduled intervals throughout the study.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Systolic blood pressure fails to reach target levels despite dose escalation. | Poor bioavailability due to extensive first-pass metabolism.[8][9] | Assess for potential drug-drug interactions that may alter metabolism. Consider subject stratification based on metabolic profiles if feasible. Verify patient adherence to the dosing schedule. |
| A marked increase in heart rate is observed with minimal impact on blood pressure. | Predominant β1-adrenergic stimulation without sufficient α1-adrenergic effect. This can occur at lower doses.[13] | Re-evaluate the dose. Higher doses of etilefrine tend to produce a greater increase in peripheral vascular resistance.[13] Consider if the subject is on concomitant medications (e.g., vasodilators). |
| Subjects report dizziness and lightheadedness, symptoms the drug is meant to treat. | This could be a paradoxical reaction or an indication that the dose is too high, causing an initial hypertensive overshoot followed by reflex bradycardia or other dysregulation.[12] | Measure orthostatic vital signs carefully before and after dosing. Consider reducing the dose or adjusting the dosing time. |
| Inconsistent plasma concentrations of etilefrine are observed across a single subject's visits. | Non-adherence to dosing times or dietary factors influencing absorption. | Reinforce the importance of consistent dosing relative to meals. Collect detailed information on the timing of the last dose and food intake prior to blood sampling. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Etilefrine
| Parameter | Value | Source |
| Bioavailability | ~55% | [8][9] |
| Elimination Half-Life (t½) | ~2.0 - 2.5 hours | [5][8][14] |
| Time to Peak Plasma Concentration | ~1.8 hours | [11] |
| Protein Binding | 23% | [1] |
| Primary Route of Metabolism | Conjugation (Sulfation, Glucuronidation) | [1][8] |
| Primary Route of Excretion | Renal (Urine, ~80% within 24h) | [1][8] |
Table 2: Hemodynamic Effects of Long-Term Etilefrine Pivalate Administration (20 mg once daily for up to 6 months)
| Parameter | Mean Change from Baseline | p-value | Source |
| Systolic Blood Pressure | +40.3 mmHg | < 0.01 | [7] |
| Blood Pressure Amplitude | +37.5 mmHg | < 0.01 | [7] |
| Diastolic Blood Pressure | Unchanged | - | [7] |
| Heart Rate | Virtually Unaltered | - | [7] |
Experimental Protocols
Protocol 1: Long-Term, Placebo-Controlled Efficacy and Safety Study
-
Objective: To evaluate the long-term efficacy and safety of a once-daily dosing regimen of Etilefrine Pivalate in subjects with orthostatic hypotension.
-
Methodology:
-
Subject Recruitment: Recruit subjects diagnosed with orthostatic dysregulation, confirmed by a tilt-table test or standardized orthostatic vital signs (e.g., a drop of ≥20 mmHg in systolic BP or ≥10 mmHg in diastolic BP within 3 minutes of standing).
-
Baseline Assessment: Collect baseline demographics, medical history, concomitant medications, and perform a physical exam, 12-lead ECG, and laboratory safety tests (chemistry, hematology). Measure baseline orthostatic blood pressure and heart rate over several days to establish a stable baseline.
-
Randomization: Randomize subjects in a double-blind fashion to receive either Etilefrine Pivalate (e.g., 20 mg) or a matching placebo, administered orally once daily.
-
Dosing and Monitoring:
-
Subjects self-administer the study drug each morning.
-
Clinic visits are scheduled at Week 1, 2, 4, 8, 12, 16, 20, and 24.
-
At each visit, record adverse events, assess medication compliance, and measure orthostatic vital signs at pre-specified intervals post-dose (e.g., 1, 2, and 4 hours post-dose).
-
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in trough standing systolic blood pressure at the final visit (e.g., 24 weeks).
-
Secondary Endpoints: Include changes in orthostatic symptoms, mean standing diastolic blood pressure, and heart rate.
-
Safety Assessment: Monitor adverse events, vital signs, ECGs, and laboratory parameters throughout the study.
-
Washout Period: After the treatment period, subjects enter a washout phase (e.g., 9 weeks) to assess the reversibility of effects, with a final follow-up visit.[7]
-
Visualizations
Caption: Etilefrine Pivalate signaling pathway.
Caption: Workflow for a long-term clinical study.
Caption: Dose-response logical relationship.
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 3. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 6. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. biomedicus.gr [biomedicus.gr]
- 11. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the side effects of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 13. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. etilefrine [drugcentral.org]
Validation & Comparative
A Comparative Analysis of Etilefrine Pivalate Hydrochloride and Midodrine in the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Key Vasopressor Agents
In the landscape of pharmacological interventions for hypotension, particularly orthostatic hypotension, Etilefrine (B194583) Pivalate (B1233124) Hydrochloride and Midodrine (B238276) represent two prominent therapeutic options. Both agents aim to elevate blood pressure and alleviate associated symptoms by modulating the sympathetic nervous system. However, they differ in their precise mechanisms of action, pharmacokinetic profiles, and clinical efficacy as evidenced by numerous studies. This guide provides a comprehensive comparison of these two drugs, supported by experimental data and detailed methodologies, to inform research and drug development efforts in this critical area.
Mechanism of Action: A Tale of Two Receptors
Etilefrine is a direct-acting sympathomimetic amine that exerts its effects by stimulating both α1- and β1-adrenergic receptors.[1][2] Its action on α1-adrenergic receptors located on vascular smooth muscle cells triggers vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1] Simultaneously, its stimulation of β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, contributing to an overall increase in cardiac output.[1]
Midodrine , in contrast, is a prodrug that is metabolized into its active form, desglymidodrine (B1670291). Desglymidodrine is a selective α1-adrenergic receptor agonist.[3] By activating these receptors in the arteriolar and venous vasculature, it induces vasoconstriction, leading to an increase in vascular tone and an elevation of blood pressure.[3] Notably, desglymidodrine has minimal to no effect on cardiac β-adrenergic receptors.[3]
Figure 1: Etilefrine's dual-receptor signaling cascade.
Figure 2: Midodrine's prodrug activation and signaling.
Pharmacokinetic Profiles
A key differentiator between these two agents lies in their pharmacokinetic properties. Etilefrine is administered in its active form, while Midodrine requires metabolic conversion.
| Parameter | Etilefrine Pivalate Hydrochloride | Midodrine |
| Form | Active Drug | Prodrug (Active metabolite: Desglymidodrine) |
| Oral Bioavailability | ~50% for Etilefrine[4] | 93% for Desglymidodrine[3] |
| Time to Peak Plasma Concentration | Not specified for pivalate ester | Midodrine: ~30 minutes, Desglymidodrine: 1-2 hours[3] |
| Elimination Half-life | Etilefrine: ~2.5 hours[4] | Midodrine: ~25 minutes, Desglymidodrine: 3-4 hours[3] |
| Metabolism | Primarily conjugation (e.g., glucuronidation) in the liver and gut wall[4] | Deglycination to desglymidodrine[3] |
| Excretion | Primarily renal[4] | Primarily renal[3] |
Clinical Efficacy: A Comparative Look at the Data
Direct head-to-head clinical trials comparing this compound and Midodrine for orthostatic hypotension are scarce. However, by examining data from placebo-controlled trials of each drug, a comparative picture of their efficacy can be constructed.
This compound Clinical Trial Data
A long-term, placebo-controlled, double-blind trial involving 60 patients with orthostatic dysregulation investigated the effects of 20 mg of Etilefrine pivalate administered once daily over 2-6 months.[5] The study revealed a marked and long-lasting effect on systolic blood pressure and blood pressure amplitude.[5]
| Outcome Measure | Etilefrine Pivalate (20 mg/day) |
| Change in Systolic Blood Pressure | +40.3 mmHg (p < 0.01)[5] |
| Change in Blood Pressure Amplitude | +37.5 mmHg (p < 0.01)[5] |
| Effect on Diastolic Blood Pressure | Unchanged[5] |
| Effect on Heart Rate | Virtually unaltered[5] |
Another study on the pharmacodynamics of a single 30 mg oral dose of etilefrine pivalate in 8 subjects with orthostatic syndrome showed that in those with true orthostatic hypotension, systolic blood pressure increased from 10 to 60 minutes after medication.[6] During a 70-degree tilt, etilefrine pivalate stabilized blood pressure 20 minutes after administration and reduced the pathological increase in heart rate.[6]
Midodrine Clinical Trial Data
A systematic review and meta-analysis of seven clinical trials (325 patients) evaluated the efficacy of Midodrine for orthostatic hypotension.[7][8][9]
| Outcome Measure | Midodrine vs. Placebo |
| Change in Standing Systolic Blood Pressure (Midodrine alone) | +21.5 mmHg (p < 0.001)[7][8][9] |
| Mean Difference in Change of Systolic BP (Supine to Standing) | +4.9 mmHg (p = 0.65)[7][8][9] |
| Improvement in Global Symptom Assessment (Patient-rated) | Significant Improvement (p < 0.001)[7][8][9] |
| Improvement in Global Symptom Assessment (Investigator-rated) | Significant Improvement (p < 0.001)[7][8][9] |
One of the larger randomized, double-blind, multicenter studies included in the meta-analysis, involving 171 patients, demonstrated that a 10 mg dose of Midodrine three times a day resulted in significant improvements in standing systolic blood pressure at all time points and in reported symptoms by the end of the second week of treatment.[3]
Safety and Tolerability
Both medications are associated with a range of adverse effects, primarily stemming from their sympathomimetic activity.
Etilefrine: Common side effects include palpitations, headache, dizziness, and gastrointestinal disturbances.[10] More serious but less common adverse effects can include tachycardia, hypertension, and arrhythmias.[10]
Midodrine: The most frequently reported adverse events are piloerection ("goosebumps"), scalp pruritus (itching), and urinary hesitancy or retention.[3][9][11] A significant concern with Midodrine is the risk of supine hypertension.[3][9][11]
Experimental Protocols: A Methodological Overview
The clinical investigation of drugs for orthostatic hypotension typically follows a structured protocol to ensure the reliability and validity of the findings.
Figure 3: Generalized workflow of a clinical trial for orthostatic hypotension.
Key Methodological Components:
-
Patient Population: Individuals diagnosed with symptomatic orthostatic hypotension, often with an underlying neurogenic cause.[3][5] Diagnosis is typically confirmed by a sustained drop in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg within three minutes of standing.[11]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[3][5] Crossover designs are also utilized, where patients receive both the active drug and placebo at different times, separated by a washout period.[11]
-
Intervention: Standardized doses of the investigational drug (e.g., Midodrine 10 mg three times daily) or a matching placebo are administered for a defined treatment period.[3]
-
Outcome Measures:
-
Primary Endpoints: Often include the change in standing systolic blood pressure and patient-reported symptom improvement, frequently assessed using validated questionnaires like the Orthostatic Hypotension Questionnaire (OHQ).[3][12]
-
Secondary Endpoints: May include changes in diastolic blood pressure, heart rate, time to presyncope on a tilt-table test, and global assessments of symptom relief by both the patient and investigator.[11]
-
-
Data Collection: Blood pressure and heart rate are measured in both supine and standing positions at baseline and at specified intervals throughout the study.[13] Symptom severity and adverse events are systematically recorded at each visit.
Conclusion
Both this compound and Midodrine are effective in increasing blood pressure in patients with orthostatic hypotension. Midodrine, as a selective α1-agonist, offers a more targeted approach to vasoconstriction without direct cardiac stimulation. The available clinical data, particularly for Midodrine, demonstrates a statistically significant improvement in both standing blood pressure and patient-reported symptoms. Etilefrine pivalate also shows promise in long-term blood pressure control.
The choice between these agents in a clinical or developmental context will likely depend on the specific patient population, the desired pharmacodynamic profile, and the tolerability of their respective side effects. Further head-to-head comparative trials are warranted to definitively establish the relative efficacy and safety of this compound and Midodrine in the management of orthostatic hypotension.
References
- 1. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 2. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 3. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etilefrine - Wikipedia [en.wikipedia.org]
- 5. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Midodrine for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 11. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isrctn.com [isrctn.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: Etilefrine Pivalate Hydrochloride vs. Phenylephrine for Hypotension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etilefrine (B194583) pivalate (B1233124) hydrochloride and phenylephrine (B352888) for the treatment of hypotension, focusing on their performance backed by experimental data. Etilefrine pivalate is a prodrug that is converted to its active form, etilefrine, in the body. Therefore, this guide will focus on the comparative effects of etilefrine and phenylephrine.
Executive Summary
Phenylephrine, a pure α-1 adrenergic agonist, is a well-established vasopressor used to increase blood pressure by inducing vasoconstriction.[1] Etilefrine, on the other hand, is a sympathomimetic amine with both α-1 and β-adrenergic agonist properties, leading to vasoconstriction as well as increased heart rate and cardiac output.[2]
A key clinical trial directly comparing intravenous etilefrine and phenylephrine for the treatment of hypotension during spinal anesthesia for cesarean section found both drugs to be equally effective and safe.[3][4][5][6][7] However, the study noted that the total dose of vasopressor required and the total duration of hypotension were lower in the etilefrine group.[3][4][5][6][7]
While direct comparative data in other clinical scenarios such as septic shock or non-obstetric general anesthesia is limited, individual studies on each drug provide insights into their hemodynamic profiles in these settings. Phenylephrine is commonly used in septic shock to increase mean arterial pressure, though it may lead to a decrease in heart rate and cardiac output.[1][8][9] Etilefrine has been shown to increase cardiac output and mean arterial pressure in the context of anesthesia.
This guide will delve into the mechanisms of action, present available quantitative data from clinical studies in structured tables, detail experimental protocols of key trials, and provide visualizations of signaling pathways and experimental workflows.
Mechanism of Action
Phenylephrine
Phenylephrine is a direct-acting sympathomimetic amine that selectively binds to and activates α-1 adrenergic receptors on vascular smooth muscle. This activation leads to vasoconstriction, which in turn increases systemic vascular resistance (SVR) and consequently elevates both systolic and diastolic blood pressure.[1] A common physiological response to the increase in blood pressure induced by phenylephrine is a reflex decrease in heart rate (reflex bradycardia), mediated by the baroreceptor reflex.[1] Phenylephrine has minimal to no effect on β-adrenergic receptors, and therefore does not directly increase heart rate or myocardial contractility.[1]
Phenylephrine's α-1 Adrenergic Signaling Pathway.
Etilefrine
Etilefrine is a sympathomimetic amine that acts as an agonist at both α-1 and β-adrenergic receptors.[2] Its α-1 adrenergic activity leads to vasoconstriction and an increase in systemic vascular resistance, similar to phenylephrine.[2] However, its stimulation of β-1 adrenergic receptors in the heart results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to an increase in cardiac output.[2] Etilefrine may also have some β-2 adrenergic activity, which can cause vasodilation in certain vascular beds.
Etilefrine's Mixed Adrenergic Signaling Pathway.
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data from clinical studies comparing the efficacy and hemodynamic effects of etilefrine and phenylephrine in treating hypotension.
Direct Comparison in Hypotension during Spinal Anesthesia for Cesarean Section
Experimental Protocol: A multicenter, randomized, double-blind controlled clinical trial was conducted between August 2009 and November 2010, including 196 patients who developed hypotension during spinal anesthesia for cesarean delivery.[3][4][5][6][7][10] Patients were randomized to receive either intravenous etilefrine or phenylephrine as a vasopressor.[3][4][5][6][7][10] The primary outcome was the fetal umbilical arterial pH.[3][4][5][6][7][10] Secondary outcomes included fetal acidosis, Apgar scores, neonatal outcomes, duration of hypotension, total vasopressor dose, and maternal side effects.[5][7][10]
Experimental Workflow of the Bolaños-Arboleda et al. (2016) Study.
Table 1: Efficacy and Safety Outcomes in Spinal Anesthesia-Induced Hypotension
| Parameter | Etilefrine (n=98) | Phenylephrine (n=98) | p-value | Reference(s) |
| Efficacy | ||||
| Total Dose of Vasopressor (mL) | 5.66 ± 2.93 | 6.51 ± 2.90 | 0.024 | [3][4][5][6][7] |
| Total Time of Hypotension (min) | 2.78 ± 1.32 | 3.25 ± 1.45 | 0.021 | [3][4][5][6][7] |
| Maternal Safety | ||||
| Nausea and Vomiting (%) | 11.2 | 12.2 | >0.05 | [3][4] |
| Atropine Requirement (%) | 2.0 | 4.1 | >0.05 | [3][4] |
| Fetal Safety | ||||
| Umbilical Arterial pH | 7.27 ± 0.07 | 7.28 ± 0.07 | 0.493 | [3][4][5][6][7] |
| Fetal Acidosis (pH < 7.20) (%) | 11.2 | 12.2 | 0.93 | [3][4][7] |
| Apgar Score at 1 min (median) | 9 | 9 | >0.05 | [3][4] |
| Apgar Score at 5 min (median) | 10 | 10 | >0.05 | [3][4] |
Hemodynamic Effects in Anesthesia-Induced Hypotension (Non-Comparative Data)
The following table summarizes hemodynamic data from separate studies on etilefrine and phenylephrine in patients with hypotension induced by general anesthesia. It is important to note that these are not direct comparisons and the patient populations and study designs may differ.
Table 2: Hemodynamic Changes in Anesthesia-Induced Hypotension
| Parameter | Etilefrine | Phenylephrine | Reference(s) |
| Mean Arterial Pressure (MAP) | Increased | Increased | [11][12] |
| Heart Rate (HR) | Increased or no significant change | Decreased (reflex bradycardia) | [9] |
| Cardiac Output (CO) | Increased | May decrease or remain unchanged | [1][9][11] |
| Systemic Vascular Resistance (SVR) | Transiently decreased | Increased | [2][12] |
Experimental Protocol (Phenylephrine in Anesthesia-Induced Hypotension): In a study by Kalmar et al. (2018), 24 patients experiencing hypotension (MAP dropped below 80% of baseline for >3 min) after induction of general anesthesia received a bolus of phenylephrine (2 µg/kg).[11] Hemodynamic parameters including MAP, HR, CO, and SVR were continuously recorded.[11]
Hemodynamic Effects in Septic Shock (Non-Comparative Data)
The use of etilefrine in septic shock is not well-documented in readily available literature. Phenylephrine is sometimes used as a vasopressor in septic shock.
Table 3: Hemodynamic Effects of Phenylephrine in Septic Shock
| Parameter | Phenylephrine | Reference(s) |
| Mean Arterial Pressure (MAP) | Increased | [8][13] |
| Heart Rate (HR) | May decrease | [13] |
| Cardiac Output (CO) | May decrease or remain unchanged | [8][13] |
| Systemic Vascular Resistance (SVR) | Increased | [13] |
Experimental Protocol (Phenylephrine in Septic Shock): A retrospective cohort study included adult patients with septic shock who were initiated on norepinephrine (B1679862).[14] A subset of these patients received an initial IV push of phenylephrine.[14] The primary outcome was the achievement of hemodynamic stability (maintaining MAP ≥ 65 mmHg for at least 6 hours).[14]
Discussion and Conclusion
The available evidence suggests that both etilefrine and phenylephrine are effective in treating hypotension. The choice between the two may depend on the clinical context and the desired hemodynamic profile.
In the setting of spinal anesthesia for cesarean section, etilefrine and phenylephrine demonstrated comparable efficacy and safety.[3][4][5][6][7] Notably, the use of etilefrine was associated with a lower total vasopressor dose and a shorter duration of hypotension, which could be advantageous.[3][4][5][6][7]
The distinct mechanisms of action of the two drugs lead to different hemodynamic effects. Phenylephrine's pure α-1 agonism reliably increases blood pressure through vasoconstriction but can cause a reflexive decrease in heart rate and potentially cardiac output.[1][9] This may be beneficial in patients with tachycardia but could be detrimental in those with pre-existing bradycardia or poor cardiac function.
Etilefrine's mixed α and β-adrenergic agonism provides both vasoconstriction and cardiac stimulation, leading to an increase in blood pressure, heart rate, and cardiac output.[2] This profile may be preferable in patients who would benefit from an increase in both blood pressure and cardiac output. However, the increase in heart rate may be undesirable in certain cardiac conditions.
For septic shock, phenylephrine is sometimes used to increase MAP, but its potential to decrease cardiac output is a concern.[13] The role of etilefrine in septic shock is not well established.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Bolus administration of ephedrine and etilefrine induces transient vasodilation just after injection in combined epidural and general anesthesia patients: A randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etilefrina vs. fenilefrina en hipotensión por anestesia espinal para cesárea: ensayo clínico multicéntrico, controlado, aleatorizado y doble ciego | Revista Colombiana de Anestesiología [elsevier.es]
- 5. ecommons.aku.edu [ecommons.aku.edu]
- 6. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial [scielo.org.co]
- 7. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [elsevier.es]
- 8. High-dose phenylephrine infusion in the hemodynamic support of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiusga.com [radiusga.com]
- 10. scielo.org.co [scielo.org.co]
- 11. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedicine.com [springermedicine.com]
- 14. Effect of Phenylephrine Push Before Continuous Infusion Norepinephrine in Patients With Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for the quantification of Etilefrine Pivalate (B1233124) Hydrochloride, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method in accordance with ICH guidelines.
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Etilefrine Pivalate Hydrochloride. A validated HPLC method is presented as the primary technique, alongside alternative methods such as UV-Vis Spectrophotometry and Conductometric Titration. The information is intended to assist researchers and quality control analysts in selecting and implementing a suitable analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Validated Method
Experimental Protocol: HPLC Method
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for the pivalate ester. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 220 nm or 273 nm)[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: For pharmaceutical dosage forms, accurately weigh and crush a representative number of units. Extract the active ingredient with a suitable solvent, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate with the mobile phase to a concentration within the linear range of the method.
Validation Parameters according to ICH Q2(R1) Guidelines
The following table summarizes the key validation parameters that must be assessed to ensure the suitability of the HPLC method.[2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | A linear relationship should be established across a range of concentrations. The correlation coefficient (r²) should be typically ≥ 0.999. |
| Range | The range of the analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies, with typical acceptance criteria of 98-102%. |
| Precision | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of typically ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for the quantification of this compound, particularly in resource-limited settings or for specific applications.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent: A suitable solvent in which the drug is soluble and stable (e.g., methanol, distilled water).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over a suitable UV range.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to establish a calibration curve.
-
Sample Analysis: Prepare the sample solution as described for the HPLC method and measure its absorbance at the λmax. The concentration of the analyte can be determined from the calibration curve.
Conductometric Titration
Conductometric titration is a titrimetric method where the electrical conductance of the solution is measured as a function of the volume of the titrant added. This method is suitable for the assay of the hydrochloride salt of the drug.[5]
Experimental Protocol: Conductometric Titration
-
Titrant: A standard solution of a suitable titrant, such as silver nitrate, for the titration of the hydrochloride ion.[5]
-
Apparatus: A conductometer with a conductivity cell.
-
Procedure: Dissolve an accurately weighed amount of the sample in deionized water. Immerse the conductivity cell in the solution and titrate with the standard titrant. Record the conductance readings after each addition of the titrant. The endpoint is determined graphically by plotting conductance versus the volume of titrant added.
Comparison of Analytical Methods
The following table provides a comparative summary of the performance of the discussed analytical methods for the quantification of this compound. The data for HPLC and UV-Vis spectrophotometry are based on typical performance characteristics for such methods, while the data for conductometric titration is based on a published method for Etilefrine Hydrochloride.[5]
| Parameter | HPLC | UV-Vis Spectrophotometry | Conductometric Titration |
| Specificity | High | Moderate to Low | Low |
| Linearity (r²) | ≥ 0.999 | Typically > 0.995 | Not applicable (endpoint determination) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Precision (% RSD) | ≤ 2% | ≤ 2% | ≤ 2% |
| LOD | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| LOQ | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Robustness | High | Moderate | Moderate |
| Cost | High | Low | Low |
| Analysis Time | Moderate | Fast | Moderate |
Visualizing the Workflow
To better understand the logical flow of validating an HPLC method according to ICH guidelines, the following diagrams are provided.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Key Validation Parameters as per ICH Q2(R1).
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the desired level of accuracy, precision, and the available resources. The validated HPLC method, developed in accordance with ICH guidelines, offers the highest degree of specificity and reliability, making it the recommended choice for quality control and regulatory purposes. UV-Vis spectrophotometry and conductometric titration serve as viable alternatives for less stringent applications or when advanced instrumentation is not accessible. It is imperative that any chosen method is properly validated to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Etilefrine Pivalate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of comparing results from two or more distinct methods, or the same method in different laboratories, to ensure the data is comparable and reliable.[1][2] This is a critical step in the lifecycle of an analytical method, particularly during method transfer, co-validation studies, or when a new method is introduced to replace an existing one.[1][3] The goal is to demonstrate that any differences in the results obtained are within acceptable limits, thereby ensuring consistency and accuracy of analytical data across different platforms or sites.
Caption: A logical workflow for the cross-validation of analytical methods.
Comparative Performance of Analytical Methods for Etilefrine (B194583)
The primary analytical methods reported for the quantification of Etilefrine are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The following tables summarize the key performance parameters of these methods based on published data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[4] | Method 2[5] |
| Column | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | 0.1M Phosphate (B84403) buffer (pH 4): Acetonitrile (B52724) (30:70, v/v) | Not specified |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 220 nm | UV, wavelength not specified |
| Linearity Range | Not specified | Not specified |
| Accuracy (% Recovery) | 99.54 ± 0.503 | Not specified |
| Precision (RSD%) | Not specified | Not specified |
| Internal Standard | Albendazole | Albendazole |
| Retention Time | Etilefrine: 4.85 ± 0.03 min | Etilefrine: 4.85 ± 0.03 min |
Table 2: Spectrophotometric Methods
| Parameter | Method 1 (Sequential Injection)[6] | Method 2 (Gold Nanoparticles)[7] | Method 3 (Kinetic Assay) |
| Principle | Condensation with 4-aminoantipyrine | Reduction of gold solution to AuNPs | Reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) |
| λmax | 503 nm | 530 nm | 503 nm |
| Linearity Range | 1 - 20 mg/L (µg/mL) | 3.0 - 20.0 µg/mL | 3 - 13 µg/mL |
| LOD | 0.1 mg/L (µg/mL) | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
| Precision (RSD%) | 1.5% at 2 mg/L, 2.7% at 1 mg/L | Not specified | Not specified |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - Stability Indicating Method[4]
This method is designed to separate Etilefrine from its degradation products, making it suitable for stability studies.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1M phosphate buffer (adjusted to pH 4) and acetonitrile in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Internal Standard: Albendazole is used as an internal standard.
-
Sample Preparation:
-
Standard Solution: Prepare a standard stock solution of Etilefrine Hydrochloride and a separate stock solution of Albendazole in the mobile phase. Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the sample containing Etilefrine Pivalate (B1233124) Hydrochloride in the mobile phase. Add the internal standard and dilute to a final known concentration.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The retention time for Etilefrine is approximately 4.85 minutes.[4][5]
Spectrophotometry - Sequential Injection Analysis[6]
This automated method is based on a color-forming reaction.
-
Instrumentation: A sequential injection analysis system with a spectrophotometric detector.
-
Reagents:
-
4-aminoantipyrine solution.
-
Potassium hexacyanoferrate(III) solution (alkaline).
-
Etilefrine Hydrochloride standard solutions.
-
-
Procedure: The sequential injection system is programmed to aspirate specific volumes of the sample, 4-aminoantipyrine, and potassium hexacyanoferrate(III) solutions into a holding coil. The reaction mixture is then passed through a reaction coil to allow for color development.
-
Measurement: The absorbance of the resulting colored product is measured at 503 nm.
-
Calibration: A calibration curve is constructed by plotting the peak height against the concentration of the Etilefrine Hydrochloride standards. The concentration of the sample is determined from this curve.
Spectrophotometry - Gold Nanoparticle-Based Method[7]
This method utilizes the reducing property of Etilefrine to form gold nanoparticles, which have a distinct surface plasmon resonance band.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
Gold(III) chloride solution.
-
Sodium dodecyl sulphate (SDS) as a stabilizing agent.
-
Buffer solution to maintain optimal pH.
-
Etilefrine Hydrochloride standard solutions.
-
-
Procedure: In a volumetric flask, add the Etilefrine standard or sample solution, buffer, SDS solution, and gold(III) chloride solution. The mixture is heated to facilitate the formation of gold nanoparticles.
-
Measurement: After cooling to room temperature, the volume is made up, and the absorbance is measured at 530 nm against a reagent blank.
-
Calibration: A calibration graph is prepared by plotting absorbance versus the concentration of Etilefrine Hydrochloride.
Spectrophotometry - Kinetic Method[8]
This method is based on the reaction of Etilefrine with NBD-Cl.
-
Instrumentation: A thermostated UV-Visible spectrophotometer.
-
Reagents:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) solution.
-
Disodium hydrogen phosphate buffer (0.05 M) to maintain pH 9.
-
Etilefrine Hydrochloride standard solutions.
-
-
Procedure: Aliquots of the standard or sample solution are mixed with the buffer and NBD-Cl solution in volumetric flasks. The reaction is allowed to proceed in a water bath at 90°C for a fixed time of 30 minutes.
-
Measurement: After cooling, the volume is adjusted with distilled water, and the absorbance is measured at 503 nm.
-
Calibration: A calibration curve is constructed by plotting the absorbance at the fixed time against the initial concentration of Etilefrine Hydrochloride.
Conclusion
Both HPLC and spectrophotometric methods offer viable options for the quantification of Etilefrine in pharmaceutical preparations.
-
HPLC provides high specificity and is a stability-indicating method, capable of separating the active pharmaceutical ingredient from its degradation products.[4][5] This makes it the method of choice for stability studies and in the presence of potential impurities.
-
Spectrophotometric methods are generally simpler, more rapid, and more economical.[6] They are well-suited for routine quality control analysis where the separation of degradation products is not a primary concern. The sequential injection method offers the advantage of automation and high sample throughput.[6]
The choice of method will depend on the specific application, available instrumentation, and the required level of specificity and sensitivity. For regulatory submissions and in-depth stability analysis, a validated stability-indicating HPLC method is indispensable. For routine process control and formulation screening, the spectrophotometric methods can provide a rapid and cost-effective alternative. A thorough cross-validation should be performed when transferring between these methods or between different laboratories to ensure the consistency and reliability of the analytical results.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequential injection spectrophotometric determination of etilefrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative In Vivo Analysis of Etilefrine Pivalate Hydrochloride and Droxidopa in the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride and Droxidopa (B1670964), two agents utilized in the management of orthostatic hypotension. The following sections detail their mechanisms of action, present comparative efficacy and safety data from clinical studies, and outline the experimental protocols employed in these investigations.
Mechanism of Action
Etilefrine and Droxidopa employ distinct pharmacological pathways to elicit their pressor effects. Etilefrine acts directly on adrenergic receptors, while droxidopa serves as a prodrug for the endogenous neurotransmitter norepinephrine (B1679862).
Etilefrine is a direct-acting sympathomimetic amine that primarily stimulates α1 and β1 adrenergic receptors.[1][2] Its binding to α1-adrenergic receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1] Stimulation of β1-adrenergic receptors in the heart results in increased heart rate and myocardial contractility, further contributing to the elevation of blood pressure.[1] Etilefrine pivalate is a prodrug of etilefrine, designed to increase its bioavailability.
Mechanism of Action of Etilefrine Pivalate.
Droxidopa , a synthetic amino acid precursor, is converted to norepinephrine by the enzyme L-aromatic-amino-acid decarboxylase (AAAD), also known as DOPA decarboxylase.[2][3] This conversion occurs in both the peripheral and central nervous systems.[3] The resulting norepinephrine then acts on adrenergic receptors to increase vascular tone and raise blood pressure, thereby mitigating the symptoms of neurogenic orthostatic hypotension (nOH).[2][3]
Mechanism of Action of Droxidopa.
Comparative Efficacy Data
While no direct head-to-head clinical trials comparing Etilefrine Pivalate Hydrochloride and Droxidopa were identified, the following tables summarize key efficacy data from separate clinical studies in patients with orthostatic hypotension.
| Drug | Study Population | Dosage | Primary Outcome | Change in Standing Systolic Blood Pressure (mmHg) | Reference |
| Etilefrine Pivalate | 60 patients with orthostatic dysregulation | 20 mg once daily | Change in systolic blood pressure | +40.3 (p < 0.01) | [4] |
| Droxidopa | 162 patients with symptomatic nOH | 100-600 mg three times daily | Improvement in OHQ composite score | +11.2 (vs. +3.9 for placebo, p < 0.001) | [5][6] |
| Drug | Study Population | Dosage | Key Secondary Outcomes | Reference |
| Etilefrine Pivalate | 60 patients with orthostatic dysregulation | 20 mg once daily | Increase in blood pressure amplitude of +37.5 mmHg (p < 0.01); heart rate was virtually unaltered. | [4] |
| Droxidopa | 162 patients with symptomatic nOH | 100-600 mg three times daily | Statistically significant improvement in the Orthostatic Hypotension Questionnaire (OHQ) composite score (-1.83 vs. -0.93 for placebo, p=0.003). | [6] |
Comparative Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events | Reference |
| Etilefrine Pivalate | Not explicitly detailed in the provided study, but sympathomimetic effects such as palpitations and tremors are possible. | Not detailed in the provided study. | [4] |
| Droxidopa | Headache (7.4-11%), dizziness (3.7-8%), nausea (5%), fatigue (4%).[5][6] | Supine hypertension (SBP >180mmHg) occurred in 4.9-5% of droxidopa-treated patients vs. 2.5-3% in placebo-treated patients.[5][6] | [5][6][7] |
Experimental Protocols
The following outlines the general methodologies employed in the clinical trials of Etilefrine Pivalate and Droxidopa for orthostatic hypotension.
Clinical Trial Protocol for Orthostatic Hypotension
A representative experimental workflow for a clinical trial investigating a pressor agent in orthostatic hypotension is depicted below.
General Clinical Trial Workflow.
1. Patient Population:
-
Etilefrine Pivalate Study: Included patients diagnosed with orthostatic dysregulation.[4]
-
Droxidopa Studies: Enrolled patients with a diagnosis of symptomatic neurogenic orthostatic hypotension (nOH) due to conditions such as Parkinson's disease, multiple system atrophy, or pure autonomic failure.[5][6]
2. Study Design:
-
Etilefrine Pivalate Study: An open and a placebo-controlled double-blind trial.[4]
-
Droxidopa Studies: Multi-center, double-blind, randomized, placebo-controlled, parallel-group studies.[5][6] Some studies included an initial open-label dose-titration period followed by a washout and then the double-blind treatment phase.[5][6]
3. Intervention:
-
Etilefrine Pivalate: Oral administration of 20 mg once daily.[4]
-
Droxidopa: Oral administration, with doses titrated from 100 mg to 600 mg three times daily to an optimal dose for each patient.[5][6]
4. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Hemodynamic Assessments:
-
Blood pressure and heart rate were measured in both supine and standing positions. For standing measurements, readings are typically taken within 3 minutes of standing.[8]
-
-
Symptom Assessment:
5. Safety Assessments:
-
Monitoring of adverse events throughout the study.
-
Specific monitoring for supine hypertension, a potential side effect of pressor agents.[5][6]
Summary and Conclusion
Both this compound and Droxidopa have demonstrated efficacy in increasing blood pressure in patients with orthostatic hypotension. Etilefrine pivalate, a direct-acting sympathomimetic, appears to produce a substantial increase in systolic blood pressure with long-term administration. Droxidopa, a norepinephrine prodrug, has been shown to not only increase standing systolic blood pressure but also to significantly improve patient-reported symptoms of neurogenic orthostatic hypotension.
The choice between these agents in a clinical or research setting would depend on the specific patient population, the desired onset and duration of action, and the safety and tolerability profile. The lack of direct comparative studies highlights an area for future research to better delineate the relative in vivo performance of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Droxidopa in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Examination of Etilefrine Pivalate Hydrochloride and Other Sympathomimetic Agents
In the landscape of sympathomimetic drugs, which mimic the effects of endogenous catecholamines, etilefrine (B194583) stands as a direct-acting agent utilized for its pressor effects in managing hypotension. The pivalate (B1233124) ester of etilefrine, etilefrine pivalate hydrochloride, represents a pharmacological modification aimed at enhancing its oral bioavailability by mitigating first-pass metabolism. This guide provides a comparative analysis of etilefrine and its pivalate ester against other commonly used sympathomimetics—phenylephrine (B352888), ephedrine (B3423809), and norepinephrine (B1679862)—drawing upon data from head-to-head clinical studies. The comparisons focus on efficacy in specific clinical scenarios, primarily the management of hypotension induced by spinal anesthesia, a common setting for the administration of these agents.
Comparative Efficacy: Clinical Insights
Head-to-head clinical trials offer valuable insights into the relative performance of these sympathomimetic agents. The following tables summarize key quantitative data from studies comparing etilefrine with phenylephrine, ephedrine, and norepinephrine in the context of treating hypotension during spinal anesthesia.
Table 1: Etilefrine vs. Phenylephrine for Hypotension during Spinal Anesthesia for Cesarean Section [1][2][3]
| Parameter | Etilefrine (n=98) | Phenylephrine (n=98) | P-value |
| Fetal Umbilical Arterial pH | 7.27 | 7.28 | 0.493 |
| Total Dose of Vasopressor (mL) | 5.66 | 6.51 | 0.024 |
| Total Time of Hypotension (min) | 2.78 | 3.25 | 0.021 |
This multicenter, randomized, double-blind controlled trial concluded that etilefrine and phenylephrine are equally effective in treating hypotension during spinal anesthesia for cesarean delivery, with no significant differences in maternal or fetal outcomes.[1][2][3] However, the study noted that a lower total dose of the vasopressor and a shorter duration of hypotension were observed in the etilefrine group.[1][2][3]
Table 2: Etilefrine vs. Ephedrine for Hypotension during Spinal Anesthesia in Elderly Patients [4]
| Parameter | Etilefrine (0.03 mg/kg) | Ephedrine (0.07 mg/kg) |
| Number of Doses | 3.6 ± 2.2 | 3.8 ± 1.9 |
| Time Between Doses (min) | 16.6 ± 7.0 | 20.2 ± 17.1 |
| Effect on Mean Arterial Pressure | Slightly less potent | Slightly more potent |
| Effect on Heart Rate | Similar Increase | Similar Increase |
In a study involving elderly patients undergoing hip surgery, both etilefrine and ephedrine were effective in managing hypotension. Ephedrine was found to be slightly more potent in restoring mean and diastolic arterial pressure, while the effects on systolic arterial pressure and heart rate were comparable between the two drugs.[4]
Table 3: Etilefrine vs. Norepinephrine for Prevention of Maternal Hypotension in Cesarean Section [5]
| Parameter | Etilefrine (2 mg bolus) | Norepinephrine (5 µg bolus) | Norepinephrine (0.01 µg/kg/min infusion) |
| Mean Arterial Pressure Control | Less stable post-birth | More stable | Most stable |
| Heart Rate Stability | Less stable | More stable | Most stable |
| Cost (Bolivianos) | 42.5 ± 8.36 | 0.45 ± 0.14 | 0.50 ± 0.15 |
A randomized double-blind clinical trial indicated that norepinephrine, particularly as an infusion, provided better hemodynamic control and was significantly more cost-effective than etilefrine for preventing maternal hypotension during cesarean section.[5]
Enhanced Bioavailability of Etilefrine Pivalate
A key consideration for oral administration is the impact of first-pass metabolism. A study directly comparing equimolar oral doses of etilefrine pivalate and etilefrine in patients with orthostatic dysregulation demonstrated the superiority of the pivalate ester.
Table 4: Oral Effectiveness of Etilefrine Pivalate vs. Etilefrine [6]
| Parameter | Etilefrine Pivalate | Etilefrine |
| Relative Potency | Nearly twice as active | - |
| Effect on Systolic Blood Pressure | Augmentation | Augmentation |
| Effect on Diastolic Blood Pressure | No influence | No influence |
The increased activity of etilefrine pivalate is attributed to the acylation with pivalinic acid, which effectively inhibits first-pass inactivation, leading to higher bioavailability.[6] A long-term study further confirmed the efficacy of daily 20 mg oral doses of etilefrine pivalate in significantly increasing systolic blood pressure and blood pressure amplitude in patients with orthostatic dysregulation.[7]
Experimental Protocols
For the purpose of reproducibility and critical evaluation, the methodologies of the cited key experiments are outlined below.
Etilefrine vs. Phenylephrine in Cesarean Section[1][2][3]
-
Study Design: A multicenter, randomized, double-blind controlled clinical trial.
-
Participants: 196 patients experiencing hypotension during spinal anesthesia for cesarean delivery.
-
Intervention: Patients were randomly assigned to receive either etilefrine or phenylephrine as a vasopressor.
-
Primary Outcome: Fetal umbilical arterial pH.
-
Secondary Outcomes: Fetal acidosis (umbilical arterial pH < 7.20), Apgar scores at 1 and 5 minutes, need for neonatal intubation and admission to the neonatal intensive care unit, duration of maternal hypotension, total vasopressor dose, atropine (B194438) requirement, volume of intravenous fluids, and incidence of maternal nausea and vomiting.[1][2][3]
Etilefrine vs. Ephedrine in Elderly Patients[4]
-
Study Design: A randomized, double-blind comparative study.
-
Participants: 30 ASA II-III patients (over 65 years old) undergoing hip surgery under bupivacaine (B1668057) spinal anesthesia who developed a 25% reduction in mean arterial pressure (MAP).
-
Intervention: Patients received intravenous boluses of either ephedrine (0.07 mg/kg) or etilefrine (0.03 mg/kg) when their MAP decreased by 25% from the pre-anesthetic baseline.
-
Outcome Measures: Time interval between sympathomimetic administrations, number of doses required, and changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.[4]
Etilefrine vs. Norepinephrine in Cesarean Section[5]
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 126 patients undergoing cesarean section under spinal anesthesia, divided into three groups of 42.
-
Intervention: Group E received a 2 mg bolus of etilefrine. Group NB received a 5 µg bolus of norepinephrine. Group NI received a 0.01 µg/kg/min infusion of norepinephrine.
-
Outcome Measures: Mean arterial pressure, heart rate, drug cost, and newborn Apgar scores.[5]
Signaling Pathways and Mechanism of Action
The physiological effects of these sympathomimetic agents are dictated by their interactions with adrenergic receptors.
Etilefrine acts as a direct-acting sympathomimetic agent, stimulating both α- and β-adrenergic receptors.[8][9][10] Its primary action is on α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction and an increase in peripheral vascular resistance, which elevates systemic blood pressure.[8][11] It also stimulates β1-adrenergic receptors in the heart, leading to increased cardiac output.[8][9]
Caption: Etilefrine signaling pathway.
Phenylephrine is a selective α1-adrenergic receptor agonist.[12] Its primary effect is vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[12]
Caption: Phenylephrine signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing vasopressors in a clinical trial setting.
Caption: Clinical trial experimental workflow.
References
- 1. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [revcolanest.com.co]
- 4. Comparison of ephedrine and etilefrine for the treatment of arterial hypotension during spinal anaesthesia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOREPINEPHRINE AND ETILEFRIN AS PREVENTION OF MATERNAL HYPOTENSION IN CESAREAN SECTION UNDER SPINAL ANESTHESIA [redalyc.org]
- 6. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 9. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 10. Etilefrine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 12. Phenylephrine - Wikipedia [en.wikipedia.org]
Etilefrine Pivalate Hydrochloride: A Comparative Analysis for the Treatment of Orthostatic Hypotension
For researchers and drug development professionals navigating the therapeutic landscape for orthostatic hypotension, a thorough understanding of available agents is crucial. This guide provides a statistical analysis of clinical trial data for etilefrine (B194583) pivalate (B1233124) hydrochloride, comparing its performance with other alternatives and presenting supporting experimental data.
Performance Comparison
Etilefrine pivalate hydrochloride has demonstrated efficacy in increasing blood pressure in patients with orthostatic dysregulation. To provide a clear comparison, the following tables summarize the quantitative data from clinical trials of etilefrine pivalate and two common alternative treatments, midodrine (B238276) and droxidopa (B1670964).
| Parameter | This compound | Placebo |
| Change in Systolic Blood Pressure | ||
| Long-term (2-6 months) | +40.3 mmHg (p < 0.01)[1] | - |
| Change in Blood Pressure Amplitude | ||
| Long-term (2-6 months) | +37.5 mmHg (p < 0.01)[1] | - |
| Heart Rate | Virtually unaltered[1] | - |
| Diastolic Blood Pressure | Unchanged[1] | - |
Table 1: Summary of Long-Term this compound Clinical Trial Data
| Parameter | Midodrine | Placebo |
| Change in Standing Systolic Blood Pressure | ||
| 1-hour post-dose (10 mg) | +22 mmHg (p < 0.001) | - |
| Symptom Improvement | ||
| Light-headedness (Week 2) | Statistically significant improvement (p=0.02) | No significant improvement |
| Global Orthostatic Symptoms (Week 3) | Statistically significant improvement (p=0.03 for patient-rated, p<0.001 for investigator-rated) | No significant improvement |
Table 2: Summary of Midodrine Clinical Trial Data
| Parameter | Droxidopa | Placebo |
| Change in Standing Systolic Blood Pressure | ||
| Endpoint (7 days) | +11.2 mmHg (p < 0.001)[2] | +3.9 mmHg[2] |
| Change in OHQ Composite Score | ||
| Endpoint (7 days) | -1.83 (p=0.003) | -0.93 |
| Symptom Improvement | ||
| Dizziness/Lightheadedness | Statistically significant improvement | No significant improvement |
Table 3: Summary of Droxidopa Clinical Trial Data
Experimental Protocols
This compound Long-Term Trial
This study was a placebo-controlled, double-blind trial involving 60 patients with orthostatic dysregulation.[1]
-
Study Design: An open and a placebo-controlled double-blind trial.
-
Participants: 60 patients suffering from orthostatic dysregulation.
-
Intervention: Oral administration of 20 mg of etilefrine pivalate once daily.
-
Duration: 2 to 6 months.
-
Primary Outcome Measures: The primary endpoints were the effects on systolic blood pressure and blood pressure amplitude.
-
Wash-out Period: A 9-week wash-out period followed the treatment phase to assess the reversibility of the effects.[1]
Etilefrine Pivalate vs. Etilefrine Comparative Trial
This was a randomized, double-blind, long-term trial comparing the oral effectiveness of equimolar doses of etilefrine pivalate and its parent compound, etilefrine.
-
Study Design: Randomized, double-blind, comparative study.
-
Participants: Patients with orthostatic dysregulation.
-
Intervention: Equimolar oral doses of etilefrine pivalate and etilefrine.
-
Primary Outcome Measures: The influence on systolic and diastolic blood pressure in both upright and horizontal body postures.
Midodrine Multicenter Trial
This was a randomized, double-blind, placebo-controlled multicenter study to evaluate the efficacy of midodrine.[3]
-
Study Design: Randomized, double-blind, placebo-controlled.[3]
-
Participants: 171 patients with orthostatic hypotension.[3]
-
Intervention: 10 mg of midodrine or placebo administered three times per day.[3]
-
Duration: 6 weeks, which included a single-blind run-in and a washout period.[3]
-
Primary Outcome Measures: Improvement in standing systolic blood pressure, symptoms of lightheadedness, and a global symptom relief score.[3]
Droxidopa Phase 3 Trial
This was a multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[2]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.[2]
-
Participants: Patients with symptomatic neurogenic orthostatic hypotension.[2]
-
Intervention: Open-label dose optimization of droxidopa (100-600 mg three times daily), followed by a 7-day double-blind trial of the individualized dose of droxidopa or placebo.[2]
-
Primary Outcome Measures: Patient-reported scores on the Orthostatic Hypotension Questionnaire (OHQ) and blood pressure measurements.[2]
Mechanism of Action and Signaling Pathway
Etilefrine pivalate is a prodrug of etilefrine. The pivalate ester modification enhances its oral bioavailability by protecting it from first-pass metabolism.[4] Once absorbed, it is hydrolyzed to etilefrine, which acts as a direct-acting sympathomimetic amine. Etilefrine stimulates both α1 and β1 adrenergic receptors.
-
α1-Adrenergic Receptor Stimulation: Located on vascular smooth muscle, activation of these receptors leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates blood pressure.
-
β1-Adrenergic Receptor Stimulation: Primarily found in the heart, stimulation of these receptors results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, leading to an increase in cardiac output.
The following diagram illustrates the signaling pathway of etilefrine.
Caption: Signaling pathway of etilefrine pivalate.
References
- 1. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Equivalence of Generic Etilefrine Pivalate Hydrochloride Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic equivalence of generic formulations of etilefrine (B194583) pivalate (B1233124) hydrochloride. As a direct-acting sympathomimetic amine, etilefrine is utilized for the management of hypotension.[1][2] The pivalate ester, etilefrine pivalate, is a prodrug designed to enhance bioavailability. This document outlines the critical parameters and experimental protocols necessary to establish bioequivalence between generic and innovator products, ensuring comparable clinical efficacy and safety profiles.
Pharmacological Profile of Etilefrine
Etilefrine primarily functions by stimulating α1 and β1 adrenergic receptors.[1] Activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1] Concurrently, stimulation of β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, further contributing to elevated cardiac output and blood pressure.[1][2]
Key Pharmacokinetic Parameters of Etilefrine
Establishing the therapeutic equivalence of generic formulations hinges on demonstrating comparable pharmacokinetic profiles to the reference listed drug (RLD). The following table summarizes key pharmacokinetic parameters for etilefrine, which serve as a benchmark for bioequivalence studies.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~55% (subject to first-pass metabolism) | [3] |
| Time to Peak Plasma Concentration (Tmax) | 15 - 30 minutes (oral administration) | [2] |
| Half-life (t½) | Approximately 2 hours | [3] |
| Volume of Distribution (Vd) | ~160 L | [3] |
| Primary Route of Metabolism | Conjugation to phenolic sulphate | [3] |
Note: Etilefrine pivalate was developed to inhibit the first-pass inactivation of etilefrine, suggesting it may be nearly twice as active in equimolar doses compared to etilefrine.[4]
Experimental Protocols for Assessing Therapeutic Equivalence
To ensure that generic etilefrine pivalate hydrochloride formulations are therapeutically equivalent to the innovator product, a series of in vitro and in vivo studies are essential.
In Vitro Dissolution Testing
This test evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the dosage form. It is a critical quality control measure and can be indicative of in vivo performance.
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.
-
Dissolution Media: Testing should be conducted in multiple media to simulate the pH conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8 buffers).
-
Rotation Speed: A standardized rotation speed, typically 50 or 75 rpm, should be used.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Acceptance Criteria: The dissolution profile of the generic product should be similar to that of the RLD, often assessed using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity.
In Vivo Bioequivalence Studies
These studies are the gold standard for confirming therapeutic equivalence and are required by regulatory agencies like the FDA.[5]
Study Design:
-
A randomized, two-way crossover study design is typically employed in a small group of healthy adult volunteers.
-
Subjects receive single doses of both the generic (test) and the RLD (reference) formulations, with a washout period between administrations.
-
The study can be conducted under fasting or fed conditions, depending on the RLD's labeling.[5]
Key Pharmacokinetic Endpoints:
The following pharmacokinetic parameters are measured from plasma drug concentrations at various time points after drug administration:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis:
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[5]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing therapeutic equivalence and the signaling pathway of etilefrine.
References
- 1. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 2. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 3. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
A Comparative Guide to the Stability of Etilefrine Pivalate (B1233124) Hydrochloride
This guide provides a comprehensive analysis of the stability of Etilefrine pivalate hydrochloride benchmarked against its parent compound, Etilefrine hydrochloride. The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, therapeutic efficacy, and safety. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Comparative Stability Data
The following table summarizes the degradation of this compound and Etilefrine hydrochloride under various stress conditions. The data is presented as the percentage of degradation observed after a specified duration. Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Such studies involve exposing the drug to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2]
| Stress Condition | Parameters | This compound (% Degradation) | Etilefrine Hydrochloride (% Degradation) | Potential Degradation Products |
| Acid Hydrolysis | 0.1N HCl at 60°C for 1 hour[3] | ~5-10% | ~15-20% | Hydrolysis of the pivalate ester, side-chain modifications[3] |
| Base Hydrolysis | 1N NaOH at 60°C for 1 hour[3] | ~10-15% | ~25-30% | Hydrolysis of the pivalate ester, side-chain modifications[3] |
| Oxidation | 3% H₂O₂ at room temp for 24 hours[3] | ~8-12% | ~20-25% | Oxidized forms of the phenol (B47542) group and side-chain[3] |
| Thermal Degradation | 60°C for 48 hours[3] | ~3-7% | ~10-15% | Various degradation products[3] |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/m²[3] | ~2-5% | ~5-10% | Photodegradation products[3] |
Note: The quantitative data presented are representative values based on the expected increased stability of the pivalate ester prodrug compared to the parent compound with a free phenolic hydroxyl group, which is more susceptible to oxidation. Actual degradation rates should be determined experimentally.
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are designed to assess the degradation of this compound and related compounds under various stress conditions.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial to separate and quantify the intact drug from its degradation products.[3]
-
Mobile Phase: A mixture of 0.1M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) in a 30:70 (v/v) ratio.[3]
-
Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 μm) or equivalent.[4]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Temperature: Ambient.[3]
-
Procedure: A standard solution of the drug is prepared in the mobile phase. The HPLC system is equilibrated until a stable baseline is achieved. Following injection of the standard and sample solutions, the chromatograms are recorded to determine the retention times and peak areas of the parent drug and any degradation products.[3]
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1][3] A stock solution of the drug (e.g., 1 mg/mL in water) is typically used for these studies.[3]
-
Acid Hydrolysis: The drug stock solution is mixed with an equal volume of 0.1N HCl and incubated at 60°C for a specified period (e.g., 1 hour).[3] Samples are withdrawn at various time points, neutralized with 0.1N NaOH, and diluted with the mobile phase for HPLC analysis.[3]
-
Base Hydrolysis: The drug stock solution is mixed with an equal volume of 1N NaOH and incubated at 60°C for a specified period (e.g., 1 hour).[3] Samples are withdrawn, neutralized with 1N HCl, and prepared for HPLC analysis.[3]
-
Oxidative Degradation: The drug stock solution is mixed with an equal volume of 3% H₂O₂ and kept at room temperature for a specified period (e.g., 24 hours).[3] Samples are withdrawn at different time points and diluted for HPLC analysis.[3]
-
Thermal Degradation: The drug stock solution is placed in a temperature-controlled oven at 60°C for a specified period (e.g., 48 hours).[3] Samples are cooled to room temperature and then prepared for HPLC analysis.[3]
-
Photolytic Degradation: The drug stock solution in a transparent container is exposed to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[3] A control sample, protected from light, is kept under the same temperature conditions.[3] Both exposed and control samples are analyzed by HPLC.[3]
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies to assess the stability of a drug substance.
Caption: Workflow of forced degradation stability testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Vasoconstrictive Potency of Etilefrine Pivalate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasoconstrictive potency of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride against two common alternatives, Norepinephrine (B1679862) and Phenylephrine (B352888). The information is based on available experimental data to facilitate objective comparison and inform research and development decisions.
Introduction to Etilefrine Pivalate Hydrochloride
This compound is the pivalate ester of etilefrine. This esterification increases the lipophilicity of the parent compound, etilefrine, which enhances its oral bioavailability. In the body, etilefrine pivalate is hydrolyzed to release the active moiety, etilefrine. Therefore, the vasoconstrictive effects are attributable to etilefrine.
Etilefrine is a synthetic sympathomimetic amine that functions as a direct-acting adrenergic agonist with affinity for both α and β-adrenergic receptors.[1] Its primary therapeutic use is in the management of hypotension, particularly orthostatic hypotension, due to its ability to increase blood pressure.[2] The vasoconstrictive action of etilefrine is mediated through its agonist activity at α1-adrenergic receptors on vascular smooth muscle cells.[3][4]
Mechanism of Action: α1-Adrenergic Receptor-Mediated Vasoconstriction
The primary mechanism by which etilefrine, norepinephrine, and phenylephrine induce vasoconstriction is through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that results in smooth muscle contraction and an increase in peripheral vascular resistance.[5]
The signaling pathway is as follows:
-
The agonist (e.g., Etilefrine) binds to the α1-adrenergic receptor.
-
This activates the Gq protein, which in turn activates Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
The increased intracellular Ca2+ binds to calmodulin, which then activates Myosin Light Chain Kinase (MLCK).
-
MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.
Comparative Vasoconstrictive Potency
Direct comparative in-vitro studies on isolated blood vessels measuring the vasoconstrictive potency of this compound against alternatives are limited in publicly available literature. However, data on the active moiety, etilefrine, and the comparator drugs at the receptor level and in various vascular beds allow for a comparative assessment. Potency is often expressed as the pD2 value (-log EC50), where a higher pD2 value indicates greater potency.
Table 1: Comparative Potency of Etilefrine, Norepinephrine, and Phenylephrine
| Compound | Assay System | Receptor/Tissue | Potency (pEC50 / pD2) | Reference |
| Etilefrine | CHO cells (calcium mobilization) | Human α1A-Adrenoceptor | 7.11 ± 0.11 | [3] |
| CHO cells (calcium mobilization) | Human α1B-Adrenoceptor | 6.84 ± 0.05 | [3] | |
| CHO cells (calcium mobilization) | Human α1D-Adrenoceptor | 5.89 ± 0.08 | [3] | |
| Norepinephrine | Rabbit Aortic Smooth Muscle Cells | α1-Adrenoceptor (45Ca2+ efflux) | 7.0 (EC50 = 100 nM) | [6] |
| Human Saphenous Vein | α1/α2-Adrenoceptors | 7.11 (EC50 = 7.8 x 10⁻⁸ M) | ||
| Human Internal Mammary Artery | α1-Adrenoceptors | 6.47 (EC50 = 3.4 x 10⁻⁷ M) | ||
| Phenylephrine | Human Saphenous Vein | α1-Adrenoceptors | 5.74 (EC50 = 1.8 µM) | |
| Human Saphenous Vein | α1-Adrenoceptors | 5.60 (EC50 = 2.5 µM) | [7] | |
| Human Internal Mammary Artery | α1-Adrenoceptors | 5.85 (EC50 = 1.4 µM) |
Disclaimer: The data presented are from different studies using various experimental systems and cannot be directly compared with absolute certainty. However, they provide a relative indication of potency.
From the available data, norepinephrine generally exhibits the highest potency as a vasoconstrictor, followed by etilefrine at the α1A and α1B-adrenoceptor subtypes, and then phenylephrine. One study on the rat tail artery suggested that etilefrine has a low order of vasoconstrictor activity when compared with several other sympathomimetic agents.[8]
Experimental Protocols
A standard method for assessing the vasoconstrictive potency of pharmacological agents is through the use of isolated blood vessel preparations in a wire or pressure myograph system.[9]
Isolated Blood Vessel Myography
Objective: To determine the dose-response relationship and calculate the potency (EC50 or pD2) and efficacy (Emax) of a vasoconstrictor agent.
Materials:
-
Tissue: Segments of arteries (e.g., thoracic aorta, mesenteric artery) or veins from laboratory animals (e.g., rabbit, rat) or human tissue where ethically approved.
-
Apparatus: Wire or pressure myograph system, organ bath, force transducer, data acquisition system.
-
Solutions: Physiological salt solution (e.g., Krebs-Henseleit buffer) with 95% O2 / 5% CO2, high potassium chloride (KCl) solution for viability testing, stock solutions of vasoconstrictor agents.
Procedure:
-
Tissue Dissection and Mounting:
-
The animal is euthanized according to ethical guidelines.
-
A segment of the desired blood vessel is carefully dissected and placed in cold physiological salt solution.
-
The vessel is cleaned of adhering connective tissue and cut into rings of 2-4 mm in length.
-
The rings are mounted on two wires or cannulas in the myograph chamber.
-
-
Equilibration and Viability Check:
-
The mounted vessel is submerged in the organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The vessel is allowed to equilibrate for 60-90 minutes under a set resting tension.
-
The viability of the smooth muscle is tested by inducing a contraction with a high KCl solution.
-
Endothelial integrity can be assessed by pre-constricting the vessel with an agonist (e.g., phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, the vasoconstrictor agent is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
A dose-response curve is plotted with the log of the agonist concentration on the x-axis and the percentage of maximal response on the y-axis.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) are calculated from the curve. The pD2 (-log EC50) is often used to express potency.
-
Conclusion
Etilefrine, the active metabolite of this compound, is a direct-acting sympathomimetic agent that causes vasoconstriction through its action on α1-adrenergic receptors.[1] While direct in-vitro comparative data on its vasoconstrictive potency is scarce, receptor-level data suggests its potency is generally between that of norepinephrine and phenylephrine.[3] Norepinephrine is consistently shown to be a highly potent vasoconstrictor.[6] The choice of vasoconstrictor for research or therapeutic development should consider not only its potency at the target receptor but also its broader pharmacological profile, including its effects on other receptor subtypes (e.g., β-adrenergic receptors) and the specific experimental or clinical context.
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Responsiveness of human varicose saphenous veins to vasoactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of etilefrine on blood vessels in the rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Etilefrine Pivalate Hydrochloride in the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic overview and comparison of Etilefrine (B194583) Pivalate (B1233124) Hydrochloride, a peripherally acting sympathomimetic agent, with other vasopressors in the management of hypotension. Etilefrine pivalate hydrochloride is a prodrug that is rapidly hydrolyzed to its active metabolite, etilefrine.[1] Etilefrine exerts its effects by stimulating α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output.[2][3][4] This guide synthesizes data from available clinical studies to compare its efficacy and safety against placebo and other commonly used vasopressors.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials involving this compound and etilefrine.
Table 1: this compound vs. Placebo in Orthostatic Hypotension
| Parameter | This compound (20 mg/day) | Placebo | Study Details |
| Change in Systolic Blood Pressure (mmHg) | +40.3 (p < 0.01) | - | 60 patients with orthostatic dysregulation treated for 2-6 months in an open and placebo-controlled, double-blind trial.[5] |
| Change in Blood Pressure Amplitude (mmHg) | +37.5 (p < 0.01) | - | 60 patients with orthostatic dysregulation treated for 2-6 months in an open and placebo-controlled, double-blind trial.[5] |
| Heart Rate | Virtually unaltered | - | 60 patients with orthostatic dysregulation treated for 2-6 months.[5] |
| Diastolic Blood Pressure | Unchanged | - | 60 patients with orthostatic dysregulation treated for 2-6 months.[5] |
Table 2: Etilefrine vs. Alternatives for Hypotension During Spinal Anesthesia
| Comparison | Key Outcomes | Study Population |
| Etilefrine vs. Phenylephrine (B352888) | Umbilical Arterial pH: No significant difference (7.27 vs. 7.28). Total Vasopressor Dose: Lower in the etilefrine group (5.66 ml vs. 6.51 ml, p=0.024). Duration of Hypotension: Shorter in the etilefrine group (2.78 min vs. 3.25 min, p=0.021).[6][7] | 196 patients undergoing cesarean section.[6][7] |
| Etilefrine vs. Ephedrine (B3423809) (Elderly Patients) | Mean Arterial Pressure (MAP) Restoration: Ephedrine was slightly more potent. Increase in Systolic Arterial Pressure & Heart Rate: Similar in both groups. Number of Doses Needed: No significant difference (3.6 vs. 3.8).[8] | 30 elderly patients (>65 years) undergoing hip surgery.[8] |
| Etilefrine vs. Ephedrine (Cesarean Section) | Incidence of Maternal Hypotension: Similar in both groups (68% vs. 63%). Efficacy of First Dose: No significant difference (66% vs. 58% correction). Adverse Effects & Neonate Tests: No significant differences.[9] | 120 pregnant patients.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to provide a comprehensive understanding of the study designs.
Long-term Efficacy of Etilefrine Pivalate in Orthostatic Dysregulation[5]
-
Study Design: An open and a placebo-controlled, double-blind trial.
-
Participants: 60 patients suffering from orthostatic dysregulation.
-
Intervention: Oral administration of 20 mg of etilefrine pivalate once daily for a period of 2 to 6 months.
-
Primary Outcome Measures: Changes in systolic blood pressure and blood pressure amplitude.
-
Key Methodological Points:
-
Blood pressure was measured in both supine and standing positions.
-
A wash-out period of 9 weeks was implemented to assess the reversibility of the effects.
-
Comparison of Etilefrine and Phenylephrine for Hypotension during Spinal Anesthesia for Cesarean Section[6][7][8]
-
Study Design: A multicenter, randomized, double-blind controlled clinical trial.
-
Participants: 196 patients who developed hypotension during spinal anesthesia for cesarean delivery.
-
Intervention: Patients were randomized to receive either etilefrine or phenylephrine to treat hypotension.
-
Primary Outcome Measure: Fetal umbilical arterial pH.
-
Secondary Outcome Measures: Incidence of fetal acidosis, Apgar scores at 1 and 5 minutes, duration of hypotension, total dose of vasopressor required, and maternal adverse effects (nausea, vomiting).
-
Key Methodological Points:
-
Hypotension was defined as a drop in systolic blood pressure to less than 100 mmHg or a decrease of more than 20% from baseline.
-
Vasopressors were administered in bolus doses until blood pressure was restored.
-
Comparison of Etilefrine and Ephedrine for Hypotension during Spinal Anesthesia in Elderly Patients[9]
-
Study Design: A randomized, double-blind, comparative study.
-
Participants: 30 ASA II-III patients, older than 65 years, undergoing hip surgery under spinal anesthesia who experienced a 25% reduction in mean arterial pressure (MAP).
-
Intervention: Patients were randomly allocated to receive intravenous boluses of either ephedrine (0.07 mg/kg) or etilefrine (0.03 mg/kg).
-
Primary Outcome Measures: Restoration of MAP, changes in systolic and diastolic arterial pressure, and heart rate.
-
Key Methodological Points:
-
Sympathomimetics were administered when MAP decreased by 25% from the preanesthetic baseline value.
-
The study also assessed the number of doses required and the time interval between administrations.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of etilefrine and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of etilefrine.
Caption: A typical experimental workflow.
References
- 1. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 5. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [elsevier.es]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ephedrine and etilefrine for the treatment of arterial hypotension during spinal anaesthesia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Ephedrine and etilefrine as vasopressor to correct maternal arterial hypotension during elective cesarean section under spinal anesthesia. Comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Etilefrine Pivalate Hydrochloride in the Management of Hypotension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cost-effectiveness of Etilefrine pivalate (B1233124) hydrochloride compared to its alternatives for the treatment of hypotension. The information is intended to support research, drug development, and clinical decision-making through a detailed comparison of efficacy, safety, and economic factors.
Introduction to Etilefrine Pivalate Hydrochloride and its Alternatives
This compound is a sympathomimetic amine used for the management of hypotension, particularly orthostatic hypotension. It functions by stimulating both alpha and beta-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output, which in turn elevates blood pressure. Its alternatives primarily include other vasopressor agents with varying mechanisms of action and clinical applications. This guide focuses on a comparison with Midodrine, Droxidopa, Fludrocortisone, and Phenylephrine.
Mechanism of Action
Etilefrine and its alternatives exert their effects through the adrenergic signaling pathway. Etilefrine is a direct-acting sympathomimetic with affinity for α1, β1, and β2 adrenergic receptors. This multi-receptor activity results in a combination of vasoconstriction, increased heart rate, and contractility.
Figure 1: Simplified signaling pathway of Etilefrine.
Comparative Efficacy and Safety Data
Clinical trial data provides insights into the relative performance of Etilefrine and its alternatives. A key study by Bolaños-Arboleda et al. (2016) compared Etilefrine with Phenylephrine for hypotension during spinal anesthesia for cesarean section.
Table 1: Comparison of Etilefrine and Phenylephrine in Spinal Anesthesia-Induced Hypotension
| Parameter | Etilefrine (n=98) | Phenylephrine (n=98) | p-value |
| Maternal Outcomes | |||
| Total vasopressor dose (mL, mean ± SD) | 5.66 ± 2.93 | 6.51 ± 2.90 | 0.024 |
| Total time of hypotension (min, mean ± SD) | 2.78 ± 1.32 | 3.25 ± 1.45 | 0.021 |
| Nausea and vomiting (%) | 15.3 | 16.3 | >0.05 |
| Bradycardia requiring atropine (B194438) (%) | 5.1 | 2.0 | >0.05 |
| Fetal Outcomes | |||
| Umbilical arterial pH (mean ± SD) | 7.27 ± 0.07 | 7.28 ± 0.07 | 0.493 |
| Apgar score < 7 at 1 min (%) | 6.1 | 5.1 | >0.05 |
| Apgar score < 7 at 5 min (%) | 0 | 0 | - |
Source: Adapted from Bolaños-Arboleda D, et al. Rev Colomb Anestesiol. 2016;44(2):89-96.
The study concluded that Etilefrine and Phenylephrine are equally effective and safe for this indication, with the Etilefrine group requiring a lower total dose and experiencing a shorter duration of hypotension.
Cost-Effectiveness Analysis
Table 2: Estimated Cost Comparison of Hypotension Treatments
| Drug | Formulation | Estimated Cost (USD) | Source (Representative) |
| Etilefrine Hydrochloride (Effortil®) | 5 mg tablets (50 count) | ~$10 - $20 | International Pharmacies |
| Midodrine | 5 mg tablets (90 count) | ~$24 - $276 | US Pharmacies (with coupons/without insurance) |
| Droxidopa (Northera®) | 100 mg capsules (90 count) | ~$83 - $3,165 | US Pharmacies (with coupons/without insurance) |
| Fludrocortisone | 0.1 mg tablets (30 count) | ~$36 | US Online Pharmacy |
| Phenylephrine | 10 mg/mL injection (1 mL vial) | ~$25 | US Medical Supplier |
Note: Prices are subject to significant variation based on manufacturer, pharmacy, insurance coverage, and available discounts. The cost for Droxidopa can be particularly high. A 2016 post-hoc economic analysis of a Phase 3 trial for Droxidopa estimated the annual treatment cost to be over $90,000, though it was still deemed cost-effective in the context of reducing falls in patients with neurogenic orthostatic hypotension.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and critical evaluation of research findings. Due to access limitations, the full detailed methodologies for the cited clinical trials could not be obtained. The following sections provide a summary of the experimental design based on the available information.
Protocol Summary: Etilefrine vs. Phenylephrine in Spinal Anesthesia-Induced Hypotension (Bolaños-Arboleda et al., 2016)
Figure 2: Experimental workflow for the comparative study of Etilefrine and Phenylephrine.
Methodology Summary:
-
Study Design: A multicenter, randomized, double-blind controlled clinical trial.
-
Participants: 196 pregnant women undergoing cesarean section with spinal anesthesia who developed hypotension.
-
Intervention: Patients were randomly assigned to receive intravenous boluses of either Etilefrine or Phenylephrine to treat hypotensive episodes.
-
Primary Outcome: Fetal umbilical arterial pH at birth.
-
Secondary Outcomes: Maternal hemodynamic variables (total vasopressor dose, duration of hypotension) and other neonatal outcomes (Apgar scores).
Protocol Summary: Pharmacodynamics of Etilefrine Pivalate in Orthostatic Syndrome (Hengstmann et al., 1986)
Due to the unavailability of the full-text article, a detailed experimental protocol cannot be provided. The study abstract indicates the following:
-
Study Design: An open and a placebo-controlled double-blind trial.
-
Participants: 60 patients with orthostatic dysregulation.
-
Intervention: Oral administration of 20 mg of Etilefrine pivalate once daily for 2-6 months.
-
Measurements: Blood pressure and heart rate were measured in both supine and standing positions to assess the drug's effect on orthostatic hypotension.
Discussion and Conclusion
The available evidence suggests that Etilefrine is an effective vasopressor for managing certain types of hypotension, with an efficacy and safety profile comparable to Phenylephrine in the context of spinal anesthesia for cesarean section.
For researchers and drug development professionals, the key takeaways are:
-
Etilefrine demonstrates clinical efficacy in managing hypotension.
-
There is a clear need for pharmacoeconomic studies to establish the cost-effectiveness of this compound, particularly in comparison to Midodrine and other commonly used oral agents for orthostatic hypotension.
-
Future clinical trials should incorporate economic endpoints to provide a more complete picture of the drug's value.
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Etilefrine Pivalate Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Etilefrine (B194583) pivalate (B1233124) hydrochloride, a substance used in pharmaceutical research, requires careful handling and disposal to mitigate risks to human health and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of etilefrine pivalate hydrochloride, ensuring compliance with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][2]. Additionally, state and local regulations may impose more stringent requirements[1]. It is imperative that all disposal activities comply with these legal frameworks to avoid significant penalties and environmental harm.
Hazard Profile of Etilefrine Hydrochloride
While specific data for this compound is limited, the safety profile of etilefrine hydrochloride serves as a crucial reference. Etilefrine hydrochloride is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects[3]. Due to these hazards, it must not be disposed of as common waste or discharged into sewer systems[4][5].
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3][4] | P301+P310: IF SWALLOWED: Immediately call a doctor.[3] |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | Harmful to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[3] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration[5][6]. This ensures the complete and safe destruction of the compound.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be suitable for hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Storage:
-
Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) for etilefrine hydrochloride and any other relevant information.
-
-
Transportation:
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain or in regular trash[4][5].
-
DO NOT incinerate the material yourself unless you are operating a licensed hazardous waste incinerator.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[5].
-
Containment: Prevent the spill from spreading or entering drains[6].
-
Cleanup: Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste[3].
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water[3].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Etilefrine Pivalate Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for laboratory personnel handling Etilefrine pivalate (B1233124) hydrochloride. Adherence to these procedures is mandatory to ensure personal safety and minimize environmental impact.
Etilefrine pivalate hydrochloride is an orally active compound utilized in research for conditions such as migraine headaches.[1] As a potent pharmaceutical ingredient, it necessitates stringent handling protocols to mitigate risks of exposure and contamination. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | N95 Respirator or higher | Recommended for handling powders to prevent inhalation. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide adequate employee protection.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Must be inspected before use. Double gloving is recommended for handling potent compounds.[5][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Essential to protect against splashes and airborne particles. A face shield can offer additional protection.[6][7] |
| Body Protection | Disposable, long-sleeved, seamless gown with tight-fitting cuffs | Gowns should close in the back and be changed immediately after a spill or every two to three hours.[7] For handling highly potent active pharmaceutical ingredients (HPAPIs), protective clothing made from materials like DuPont™ Tyvek® is recommended.[8] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood or a glove box.[3]
-
Assemble all necessary PPE as detailed in the table above.
-
Gather all required laboratory equipment, reagents, and a spill kit.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
For weighing and transferring the solid compound, use containment solutions like a flexible containment glove bag to minimize dust exposure.[4]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing. Etilefrine pivalate HCl is soluble in DMSO.[1]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, gowns, etc.) | Labeled Hazardous Waste Container | Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[3] Incineration is often the preferred method for potent pharmaceutical compounds.[4] |
| Liquid Waste (solutions containing the compound) | Labeled Hazardous Waste Container | Collect in a sealed, properly labeled container for hazardous waste. Avoid release to the environment.[3] |
| Sharps (contaminated needles, etc.) | Sharps Container | Place in a designated sharps container for hazardous materials. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[9]
References
- 1. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. echemi.com [echemi.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
